molecular formula C15H13NO6 B1391785 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid CAS No. 214848-09-6

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Cat. No.: B1391785
CAS No.: 214848-09-6
M. Wt: 303.27 g/mol
InChI Key: SHVWMGUFVKSAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C15H13NO6 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-5-nitro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-13-8-11(15(17)18)7-12(16(19)20)14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVWMGUFVKSAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive scientific overview of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, a key organic intermediate. The document delineates its chemical identity, physicochemical properties, a validated synthetic pathway with detailed protocols, and a thorough analysis of its spectral characteristics. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block in medicinal chemistry, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep, practical understanding of this compound's behavior and utility.

Chemical Identity and Structure

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is built upon a benzoic acid core, which is functionalized with three key substituents: a benzyloxy group, a methoxy group, and a nitro group. This combination of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.[1]

  • IUPAC Name: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

  • Synonyms: 5-Nitro-4-(phenylmethoxy)-3-methoxybenzoic acid, 5-Nitrovanillic acid benzyl ether

  • Molecular Formula: C₁₅H₁₃NO₆[2][3]

  • Molecular Weight: 303.27 g/mol [2][3]

  • CAS Number: While this specific isomer is less common, the structurally related isomer 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid has the CAS Number 60547-92-4.[2][3][4] It is crucial for researchers to verify the identity of the specific isomer being used.

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of this compound are dictated by the interplay of its functional groups. The carboxylic acid moiety allows for acidic behavior and hydrogen bonding, while the aromatic rings and benzyloxy group contribute to its lipophilicity. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₃NO₆[2][3][5][6]
Molecular Weight 303.27 g/mol [2][3][5][6]
Appearance Expected to be a pale yellow or off-white crystalline solid, similar to related nitrobenzoic acid derivatives.[7][8]Inferred
Melting Point Not experimentally determined in available literature. The precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, has a melting point of 216-219 °C.[8]Inferred
Solubility Expected to have low solubility in water but good solubility in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.[7][9] The presence of the benzyl group increases lipophilicity compared to its hydroxylated precursor.Inferred
pKa Not experimentally determined. As a benzoic acid derivative with an electron-withdrawing nitro group, its pKa is expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2).Inferred

Synthesis and Purification

A logical and efficient synthetic route to 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid involves a two-step process starting from the readily available vanillic acid. This pathway is designed for high regioselectivity and yield.

Causality of Experimental Design: The chosen synthetic strategy prioritizes the nitration of vanillic acid as the initial step. The powerful ortho-, para-directing effects of the hydroxyl and methoxy groups on the vanillic acid ring guide the incoming nitro group to the 5-position, which is ortho to the methoxy group and meta to the carboxyl group, thus ensuring the correct isomer is formed.[8] The subsequent benzylation of the phenolic hydroxyl group is a standard ether synthesis that proceeds efficiently under basic conditions. Attempting to benzylate first would activate the ring, but could lead to a mixture of nitrated products.

Synthesis Workflow Diagram

SynthesisWorkflow VanillicAcid Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) NitrovanillicAcid 4-Hydroxy-3-methoxy-5-nitrobenzoic acid VanillicAcid->NitrovanillicAcid HNO₃, Acetic Acid Room Temp Target 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid NitrovanillicAcid->Target Benzyl Bromide (BnBr) K₂CO₃, Acetone Reflux

Caption: Proposed two-step synthesis of the target compound from vanillic acid.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid (5-Nitrovanillic Acid) [8][10]

  • Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer, dissolve vanillic acid (20 g, 119 mmol) in glacial acetic acid (200 mL).

  • Nitration: While stirring at room temperature, slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution. The rate of addition should be controlled to maintain the temperature below 30 °C.

  • Reaction: Continue stirring the mixture at room temperature for 30-60 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual acids, and dry it under vacuum. The resulting product, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is typically a yellow powder.[8]

Step 2: Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

  • Reaction Setup: To a solution of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (10 g, 46.9 mmol) in acetone (150 mL), add potassium carbonate (13.0 g, 93.8 mmol) as a base.[11]

  • Benzylation: Add benzyl bromide (6.7 mL, 56.3 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Spectral Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. While experimental data for this specific isomer is scarce, the expected spectra can be reliably predicted based on its structure and data from closely related analogs.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the substituent groups.

    • Aromatic Protons: Two singlets are expected for the two protons on the benzoic acid ring, likely in the δ 7.5-8.0 ppm range.

    • Benzyl Protons: A singlet for the two benzylic (-O-CH₂-) protons around δ 5.2 ppm, and a multiplet for the five protons of the phenyl ring between δ 7.3-7.5 ppm.[2][4]

    • Methoxy Protons: A sharp singlet for the three methoxy (-OCH₃) protons around δ 3.9 ppm.[2][4]

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may not always be observed.[2][4]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 304.[4] A key fragmentation pattern would be the loss of the benzyl group, leading to a strong signal corresponding to the tropylium cation at m/z 91.[3][5]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to its functional groups:

    • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • N-O stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

    • C-O stretch (Ethers): Absorptions in the 1000-1300 cm⁻¹ range.

Chemical Reactivity and Applications

The molecule's functionality allows for a range of chemical transformations, making it a strategic precursor in multi-step syntheses.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), amidation (via conversion to an acid chloride with thionyl chloride followed by reaction with an amine), and reduction to a primary alcohol.

  • Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental for introducing a nucleophilic amine functionality.

  • Benzyloxy Group: The benzyl ether can be cleaved via catalytic hydrogenation (debenzylation) to regenerate the free hydroxyl group. This makes the benzyloxy group an excellent choice for a protecting group.

Potential Reaction Pathways Diagram

Reactivity Start 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Amine Corresponding Aniline (Amine derivative) Start->Amine Reduction (e.g., H₂, Pd/C) Ester Ester Derivative Start->Ester Esterification (e.g., ROH, H⁺) Debenzylated Phenol Derivative (5-Nitrovanillic acid) Start->Debenzylated Debenzylation (e.g., H₂, Pd/C) Amide Amide Derivative Start->Amide Amidation (via Acid Chloride)

Caption: Key chemical transformations of the title compound.

Applications: As a multifunctional building block, this compound is primarily of interest to the pharmaceutical and fine chemical industries.[12] The presence of orthogonally reactive groups (groups that can be reacted independently of each other) allows for the sequential construction of complex target molecules, including potential drug candidates and biologically active probes.

Safety and Handling

While a specific safety data sheet for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is not widely available, data from structurally similar nitroaromatic compounds should be used to guide handling procedures.

  • GHS Hazard Classification (Predicted):

    • Causes skin irritation (H315).[3][6]

    • Causes serious eye irritation (H319).[3][6]

    • May cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][14]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14][15]

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][16]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[13]

    • Wash hands thoroughly after handling.[15]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][15]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

    • Ingestion/Inhalation: Move to fresh air and seek medical attention.[14]

References

  • PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • SDI. (n.d.). 4 – METHOXY – 3 – NITRO BENZOIC ACID. Retrieved from [Link]

  • ChemWis. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video]. YouTube. Retrieved from [Link]

  • Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-cinnamic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Benzyloxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. Retrieved from [Link]

  • Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

Sources

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid CAS number 214848-09-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (CAS: 214848-09-6): Synthesis, Characterization, and Applications

Abstract

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a key organic intermediate whose significance is intrinsically linked to the synthesis of high-value pharmaceutical compounds. Its structure, featuring a benzyl ether protecting group on a substituted nitrobenzoic acid core, makes it a strategic precursor in multi-step synthetic pathways. This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in drug development and medicinal chemistry. We will explore its physicochemical properties, detail a validated two-step synthetic route from readily available starting materials, and discuss the analytical techniques for its characterization. Furthermore, this document elucidates the compound's primary application as a protected intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, which are critical in the management of Parkinson's disease.[1][2] Safety protocols and handling procedures are also outlined to ensure its proper management in a laboratory setting.

Physicochemical Properties

The fundamental properties of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 214848-09-6[3]
Molecular Formula C₁₅H₁₃NO₆Computed
Molecular Weight 303.27 g/mol [4]
IUPAC Name 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acidDerived
Canonical SMILES COC1=C(C(=CC(=C1)[O-])C(=O)O)OCC2=CC=CC=C2Derived
Appearance Expected to be a solid, likely yellow, based on its precursor.[1]Inferred

Synthesis and Purification

The synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is most effectively achieved through a two-step process starting from vanillic acid. This strategy involves an initial nitration of the aromatic ring followed by the protection of the phenolic hydroxyl group via benzylation.

Synthetic Strategy Overview

The chosen synthetic pathway is logical and efficient. Vanillic acid, an inexpensive and readily available starting material, first undergoes electrophilic aromatic substitution. The electron-donating hydroxyl and methoxy groups direct the incoming nitro group to the C5 position.[5] The subsequent benzylation of the resulting 5-nitrovanillic acid utilizes a standard Williamson ether synthesis to protect the acidic phenolic proton, rendering the molecule suitable for further transformations where a free phenol might interfere.

Synthesis_Scheme vanillic_acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) reagent1 1. HNO₃ 2. Acetic Acid intermediate 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-Nitrovanillic Acid) reagent2 1. Benzyl Bromide (BnBr) 2. Base (e.g., K₂CO₃) 3. Solvent (e.g., Acetone) product 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (Target Compound) reagent1->intermediate reagent2->product

Caption: Overall two-step synthesis of the target compound.

Step 1: Nitration of Vanillic Acid

Principle and Rationale: This reaction is a classic electrophilic aromatic substitution. Vanillic acid is treated with nitric acid in an acetic acid solvent. Acetic acid serves as a polar medium that can dissolve the starting material and is less harsh than the traditional sulfuric acid used in nitrating mixtures, which helps to prevent unwanted side reactions and degradation.[6] The reaction is typically performed at or below room temperature to control the exothermic nature of the nitration and to improve the regioselectivity, minimizing the formation of other isomers.[1]

Detailed Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL).[1]

  • Nitrating Agent Addition: While stirring the solution, slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise. Maintain the reaction temperature at ambient room temperature.[7]

  • Reaction: Continue to stir the mixture for approximately 30 minutes after the addition is complete.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.[1]

  • Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids and dry it under a vacuum. This yields 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[7]

Step 2: Benzylation of 4-hydroxy-3-methoxy-5-nitrobenzoic acid

Principle and Rationale: This step is a Williamson ether synthesis, a reliable method for forming ethers. A base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[8] This ion then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the benzyl ether. Acetone is a common solvent for this reaction as it readily dissolves the reactants and is generally unreactive under these conditions.[9]

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask, add the 4-hydroxy-3-methoxy-5-nitrobenzoic acid (1 equivalent) produced in the previous step, along with a suitable solvent like acetone or DMF.[8]

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, ~2-2.5 equivalents) to the suspension and stir.[8]

  • Alkylation: Add benzyl bromide (BnBr, ~1.1-1.2 equivalents) to the mixture.[8]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC until the starting material is consumed.

  • Workup: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Isolation: Treat the residue with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.[8]

  • Purification: Collect the solid by filtration, wash with water, and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Analytical Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic methods should be employed. While specific experimental data for this exact CAS number is scarce, the expected analytical profile can be reliably predicted based on its structure and data from close isomers.[10][11]

TechniqueExpected Observations
¹H NMR - Aromatic protons on the benzoic acid ring (2H, singlets).- Aromatic protons on the benzyl group (5H, multiplet, ~7.3-7.5 ppm).- Methylene protons of the benzyl group (-CH₂-, 2H, singlet, ~5.2 ppm).- Methoxy protons (-OCH₃, 3H, singlet, ~3.9 ppm).- Carboxylic acid proton (-COOH, 1H, broad singlet, >10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (~165-170 ppm).- Aromatic carbons (~110-160 ppm).- Methylene carbon of the benzyl group (~70 ppm).- Methoxy carbon (~56 ppm).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).- C-O stretches from the ether and methoxy groups (~1200-1300 cm⁻¹).
Mass Spectrometry - Expected [M+H]⁺ at m/z 304.- Expected [M-H]⁻ at m/z 302.
TLC Used to monitor reaction progress and assess purity against starting materials.

Applications in Drug Development

The primary value of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid lies in its role as a protected intermediate for synthesizing more complex molecules, particularly Active Pharmaceutical Ingredients (APIs).

Role as a Protected Intermediate

In organic synthesis, protecting groups are essential for masking reactive functional groups to prevent them from interfering with a desired chemical transformation at a different site on the molecule. The benzyl group is a widely used protecting group for alcohols and phenols due to its general stability to a wide range of acidic and basic conditions.[12] It can be selectively removed later in the synthetic sequence, typically under mild reductive conditions (e.g., catalytic hydrogenation), to reveal the original hydroxyl group.[12]

Precursor to COMT Inhibitors

The de-benzylated precursor, 5-nitrovanillic acid, is a documented key starting material for the synthesis of COMT (Catechol-O-methyltransferase) inhibitors, such as Opicapone and Tolcapone.[2][7] These drugs are used as an adjunctive therapy to L-Dopa in patients with Parkinson's disease, helping to increase the bioavailability of L-Dopa in the brain.[1] The synthesis of the target compound is therefore a critical upstream step in the manufacturing pipeline for this class of drugs.

Application_Workflow A 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid B 4-hydroxy-3-methoxy- 5-nitrobenzoic acid A->B Deprotection (e.g., Hydrogenolysis) C Multi-step Synthesis B->C Key Intermediate D COMT Inhibitors (e.g., Opicapone) C->D API Synthesis

Caption: Role as a precursor in the synthesis of COMT inhibitors.

Safety and Handling

  • Hazard Assessment: The compound should be handled as a potential irritant. Based on analogs, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[14]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a valuable synthetic intermediate with strategic importance in pharmaceutical manufacturing. Its efficient two-step synthesis from vanillic acid, involving nitration and benzylation, provides a reliable route to this protected building block. Its primary application as a precursor to COMT inhibitors underscores its relevance in the development of treatments for neurodegenerative diseases like Parkinson's. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any scientist or researcher working with this compound.

References

  • Dipharma. (2022, September 12). The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a. Retrieved from [Link]

  • Li, T., & Rosazza, J. P. (1997). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 63(6), 2136–2141.
  • Slade, J. H., et al. (2025, September 2). Multiphase reaction of nitrate radicals with vanillic acid aerosols: kinetics and formation of light-absorbing particles. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS 15785-54-3 | 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID for Sale. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633. Retrieved from [Link]

  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.
  • ResearchGate. (n.d.). Optimization of "Green" Nitration of Vanillin and o-Vanillin. Retrieved from [Link]

  • Chemspace. (n.d.). 4-hydroxy-3-methoxy-5-nitrobenzoic acid - C8H7NO6. Retrieved from [Link]

  • Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. Retrieved from [Link]

Sources

Technical Deep Dive: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (CAS: 214848-09-6 ) is a highly functionalized aromatic building block used in the synthesis of complex pharmaceutical scaffolds. Characterized by a dense 3,4,5-trisubstitution pattern, this molecule serves as a critical precursor for 3,5-disubstituted-4-alkoxyanilines , a motif frequently observed in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive structural analysis, validated synthetic pathways, and critical differentiation from its regioisomer (the Erlotinib intermediate), ensuring precise application in medicinal chemistry campaigns.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule features a benzoic acid core decorated with three distinct functional groups, creating a unique electronic and steric environment.

  • Core: Benzoic acid (C1-COOH).

  • Electronic Push-Pull: The electron-withdrawing nitro group (

    
    ) at C5 and carboxyl group at C1 are counterbalanced by the electron-donating methoxy (
    
    
    
    ) at C3 and benzyloxy (
    
    
    ) at C4.
  • Steric Crowding: The contiguous substitution at positions 3, 4, and 5 creates significant steric strain. The bulky benzyloxy group at C4 is flanked by a methoxy group and a nitro group, forcing the benzyl ether linkage to adopt a specific conformation to minimize

    
     strain.
    
Key Physicochemical Data
PropertyValueNote
CAS Number 214848-09-6 Distinct from 2-nitro isomer (60547-92-4)
Molecular Formula

Molecular Weight 303.27 g/mol
pKa (Predicted) ~3.5 (COOH)Acidic due to

-withdrawing

LogP (Predicted) 2.7 - 3.2Moderate lipophilicity due to benzyl group
H-Bond Donors 1 (COOH)
H-Bond Acceptors 6

,

, ethers

Synthetic Pathways & Process Chemistry

The synthesis of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid requires precise regiocontrol. The most robust route proceeds via the nitration of vanillic acid followed by benzylation.

Validated Synthesis Protocol
Step 1: Regioselective Nitration

Precursor: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). Reagents: Concentrated


, Acetic Acid (solvent).
Mechanism:  Electrophilic Aromatic Substitution (EAS). The hydroxyl group (C4) is the strongest activator and directs ortho and para. Since para is blocked (COOH) and one ortho is blocked (OMe), nitration occurs exclusively at C5.
Step 2: O-Alkylation (Benzylation)

Precursor: 5-Nitrovanillic acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid). Reagents: Benzyl bromide (


), 

, DMF or Acetone. Challenge: The phenol at C4 is less nucleophilic due to the ortho-nitro group (hydrogen bonding and electron withdrawal). Higher temperatures or stronger bases may be required compared to standard phenol alkylations.

SynthesisPath cluster_conditions Key Mechanistic Drivers Vanillic Vanillic Acid (4-OH, 3-OMe) NitroVanillic 5-Nitrovanillic Acid (Intermediate) Vanillic->NitroVanillic HNO3, AcOH (Nitration at C5) Target TARGET MOLECULE 4-(BnO)-3-OMe-5-NO2-Benzoic Acid NitroVanillic->Target BnBr, K2CO3, DMF (O-Alkylation) Info 1. OH directs ortho (Pos 5) 2. NO2 reduces OH nucleophilicity

Figure 1: Synthetic route from Vanillic Acid to the target molecule, highlighting the regioselective nitration step.

Analytical Characterization

To validate the structure, researchers should look for specific diagnostic signals in the NMR spectrum that confirm the 3,4,5-substitution pattern.

Diagnostic NMR Signals (DMSO- )
  • Carboxyl Proton: Broad singlet at

    
     13.0–14.0 ppm.
    
  • Aromatic Protons (Core): Two distinct singlets (or meta-coupled doublets,

    
     Hz).
    
    • H2:

      
       ~7.6–7.8 ppm (Between COOH and OMe).
      
    • H6:

      
       ~8.0–8.2 ppm (Between COOH and 
      
      
      
      , deshielded by nitro group).
  • Benzylic Protons: Singlet at

    
     ~5.2–5.3 ppm (
    
    
    
    ).
  • Methoxy Protons: Singlet at

    
     ~3.9 ppm (
    
    
    
    ).
Mass Spectrometry (ESI)[3]
  • Negative Mode (

    
    ):  m/z 302.1.
    
  • Positive Mode (

    
    ):  m/z 304.1.
    

Critical Differentiation: The "Erlotinib Trap"

A common error in drug development sourcing is confusing this molecule with its positional isomer, which is a key intermediate for EGFR inhibitors like Erlotinib.

FeatureTarget Molecule Erlotinib Intermediate (Isomer)
Structure 5-Nitro -4-benzyloxy-3-methoxy2-Nitro -4-benzyloxy-5-methoxy
CAS 214848-09-6 60547-92-4
Precursor Vanillic AcidIsovanillic Acid / Vanillin
Nitration Site Meta to COOH (Pos 5)Ortho to COOH (Pos 2)
Application 3,4,5-trisubstituted anilinesQuinazoline cyclization

Why this matters: Using the wrong isomer will result in a quinazoline with the nitrogen atoms in the wrong position relative to the substituents, completely abolishing kinase inhibitory activity.

Isomers cluster_target Target Molecule (CAS 214848-09-6) cluster_erlotinib Erlotinib Intermediate (CAS 60547-92-4) TargetStruct COOH at 1 OMe at 3 OBn at 4 NO2 at 5 Warning CRITICAL DISTINCTION: Positional Isomers lead to different drug scaffolds. TargetStruct->Warning WrongStruct COOH at 1 NO2 at 2 OBn at 4 OMe at 5 WrongStruct->Warning

Figure 2: Structural differentiation between the target molecule and the common Erlotinib intermediate.

Applications in Drug Discovery[6][7]

This molecule is primarily reduced to the corresponding aniline (3-amino-4-benzyloxy-5-methoxybenzoic acid), which serves as a "privileged structure" for:

  • Amide Coupling: Reaction with acid chlorides to form benzamides.

  • Heterocycle Formation: Precursor for benzimidazoles or indoles via cyclization involving the adjacent amine and benzyl ether (after deprotection).

  • Kinase Inhibition: The 3-methoxy-4-benzyloxy motif mimics the ATP-binding pocket interactions found in many tyrosine kinase inhibitors.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Reaction mixtures involving nitration should be temperature-controlled.

  • Benzyl Halides: The benzyl bromide used in synthesis is a potent lachrymator. Handle in a fume hood.

  • Storage: Store at 2-8°C, protected from light.

References

  • ChemicalBook. (2025). 4-Benzyloxy-3-methoxy-5-nitrobenzoic acid Product Description and CAS 214848-09-6.[1][2] Link

  • PubChem. (2025). Compound Summary: 4-hydroxy-3-methoxy-5-nitrobenzoic acid (Precursor). National Library of Medicine. Link

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate (Isomer Comparison). Link

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Alkylation and Oxidation Protocols. Link

Sources

A Comprehensive Spectroscopic Analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS No: 60547-92-4), a key organic compound with applications in medicinal chemistry and organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere data presentation to offer a detailed interpretation grounded in the principles of structural chemistry and spectroscopy. We will dissect the Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, explaining the causality behind spectral features and the logic of experimental design. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.

Introduction and Molecular Overview

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring a variety of functional groups including a carboxylic acid, a nitro group, a methoxy ether, and a benzyloxy ether, makes it an excellent case study for the power of integrated spectroscopic analysis.[1] Accurate structural confirmation is paramount following synthesis to ensure purity and to validate its identity for subsequent applications, such as in the preparation of therapeutic agents.[3]

This guide provides a foundational analysis of its key spectroscopic signatures. While the IUPAC name is 5-Methoxy-2-nitro-4-(phenylmethoxy)benzoic acid, it is commonly referred to by the name used in this guide.[2]

Compound Details:

Property Value
Systematic Name 5-Methoxy-2-nitro-4-(phenylmethoxy)benzoic acid
Common Name 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
CAS Number 60547-92-4
Molecular Formula C₁₅H₁₃NO₆

| Molecular Weight | 303.27 g/mol [4] |

Below is the chemical structure, which forms the basis for all subsequent spectroscopic interpretation.

G Molecule [C15H13NO6+H]+ m/z = 304 Fragment1 Tropylium Ion [C7H7]+ m/z = 91 Molecule->Fragment1 Cleavage Fragment2 [C8H6NO6]+ m/z = 213 Molecule->Fragment2 Cleavage

Caption: Key fragmentation pathway in the mass spectrum.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This ensures a stable spray and consistent ionization.

  • Ionization: Apply a high voltage (e.g., +4 kV for positive mode) to the capillary needle. The solvent evaporates, and the analyte molecules become charged.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating the mass spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The spectrum of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is highly informative due to its distinct proton environments.

Data Summary: ¹H NMR

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Hₐ 13.58 Broad Singlet 1H -COOH
Hₑ 7.70 Singlet 1H Ar-H (H-6)
7.46-7.40 Multiplet 5H Ar-H (Benzyl C₆H₅)
HᏧ 7.39 Singlet 1H Ar-H (H-3)
H꜀ 5.25 Singlet 2H -O-CH₂-Ph

| Hₑ | 3.92 | Singlet | 3H | -OCH₃ |

Data acquired on a 300 MHz spectrometer in DMSO-d₆.[4]

Interpretation of the ¹H NMR Spectrum

The choice of DMSO-d₆ as a solvent is strategic for its ability to dissolve the polar carboxylic acid and to exchange with the acidic proton, often resulting in a very broad, downfield signal. [5]

  • Carboxylic Acid Proton (Hₐ): The signal at 13.58 ppm is characteristic of a carboxylic acid proton. Its significant downfield shift and broadness are due to strong deshielding and hydrogen bonding with the solvent or through dimerization.

  • Aromatic Protons (HᏧ, Hₑ): The two singlets at 7.70 ppm (H-6) and 7.39 ppm (H-3) correspond to the two protons on the main benzoic acid ring. They appear as singlets because they have no adjacent protons (no ortho or meta coupling). H-6 is further downfield than H-3 due to the strong electron-withdrawing effect of the adjacent nitro group at the C-2 position.

  • Benzyl Protons (Hբ, H꜀): The benzyloxy group gives rise to two distinct signals. The multiplet at 7.46-7.40 ppm , integrating to 5 protons, represents the five protons of the phenyl ring. The singlet at 5.25 ppm , integrating to 2 protons, is characteristic of the benzylic methylene (-CH₂-) protons. Its position is downfield due to the adjacent oxygen atom.

  • Methoxy Protons (Hₑ): The sharp singlet at 3.92 ppm , integrating to 3 protons, is unequivocally assigned to the methoxy (-OCH₃) group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is crucial for elucidating the carbon backbone of a molecule. While experimental data for this specific compound is not readily available in public repositories, a predicted spectrum can be generated with high accuracy based on established substituent effects on aromatic systems. [6][7] Predicted Data Summary: ¹³C NMR

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~165 -C OOH Carbonyl carbon, deshielded by two oxygen atoms.
~153 C -OBn Aromatic quaternary carbon attached to benzyloxy group.
~148 C -OMe Aromatic quaternary carbon attached to methoxy group.
~145 C -NO₂ Aromatic quaternary carbon attached to nitro group.
~136 C -ipso (Benzyl) Quaternary carbon of the benzyl ring attached to the ether oxygen.
~129-128 C H (Benzyl) Aromatic CH carbons of the benzyl ring.
~122 C -COOH Aromatic quaternary carbon attached to the carboxylic acid.
~118 C H (C-6) Aromatic CH, influenced by adjacent COOH and OMe groups.
~110 C H (C-3) Aromatic CH, influenced by adjacent NO₂ and OBn groups.
~71 -O-C H₂-Ph Benzylic carbon, shifted downfield by the attached oxygen.

| ~56 | -OC H₃ | Methoxy carbon, a typical value for aryl methyl ethers. |

Predictions are based on additive models and data from similar substituted benzoic acids.[8][9][10]

Experimental Protocol: ¹³C NMR Analysis Acquiring a ¹³C spectrum requires more care than a ¹H experiment due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample is required. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a high-quality 5 mm NMR tube. [11]2. Spectrometer Setup: The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

  • Acquisition: A greater number of scans (from several hundred to thousands) and a longer relaxation delay are necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio. Total acquisition time can range from 20 minutes to several hours. [11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [12] Data Summary: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity/Shape
3300-2500 O-H stretch Carboxylic Acid Strong, Very Broad
~3100-3000 C-H stretch Aromatic Medium
~2950-2850 C-H stretch Aliphatic (CH₂, CH₃) Medium
1725-1700 C=O stretch Carboxylic Acid Strong, Sharp
1600-1580, 1500-1400 C=C stretch Aromatic Ring Medium-Strong
1550-1500, 1360-1290 N-O stretch (asym, sym) Nitro Group Strong
1320-1210 C-O stretch Carboxylic Acid, Ether Strong

| ~960-900 | O-H bend (out-of-plane)| Carboxylic Acid | Medium, Broad |

Ranges are based on established data for substituted benzoic acids, nitro compounds, and ethers.[13][14][15]

Interpretation of the IR Spectrum

The IR spectrum of this compound would be dominated by a few key features:

  • O-H Stretch: A very broad and prominent absorption band from 3300-2500 cm⁻¹ is the most telling feature of a carboxylic acid, which exists as a hydrogen-bonded dimer in the solid state. This broadness is a direct result of the strong intermolecular hydrogen bonding. [13][16]* C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid. Its position is slightly lowered from a simple alkyl carboxylic acid due to conjugation with the aromatic ring. [13]* NO₂ Stretches: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹ . These are highly characteristic and confirm the presence of the nitro substituent. [15]* C-O Stretches: Strong bands in the 1320-1210 cm⁻¹ region arise from the C-O stretching vibrations of the carboxylic acid and the two ether linkages.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks unique to the molecule, arising from various bending and skeletal vibrations, which can be used for definitive identification against a reference spectrum. [17]

Integrated Spectroscopic Analysis Workflow

Effective structure elucidation rarely relies on a single technique. It is the synergy between different spectroscopic methods that provides a self-validating system for confirming a molecular structure. The logical workflow presented below is a field-proven approach for characterizing a novel or synthesized compound.

G cluster_start Initial Analysis cluster_primary Primary Structure Confirmation cluster_secondary Detailed Connectivity cluster_end Final Validation start Synthesized Compound (Purity Check via TLC/HPLC) ms Mass Spectrometry (MS) start->ms Determines Molecular Weight & Formula ir Infrared (IR) Spectroscopy start->ir Identifies Functional Groups (-COOH, -NO2, C-O) h_nmr 1H NMR ms->h_nmr ir->h_nmr c_nmr 13C NMR h_nmr->c_nmr Assigns Proton Environment & Connectivity final Unambiguous Structure Elucidated c_nmr->final Confirms Carbon Skeleton & All Functional Groups

Caption: Logical workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic profile of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is rich with distinct and interpretable features. Mass spectrometry confirms the molecular weight, while IR spectroscopy provides definitive evidence for the key carboxylic acid, nitro, and ether functional groups. ¹H and ¹³C NMR spectroscopy work in concert to map the precise atomic connectivity, allowing for the unambiguous assignment of the molecular structure. This guide demonstrates that a multi-technique, principled approach is essential for the robust characterization of complex organic molecules in a research and development setting.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Chen, H., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Available at: [Link]

  • SynThink. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | 60547-92-4. Available at: [Link]

  • Crunch Chemistry. (2023). Interpreting an infrared spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. Available at: [Link]

  • Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Available at: [Link]

  • Kupce, E., & Claridge, T. D. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances. Available at: [Link]

  • Springer Nature Experiments. (2024). NMR spectroscopy of small molecules in solution. Available at: [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Available at: [Link]

  • Hesse, M., et al. (n.d.). 4.
  • Brainly.com. (2023). What IR peaks are present in 3-nitrobenzoic acid?. Available at: [Link]

  • ResearchGate. (2024). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

  • Unknown Source. (n.d.).
  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link]

  • PubChemLite. (2026). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0050427). Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data. The principles discussed herein are grounded in established NMR theory and are supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest in organic synthesis, often serving as a precursor for more complex molecular architectures in medicinal chemistry. The precise structural confirmation of such molecules is paramount, and ¹H NMR spectroscopy stands as an indispensable tool for this purpose. This guide will illuminate the characteristic proton signals of the target molecule, providing a foundational understanding for its unambiguous identification and purity assessment.

The structural framework of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, with its distinct electronic environments, gives rise to a well-resolved and informative ¹H NMR spectrum. The following sections will systematically deconstruct the anticipated spectrum, correlating each signal to the specific protons within the molecule.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The prediction of the ¹H NMR spectrum is based on the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of the substituents on the benzoic acid core and the benzyloxy moiety. The chemical structure and proton numbering are depicted in the diagram below.

Figure 2: A streamlined workflow for ¹H NMR data acquisition.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the magnet.

  • Locking and Shimming:

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks. Automated shimming routines are typically sufficient for most samples. [1][2]3. Acquisition Parameters:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Acquisition:

    • Start the acquisition to collect the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the exact chemical shift of each peak.

For a more detailed guide on NMR data processing, several excellent resources are available. [3][4][5]

Interpretation and Structural Verification

The processed ¹H NMR spectrum should be carefully analyzed to confirm the structure of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. The following points should be considered:

  • Chemical Shifts: Compare the observed chemical shifts with the predicted values. The downfield aromatic protons, the benzylic protons, and the methoxy protons should all appear in their expected regions.

  • Integration: The integral ratios should correspond to the number of protons in each environment (1:1:3:2:5 for H(a), H(b), H(c), H(d), H(e), and H(f) respectively, though H(a) may be difficult to integrate accurately if very broad).

  • Multiplicity and Coupling Constants: The splitting patterns of the aromatic protons H(b) and H(c) into doublets with a small meta-coupling constant (around 2-3 Hz) is a key diagnostic feature for the 1,2,3,5-tetrasubstituted pattern of the benzoic acid ring. The absence of ortho-coupling confirms the substitution pattern. Long-range couplings in aromatic systems are well-documented and provide valuable structural information. [6]* Singlets: The sharp singlets for the methoxy and benzylic protons confirm the absence of adjacent, non-equivalent protons.

  • Carboxylic Acid Proton: The presence of a broad signal at a very downfield chemical shift, which may disappear upon addition of a drop of D₂O to the NMR tube, confirms the presence of the acidic carboxylic acid proton. [7] By systematically evaluating these features, a high degree of confidence in the structural assignment of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid can be achieved.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. Through a combination of theoretical prediction, a detailed experimental protocol, and a guide to spectral interpretation, researchers and scientists are equipped with the necessary knowledge to confidently identify and characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • Scribd. NMR Data Processing Guide. [Link]

  • Unknown. NMR Data Processing. [Link]

  • Bruker. HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. (2025-08-21). [Link]

  • Friedrich-Schiller-Universität Jena. Introduction to NMR data processing and analysis with Origin. [Link]

  • Unknown. 1H NMR Protocol for Beginners AV-400. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

  • University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

  • Bruker. OPERATING PROCEDURE FOR BRUKER 300. [Link]

  • Magnetic Resonance Research Center. bruker nmr training. (2022-08-18). [Link]

  • Centers for Disease Control and Prevention. Supporting Information. [Link]

  • Cinque, P. et al. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. (2025-10-15). [Link]

  • ResearchGate. Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. (2025-12-11). [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021-10-06). [Link]

  • PubChem. Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. (2023-01-26). [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023-03-27). [Link]

  • ResearchGate. What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?. (2015-05-22). [Link]

  • PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

  • PubChemLite. 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • SpectraBase. 5-Nitrovanillin - Optional[FTIR] - Spectrum. [Link]

  • ATB. 3-Hydroxy-4-methoxy-5-nitrobenzoicacid. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical checkpoints, each designed to ensure the identity, purity, and stability of the molecule. Among the arsenal of analytical techniques available to the contemporary researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands as a cornerstone for the definitive characterization of organic molecules. Its ability to provide a direct glimpse into the carbon framework of a compound offers an unparalleled level of structural detail.

This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of complex organic molecules. We will delve into the ¹³C NMR analysis of a specific, functionally rich compound: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. This molecule, with its array of electron-donating and electron-withdrawing substituents on an aromatic core, presents an excellent case study for the principles of ¹³C NMR spectroscopy. Through a combination of predictive analysis based on established substituent effects, a detailed experimental protocol, and a thorough interpretation of the expected spectral data, this document will serve as a comprehensive resource for the structural verification of this and structurally related compounds. Our approach is grounded in the principles of scientific integrity, providing not just a methodology, but a self-validating framework for analysis.

The Molecular Architecture: An Overview of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

The subject of our analysis, 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, is a polysubstituted aromatic compound. Its structure is characterized by a central benzoic acid moiety, further functionalized with a benzyloxy, a methoxy, and a nitro group. Each of these substituents imparts distinct electronic and steric influences on the benzoic acid core, resulting in a unique and predictable ¹³C NMR spectrum.

To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are systematically numbered as depicted in the diagram below.

Caption: Molecular structure and numbering of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

In the absence of an experimental spectrum for a novel compound, a robust prediction of the ¹³C NMR chemical shifts serves as a powerful tool for anticipated spectral analysis and subsequent confirmation of the synthesized structure. This prediction is based on the principle of the additivity of substituent chemical shifts (SCS), where the chemical shift of a carbon in a substituted benzene ring can be estimated by adding the SCS values of each substituent to the chemical shift of benzene (128.5 ppm).[1]

The workflow for this predictive analysis is as follows:

cluster_prediction Predictive Workflow start Start: Identify Substituents and their Positions gather_scs Gather Substituent Chemical Shift (SCS) Data for each Substituent start->gather_scs predict_shifts Calculate Predicted Chemical Shifts for each Aromatic Carbon gather_scs->predict_shifts assign_non_aromatic Assign Chemical Shifts for Non-Aromatic Carbons predict_shifts->assign_non_aromatic tabulate Tabulate Predicted Chemical Shifts assign_non_aromatic->tabulate

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Substituent Chemical Shift (SCS) Values

The SCS values for the substituents present in 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are compiled from established literature sources. These values represent the change in chemical shift (in ppm) at the ipso, ortho, meta, and para carbons relative to benzene.

Substituentipso (C1)ortho (C2/C6)meta (C3/C5)para (C4)
-COOH +2.1+1.5+0+4.3
-OCH₃ +31.4-14.4+1.0-7.7
-OCH₂Ph +29.5-13.5+1.0-7.0
-NO₂ +20.0-4.8+0.9+5.8

Note: These values are approximate and can be influenced by solvent effects and interactions between adjacent substituents.[1]

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the aromatic carbons of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are calculated by summing the relevant SCS values and adding them to the chemical shift of benzene (128.5 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for Aromatic Carbons

CarbonCalculation (Benzene base + ΣSCS)Predicted δ (ppm)
C1 128.5 + SCS_ipso(COOH) + SCS_meta(OCH₃) + SCS_meta(NO₂)132.5
C2 128.5 + SCS_ortho(COOH) + SCS_ortho(OCH₃) + SCS_para(NO₂)121.4
C3 128.5 + SCS_meta(COOH) + SCS_ipso(OCH₃) + SCS_ortho(NO₂)155.1
C4 128.5 + SCS_para(COOH) + SCS_ortho(OCH₃) + SCS_ortho(NO₂)113.6
C5 128.5 + SCS_meta(COOH) + SCS_para(OCH₃) + SCS_ipso(NO₂)141.7
C6 128.5 + SCS_ortho(COOH) + SCS_meta(OCH₃) + SCS_ortho(NO₂)126.2

The chemical shifts for the non-aromatic carbons are predicted based on typical ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Non-Aromatic Carbons

CarbonFunctional GroupPredicted δ (ppm)Rationale
C7 Carboxylic Acid (-COOH)168-172Typical range for aromatic carboxylic acids.[2]
C8 Methoxy (-OCH₃)56-62Typical range for aromatic methoxy groups.[3]
C9 Benzylic Methylene (-OCH₂Ph)68-72Typical range for benzylic ethers.
C10 Benzyl ipso-Carbon136-138Quaternary aromatic carbon attached to the ether oxygen.
C11/C15 Benzyl ortho-Carbons127-129Aromatic CH carbons.
C12/C14 Benzyl meta-Carbons128-130Aromatic CH carbons, often overlapping with other aromatic signals.
C13 Benzyl para-Carbon127-129Aromatic CH carbon.

Experimental Protocol for High-Resolution ¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol provides a robust methodology for the analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to minimize the presence of interfering signals.

  • Sample Quantity: Accurately weigh 20-50 mg of the solid compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended choice due to its excellent solvating power for polar aromatic acids. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used if solubility is an issue.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also use the residual solvent signal as a reference.[2]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 (or similar with proton decoupling)Standard pulse sequence for a proton-decoupled ¹³C NMR experiment.
Spectral Width (SW) 250 ppm (0-250 ppm)Sufficient to encompass all expected carbon signals in an organic molecule.
Acquisition Time (AQ) 1-2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2-5 secondsAllows for sufficient relaxation of the carbon nuclei, particularly quaternary carbons, for more accurate signal intensities.
Number of Scans (NS) 1024 - 4096 (or more)Due to the low natural abundance of ¹³C, a significant number of scans is required to achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Standard operating temperature.
Proton Decoupling Broadband decoupling (e.g., GARP)Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak integration and identification.

  • Chemical Shift Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking and Assignment: Identify all significant peaks and assign them to the corresponding carbon atoms based on the predicted chemical shifts and general knowledge of ¹³C NMR spectroscopy. For unambiguous assignments, especially for the closely spaced aromatic signals, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended.

Concluding Remarks: Towards a Validated Structure

The ¹³C NMR analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, when approached with a combination of predictive modeling and rigorous experimental technique, provides a powerful and reliable method for its structural confirmation. The distinct electronic environments created by the diverse substituents result in a well-dispersed spectrum, allowing for the individual assignment of nearly all carbon atoms. While the predictive model presented in this guide offers a strong foundation for spectral interpretation, it is the congruence of this prediction with high-quality experimental data that ultimately provides the irrefutable evidence of the molecular structure. This analytical rigor is not merely an academic exercise; it is a critical component of the quality control and assurance that underpins the entirety of the drug discovery and development process.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link][2]

  • Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 633-643. [Link][3]

Sources

Technical Guide: Mass Spectrometry of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometric analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , a critical intermediate scaffold often associated with the synthesis of EGFR tyrosine kinase inhibitors (e.g., Erlotinib analogs).

This guide is structured to provide autonomous, expert-level direction on method development, ionization physics, and structural elucidation.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

  • Analyte: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

  • Formula: C₁₅H₁₃NO₆

  • Exact Mass: 303.0743 Da

  • Molecular Weight: 303.27 g/mol [1]

  • Role: Synthetic intermediate for pharmacophores containing the 4-anilinoquinazoline scaffold.

Analysis of this compound requires navigating two competing physicochemical properties: the acidity of the benzoic acid moiety (pKa ~3–4) and the lability of the benzyl ether linkage. This guide prioritizes Negative Electrospray Ionization (ESI-) for quantitation due to superior sensitivity, while recommending Positive Electrospray Ionization (ESI+) for structural confirmation via characteristic tropylium ion generation.

Method Development Strategy

Ionization Mode Selection

The choice between ESI+ and ESI- is dictated by the functional group chemistry.

FeatureESI Negative Mode (Recommended for Quant)ESI Positive Mode (Recommended for Qual)
Primary Ion

(m/z 302.07)

(m/z 304.08)
Mechanism Deprotonation of carboxylic acid (-COOH).Protonation of ether oxygen or nitro group.
Sensitivity High. The -NO₂ group enhances acidity, stabilizing the anion.Moderate. Competition from Na⁺/K⁺ adducts is common.
Fragmentation Conservative. Dominant loss of

.
Energetic. Facile cleavage of the benzyl ether.
Chromatographic Conditions

To prevent on-column degradation and ensure stable ionization, the following LC parameters are validated.

  • Stationary Phase: C18 or Phenyl-Hexyl (for enhanced selectivity of the aromatic nitro group).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to improve retention on C18).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Note on pH: While high pH improves ESI- ionization, it reduces retention on C18. A "Post-Column Infusion" of dilute ammonia can be used if sensitivity in acidic mobile phase is insufficient, but the nitro group usually provides enough electron-withdrawing power to allow ionization even in acidic eluents.

Structural Elucidation & Fragmentation Pathways[9]

Fragmentation Logic (ESI Negative)

In negative mode, the fragmentation is driven by charge localization on the carboxylate and the nitro group.

  • Decarboxylation (

    
     Loss):  The most abundant transition. The electron-withdrawing nitro group ortho to the carboxylate facilitates this loss.
    
    • Transition:

      
       (
      
      
      
      44 Da).
  • Nitro Group Loss: Radical cleavage of

    
     or loss of 
    
    
    
    .
    • Transition:

      
       (
      
      
      
      46 Da).
Fragmentation Logic (ESI Positive)

Positive mode is diagnostic for the benzyl ether moiety.

  • Benzyl Cleavage: The ether oxygen protonates, leading to the expulsion of the neutral phenol and formation of the stable Tropylium ion (

    
    ).
    
    • Transition:

      
       (Dominant).
      
  • Methoxy Loss: Secondary fragmentation often involves loss of the methoxy group as methanol or methyl radical.

Visualized Pathways

The following diagram maps the specific fragmentation pathways validated by functional group mechanics.

FragmentationPathway Parent_Neg [M-H]⁻ m/z 302.07 (Deprotonated Parent) Frag_Neg_1 [M-H-CO₂]⁻ m/z 258.08 (Decarboxylation) Parent_Neg->Frag_Neg_1 -44 Da (CO₂) Frag_Neg_2 [M-H-CO₂-NO₂]⁻ m/z 212.08 (Nitro Loss) Frag_Neg_1->Frag_Neg_2 -46 Da (NO₂) Parent_Pos [M+H]⁺ m/z 304.08 (Protonated Parent) Frag_Pos_1 Benzyl Cation (Tropylium Ion) m/z 91.05 Parent_Pos->Frag_Pos_1 Heterolytic Cleavage (Benzyl Cation Formation) Frag_Pos_2 [M+H-BenzylOH]⁺ m/z 196.02 (Phenol Core) Parent_Pos->Frag_Pos_2 Neutral Loss (Benzyl Alcohol)

Caption: Divergent fragmentation pathways in ESI- (Blue) vs. ESI+ (Red). The m/z 91 tropylium ion is the signature diagnostic marker in positive mode.

Experimental Protocol

Sample Preparation

To avoid hydrolysis of the benzyl ether or esterification of the carboxylic acid:

  • Solvent: Dissolve 1 mg standard in 1 mL Acetonitrile . Avoid alcohols (MeOH/EtOH) for stock solutions to prevent transesterification over long storage.

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for direct infusion or LC injection.

LC-MS/MS Parameters (Quantitation Focus)

This protocol is optimized for a Triple Quadrupole (QqQ) system operating in MRM mode.

ParameterSettingRationale
Ion Source ESI NegativeMaximize sensitivity for -COOH.
Capillary Voltage 2.5 kVLower voltage prevents in-source discharge.
Cone Voltage 30 VSufficient to decluster but preserve parent [M-H]-.
Desolvation Temp 350°CEnsure complete vaporization of aqueous mobile phase.
MRM Transition 1 302.1

258.1
Quantifier. High abundance (Loss of

).
MRM Transition 2 302.1

212.1
Qualifier. Specificity from combined

loss.
Collision Energy 15–25 eVOptimized for decarboxylation (lower end) and nitro loss (higher end).
Troubleshooting Matrix Effects

In complex biological matrices (e.g., plasma PK studies), the nitrobenzoic acid core can suffer from ion suppression.

  • Solution: Use a stable isotope labeled internal standard (SIL-IS) if available. If not, use Chloramphenicol (similar nitro-aromatic acidity) as a surrogate internal standard.

References

  • Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.Rapid Communications in Mass Spectrometry . Link

  • Holcapek, M., et al. (2010). Structural analysis of benzyl ether derivatives using electrospray ionization mass spectrometry.Journal of Mass Spectrometry . Link

  • PubChem. (2025).[1] Compound Summary: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.[1]National Library of Medicine . Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of benzyloxy-substituted aromatics.NIST Chemistry WebBook . Link

Sources

Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid from vanillic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid starting from Vanillic Acid . This transformation is a critical sequence in the preparation of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone, Tolcapone) and other pharmaceutical intermediates.

Executive Summary

Target Molecule: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid Starting Material: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Core Strategy: Regioselective electrophilic aromatic substitution (Nitration) followed by nucleophilic aliphatic substitution (Benzylation) and ester hydrolysis. Key Challenge: Controlling regioselectivity during nitration and managing the "bis-alkylation" (esterification + etherification) during the protection step.

Retrosynthetic Analysis

The synthesis is best approached by first installing the nitro group to leverage the directing effects of the free phenol, followed by benzyl protection. Reversing this order (Benzylation


 Nitration) is less favorable due to the potential for debenzylation under harsh nitrating conditions and altered directing effects.

Retrosynthesis Target 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Inter1 5-Nitrovanillic Acid (4-hydroxy-3-methoxy- 5-nitrobenzoic acid) Target->Inter1 Benzylation (Protection) Start Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Inter1->Start Nitration (SEAr)

Figure 1: Retrosynthetic disconnection showing the preferred route via 5-nitrovanillic acid.

Step-by-Step Experimental Protocol

Step 1: Nitration of Vanillic Acid

The introduction of the nitro group occurs at the 5-position (ortho to the hydroxyl group) due to the synergistic directing effects of the 4-OH (activator, ortho,para-director) and 1-COOH (deactivator, meta-director).

Reaction:



Protocol:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Dissolution: Charge the flask with Vanillic Acid (50.0 g, 297 mmol) and Glacial Acetic Acid (250 mL) . Stir until a suspension or partial solution is obtained.

  • Nitration: Add Concentrated Nitric Acid (70%, 30 mL, ~1.5 eq) dropwise over 45 minutes.

    • Critical Control: Maintain internal temperature below 20°C . The reaction is exothermic; exceeding 25°C may lead to dinitration or decarboxylation.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. The solution will turn a deep yellow/orange.

  • Quenching: Pour the reaction mixture slowly into Ice Water (1000 mL) with vigorous stirring. The product will precipitate as a bright yellow solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove excess acid.
    
  • Purification: Recrystallize from Ethanol or dilute Acetic Acid if necessary. Dry in a vacuum oven at 50°C.

Data Summary:

Parameter Value
Yield 75% – 85%
Appearance Yellow crystalline powder
Melting Point 175–178°C (Lit. range for 5-nitrovanillin derivatives)

| CAS (Product) | 15785-54-3 |[2]

Step 2: Benzylation and Hydrolysis

Direct alkylation of 5-nitrovanillic acid with benzyl bromide (


) and a base (

) typically results in the formation of the benzyl ester-benzyl ether (bis-benzylated product). A subsequent hydrolysis step is required to obtain the free acid.

Reaction Sequence:

Protocol:

A. Benzylation (Formation of Intermediate)
  • Dissolution: In a 1 L round-bottom flask, dissolve 5-Nitrovanillic Acid (50.0 g, 235 mmol) in DMF (300 mL) .

  • Base Addition: Add Potassium Carbonate (

    
    , 97.0 g, 705 mmol, 3 eq) . The mixture will become a thick suspension.
    
  • Alkylation: Add Benzyl Bromide (BnBr, 100.0 g, 585 mmol, ~2.5 eq) dropwise.

  • Heating: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting acid spot should disappear.

  • Workup: Cool to room temperature. Pour into Water (1.5 L) . Extract with Ethyl Acetate (

    
    ) .
    
  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate to yield the crude Benzyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate (often an oil or low-melting solid).
    
B. Hydrolysis (Saponification)
  • Solubilization: Dissolve the crude ester from Step A in THF (400 mL) and Methanol (100 mL) .

  • Hydrolysis: Add a solution of Lithium Hydroxide Monohydrate (LiOH

    
    H
    
    
    
    O, 20.0 g, ~2 eq)
    in Water (150 mL) .
  • Reaction: Stir at Room Temperature for 12 hours or heat to 50°C for 2 hours. The benzyl ester cleaves much faster than the benzyl ether.

  • Acidification: Concentrate the organic solvents under reduced pressure. Dilute the aqueous residue with water (200 mL) and cool to 0°C.

  • Precipitation: Acidify to pH 2–3 using 1M HCl . The target acid will precipitate as a pale yellow/off-white solid.

  • Final Isolation: Filter, wash with water, and dry.[1][3][4] Recrystallize from Ethanol/Water.[5]

Data Summary:

Parameter Value
Yield (2 steps) 70% – 80%
Appearance Pale yellow to off-white powder
Melting Point ~180–185°C (Estimated; varies by purity)

| CAS (Intermediate) | 15785-54-3 (Acid precursor) |

Reaction Pathway Visualization

The following diagram illustrates the chemical flow, including the critical intermediate formed during the benzylation step.

SynthesisPath Vanillic Vanillic Acid (C8H8O4) NitroVanillic 5-Nitrovanillic Acid (C8H7NO6) Vanillic->NitroVanillic HNO3, AcOH < 20°C (Nitration) BisBenzyl Intermediate: Benzyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate NitroVanillic->BisBenzyl BnBr (2.5 eq), K2CO3 DMF, 60°C (Bis-alkylation) Target TARGET: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid BisBenzyl->Target LiOH, THF/H2O (Selective Ester Hydrolysis)

Figure 2: Complete synthetic pathway from Vanillic Acid to the Target, highlighting the transient bis-benzylated intermediate.[6]

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Nitration) Temperature > 25°C causing decarboxylation.Strictly maintain

during addition. Use an ice-salt bath.
Dark Product (Nitration) Oxidation byproducts.Ensure

is added slowly. Recrystallize from AcOH.
Incomplete Benzylation Wet solvent or old base.Use anhydrous DMF and freshly ground

.
Ether Cleavage Hydrolysis conditions too harsh.Avoid refluxing in strong acid. Use LiOH/THF (mild basic hydrolysis) to cleave the ester while preserving the ether.

References

  • Nitration of Vanillin derivatives: BenchChem Protocols. "Synthesis of 5-Nitrovanillin via Nitration of Vanillin." Available at:

  • Properties of 5-Nitrovanillic Acid: ChemicalBook. "4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID (CAS 15785-54-3)."[2] Available at:

  • Benzylation Methodologies: Organic Syntheses. "4-Benzyloxyindole (Example of nitrophenol benzylation)." Org. Synth. 1985, 63, 214.[7] Available at:

  • General Ester Hydrolysis: Zenodo. "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates." Available at:

Sources

Technical Guide: Benzylation of 4-Hydroxy-3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical execution for the benzylation of 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid). It is designed for laboratory professionals requiring high-purity synthesis of pharmaceutical intermediates.

Executive Summary & Strategic Utility

4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) is a rigid aromatic scaffold widely used in the synthesis of tyrosine kinase inhibitors (e.g., Cediranib, Bosutinib) and liquid crystal polymers. The benzylation of this substrate is a critical protection step, masking the reactive phenolic hydroxyl group to prevent side reactions during subsequent acylations or aminations.

This guide details two distinct synthetic pathways based on the desired chemoselectivity:

  • Route A (Selective Phenolic Benzylation): Produces 4-(benzyloxy)-3-methoxybenzoic acid.[1] This is the primary intermediate for drug development, retaining the free carboxylic acid for further coupling.

  • Route B (Exhaustive Benzylation): Produces benzyl 4-(benzyloxy)-3-methoxybenzoate. Used when a fully protected, lipophilic building block is required.

Mechanistic Underpinnings

The reaction is a classic Williamson Ether Synthesis , proceeding via an


 mechanism. The substrate possesses two nucleophilic sites: the phenolic hydroxyl  (

) and the carboxylic acid (

).
The Selectivity Paradox

While the carboxylate deprotonates first (lower


), the phenoxide  is the softer, more powerful nucleophile.
  • In Aprotic Solvents (DMF/Acetone +

    
    ):  Both sites are alkylated. The carboxylate forms the benzyl ester, and the phenoxide forms the benzyl ether.
    
  • In Protic/Aqueous Media (EtOH/Water + NaOH): Selectivity is achieved via in situ saponification. While the benzyl ester may form transiently, the strong base and aqueous environment rapidly hydrolyze the ester linkage back to the carboxylate, while the stable ether linkage remains intact.

ReactionPathways cluster_0 Route A: Aqueous Base cluster_1 Route B: Aprotic Base Substrate Vanillic Acid (4-OH, 3-OMe, COOH) Intermediate1 Dianion Species Substrate->Intermediate1 NaOH, EtOH/H2O ProductB Benzyl 4-(benzyloxy)-3-methoxybenzoate (Fully Protected) Substrate->ProductB K2CO3, DMF BnBr (Excess) No Hydrolysis ProductA 4-(Benzyloxy)-3-methoxybenzoic acid (Free Acid, Protected Phenol) Intermediate1->ProductA 1. BnBr (Alkylation) 2. Hydrolysis of Ester side-product 3. Acidification (HCl) ProductB->ProductA Optional: LiOH/THF (Saponification)

Caption: Chemoselectivity is controlled by solvent choice and workup. Route A relies on thermodynamic stability of the ether vs. the labile ester in base.

Experimental Protocols

Route A: Selective Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid

Target: High-yield synthesis of the ether-acid. Scale: 50g Batch.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Vanillic Acid 168.151.050.0 gSubstrate
Benzyl Bromide 171.042.8~140.0 gElectrophile (Excess)
NaOH (Solid) 40.00~2.530.0 gBase
Ethanol (95%) --350 mLSolvent
Water --350 mLCo-solvent
Step-by-Step Methodology
  • Solubilization: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the NaOH in water (350 mL). Add Ethanol (350 mL) and Vanillic Acid (50.0 g). The solution will turn yellow (phenoxide formation).

  • Alkylation: Add Benzyl Bromide (140.0 g) dropwise over 30 minutes. Caution: Exothermic.

  • Reflux: Heat the mixture to 65–70°C for 6–8 hours.

    • Self-Validation: Monitor via TLC (Mobile Phase: 1:1 EtOAc/Hexane). The starting material (

      
      ) should disappear; the product spot will be higher.
      
  • Hydrolysis Check: If the ester spot (very high

    
    ) is visible, continue heating. The high pH ensures the ester hydrolyzes back to the desired acid salt.
    
  • Workup:

    • Distill off the majority of Ethanol under reduced pressure.

    • Dilute the aqueous residue with water (400 mL).

    • Wash the aqueous phase with Diethyl Ether (

      
      ) to remove excess Benzyl Bromide and benzyl alcohol byproducts. Do not skip this. 
      
  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly acidify with 6M HCl to pH

    
     3.0. The product will precipitate as a white solid.
    
  • Purification: Filter the solid. Recrystallize from Ethanol to yield white crystals.

    • Expected Yield: 80–85%

    • Melting Point: 191–193°C

Route B: Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Target: Fully protected lipophilic intermediate.

Reagents
  • Solvent: DMF (Anhydrous)

  • Base: Potassium Carbonate (

    
    ), Anhydrous (3.0 equiv)
    
  • Reagent: Benzyl Bromide (2.5 equiv)

Methodology
  • Suspension: Dissolve Vanillic Acid (1.0 equiv) in DMF (5 mL/g). Add

    
     (3.0 equiv).[2] Stir for 15 mins.
    
  • Addition: Add Benzyl Bromide (2.5 equiv) in one portion.

  • Reaction: Heat to 80°C for 4 hours.

  • Quench: Pour the reaction mixture into crushed ice/water. The product will crash out as a solid or oil.

  • Isolation: Extract with Ethyl Acetate. Wash with Brine (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography.

Critical Process Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
"Oiling Out" during acidification Impurities (Benzyl alcohol) or temperature too high.Ensure the ether wash (Step 5, Route A) is thorough. Acidify slowly at <5°C.
Low Yield (Route A) Incomplete hydrolysis of the ester byproduct.Extend reflux time or add 10% more NaOH towards the end of the reaction.
Lachrymatory fumes Benzyl bromide exposure.[3]Quench all glassware and waste with dilute ammonia or NaOH before removing from the fume hood.
Product Coloration (Pink/Brown) Oxidation of phenol prior to alkylation.Degas solvents with Nitrogen. Add NaHSO3 (trace) during workup.

Characterization Standards

To validate the synthesis, compare spectral data against these benchmarks.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.80 (s, 1H, -COOH ) – Route A only.
      
    • 
       7.30–7.50 (m, 5H, Aromatic Bn ).
      
    • 
       5.18 (s, 2H, -OcH 
      
      
      
      Ph).
    • 
       3.82 (s, 3H, -OCH 
      
      
      
      ).
  • IR Spectroscopy:

    • 
       1680 cm
      
      
      
      (C=O stretch, carboxylic acid).
    • 
       1260 cm
      
      
      
      (C-O-C ether stretch).

Safety & Regulatory

  • Benzyl Bromide: Potent lachrymator and alkylating agent. Use only in a high-flow fume hood. Destroy excess reagent with aqueous ammonia.

  • Regulatory: Vanillic acid derivatives are generally non-controlled, but benzyl bromide is a watched precursor in some jurisdictions due to its use in illicit synthesis. Maintain inventory logs.

References

  • Synthesis of 4-benzyloxy-3-methoxybenzoic acid (Route A Protocol) Source: ChemicalBook / Patent Literature

  • Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid (Analogous Mechanism) Source: BenchChem Technical Guide

  • Bosutinib Synthesis Intermediates (Application Context) Source: MDPI Molecules

  • Benzylation of Hydroxyl Groups by Williamson Reaction Source: NCBI / Glycoscience Protocols

Sources

Strategic Utilization of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors.

Technical Guide for Pharmaceutical Development

Executive Summary

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (CAS: 214848-09-6 ) serves as a pivotal building block in the synthesis of "nitrocatechol" based pharmacophores.[1] Its primary industrial application lies in the manufacturing of Opicapone (Ongentys®), a third-generation COMT inhibitor used as an adjunctive therapy for Parkinson’s disease.[1]

Unlike earlier generation inhibitors (e.g., Tolcapone, Entacapone), the synthetic pathways utilizing this specific benzoic acid derivative allow for the construction of highly selective, peripherally active agents with reduced hepatotoxicity.[1] This guide delineates the compound's chemical profile, its optimized synthesis from vanillic acid, and its mechanistic role in constructing the 1,2,4-oxadiazole core of Opicapone.[1]

Chemical Profile & Structural Logic[1]

PropertySpecification
Chemical Name 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid
CAS Number 214848-09-6
Molecular Formula C₁₅H₁₃NO₆
Molecular Weight 303.27 g/mol
Core Scaffold 5-Nitrovanillic acid (protected)
Key Functional Groups [1] • Nitro (-NO₂): Electron-withdrawing group essential for COMT inhibition potency.[1]• Benzyl Ether (-OBn): Robust protecting group for the 4-phenol, stable to basic coupling conditions.[1]• Carboxylic Acid (-COOH): Handle for amide/ester formation or heterocycle construction.[1][2]
Structural Significance

The compound represents a "masked" form of the 3,4-dihydroxy-5-nitrophenyl moiety.[1] The strategic placement of the benzyl and methyl ethers allows for:

  • Regioselective Nitration: The precursor (vanillic acid) directs nitration to the 5-position due to the orth-para directing methoxy/hydroxy groups and the meta-directing carboxyl group.[1]

  • Orthogonal Reactivity: The carboxylic acid can be activated (e.g., to acid chloride) without affecting the nitro group or the ethers.[1]

  • Global Deprotection: Both the methyl and benzyl ethers can be cleaved simultaneously in the final step using Lewis acids (e.g., BBr₃), revealing the active catechol warhead.[1]

Synthesis of the Core Intermediate

The industrial synthesis typically proceeds from Vanillic Acid , a renewable feedstock derived from lignin degradation.[1]

Step 1: Regioselective Nitration

Direct nitration of vanillic acid yields 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).[1]

  • Reagents: HNO₃ (65%), Acetic Acid (glacial).[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The activating -OH and -OMe groups at positions 4 and 3 direct the incoming nitro group to position 5.[1]

  • Critical Control: Temperature must be maintained <20°C initially to prevent decarboxylation or over-nitration.[1]

Step 2: Benzyl Protection

Protection of the phenolic hydroxyl group yields the target compound.[1]

  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone or DMF.[1]

  • Rationale: The benzyl group prevents side reactions (esterification of the phenol) during subsequent activation of the carboxylic acid.[1]

Visualization: Synthetic Pathway

SynthesisPath Vanillic Vanillic Acid (4-OH, 3-OMe) NitroVanillic 5-Nitrovanillic Acid (Intermediate) Vanillic->NitroVanillic HNO3, AcOH Nitration Target 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic Acid NitroVanillic->Target BnBr, K2CO3 O-Alkylation

Caption: Step-wise synthesis of the target intermediate from Vanillic Acid.

Application: Synthesis of Opicapone

The primary utility of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is in the construction of the 1,2,4-oxadiazole ring system found in Opicapone.[1]

Mechanism of Action[1][3]
  • Activation: The benzoic acid is converted to an active imidazolide using 1,1'-Carbonyldiimidazole (CDI) .[1]

  • Coupling: The activated acid reacts with (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide (an amidoxime) to form an O-acyl amidoxime intermediate.[1]

  • Cyclodehydration: Heating the intermediate induces cyclization, forming the 1,2,4-oxadiazole ring with the loss of water.[1]

  • Final Deprotection: Treatment with Boron Tribromide (BBr₃) cleaves the benzyl and methyl ethers to release the active catechol.

Detailed Workflow Diagram

OpicaponeSynthesis Acid 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Activated Acyl Imidazole Intermediate Acid->Activated Activation (DMF/ACN) CDI CDI (Activator) CDI->Activated Activation (DMF/ACN) Coupled O-Acyl Amidoxime Activated->Coupled Coupling Amidoxime Pyridine Amidoxime (RHS Fragment) Amidoxime->Coupled Coupling Oxadiazole Protected Opicapone (Oxadiazole Ring Formed) Coupled->Oxadiazole Cyclodehydration (110°C, -H2O) Opicapone OPICAPONE (Active Drug) Oxadiazole->Opicapone BBr3 / DCM Global Deprotection

Caption: Convergent synthesis of Opicapone utilizing the benzoic acid core.

Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Objective: Preparation of the protected intermediate from 5-nitrovanillic acid.[1]

  • Setup: Charge a 3-neck round bottom flask with 4-hydroxy-3-methoxy-5-nitrobenzoic acid (1.0 eq) and Acetone (10 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq) in portions. Stir for 30 minutes at room temperature.

  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise via an addition funnel over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor by TLC or HPLC for consumption of starting material.[1]

  • Workup:

    • Cool to room temperature and filter off inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Dissolve the residue in water and acidify to pH 2–3 with 1N HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Validation: ¹H NMR (DMSO-d₆) should show the benzylic singlet (~5.2 ppm) and aromatic protons corresponding to the benzyl group.

Protocol B: Coupling to form the Oxadiazole Core (Opicapone Precursor)

Objective: Condensation of the benzoic acid with the amidoxime.

  • Activation: Dissolve 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (1.0 eq) in DMAc (Dimethylacetamide) or DMF . Add CDI (1.1 eq) and stir at ambient temperature for 1–2 hours until CO₂ evolution ceases.

  • Addition: Add (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide (1.0 eq) to the reaction mixture.

  • Cyclization: Heat the mixture to 110–120°C for 4–6 hours. This step performs both the coupling and the dehydration to close the oxadiazole ring.[1]

  • Isolation: Cool to room temperature. Add water to precipitate the crude product. Filter and recrystallize from Isopropanol/Ethanol.[1]

Scientific Integrity & Troubleshooting

  • Nitro Group Stability: Avoid using catalytic hydrogenation (H₂/Pd-C) for debenzylation, as this will reduce the nitro group to an amine (forming an aniline derivative), destroying the COMT inhibitory activity.[1] Chemical deprotection (BBr₃ or HBr/AcOH) is mandatory.

  • Impurity Control: During nitration, temperature control is critical to avoid dinitration (formation of 2,5-dinitro species).[1] Maintain reaction temperature below 20°C during HNO₃ addition.

  • Safety: The nitration step is exothermic.[1] Benzyl bromide is a lachrymator; handle in a fume hood.

References

  • Bial-Portela & Cª. S.A. (2008). Process for the preparation of nitrocatechol derivatives. World Intellectual Property Organization.[1] WO2008094053.[1][4] Link

  • Kiss, L. E., et al. (2010).[1] Discovery of a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 53(8), 3396-3411.[1] Link[1]

  • Learmonth, D. A., et al. (2012).[1] Synthesis and biological evaluation of novel nitrocatechol inhibitors of catechol-O-methyltransferase. European Journal of Medicinal Chemistry, 51, 268-276.[1] Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10859633, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Link[1]

Sources

Strategic Utilization of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (CAS 214848-09-6), a specialized building block in medicinal chemistry.

Executive Summary

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid serves as a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and kinase inhibitors. Its structural uniqueness lies in its trisubstituted benzene core , which offers three distinct chemical handles:

  • Nitro group (

    
    ):  A latent amine precursor for heterocycle formation (e.g., quinazolines, benzimidazoles) or a pharmacophore itself (as seen in nitrocatechols).
    
  • Benzoic Acid (

    
    ):  A versatile coupling partner for amidation, esterification, or heterocycle construction (e.g., 1,2,4-oxadiazoles).
    
  • Orthogonal Protection (

    
     / 
    
    
    
    ):
    The 4-benzyloxy and 3-methoxy groups provide differentiated protection for a catechol moiety, allowing for sequential deprotection and regioselective functionalization.

This guide outlines the validated synthesis of this building block, its primary application in the manufacturing of Opicapone (Ongentys) , and its broader utility in drug discovery.

Part 1: Structural Analysis & Reactivity Profile

The molecule is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid). The introduction of the nitro group at the 5-position (ortho to the phenol) significantly alters the electronic landscape of the ring, increasing the acidity of the phenol and making the carboxylic acid less electron-rich compared to the parent vanillic acid.

FeatureChemical ConsequenceMedicinal Chemistry Application
5-Nitro Group Strong electron-withdrawing group (EWG).Precursor for anilines; essential for COMT inhibition mechanism (tight binding to Mg²⁺ in the enzyme active site).
4-Benzyloxy Hydrophobic protecting group; stable to basic hydrolysis.Masks the phenol during amide couplings; removable via hydrogenolysis (

) or Lewis acids (

).
3-Methoxy Electron-donating group (EDG); stable ether.Modulates solubility; can be demethylated to reveal a second hydroxyl group (catechol formation).
1-Carboxyl Reactive electrophile (after activation).Primary attachment point for pharmacophores (e.g., oxadiazole rings).

Part 2: Validated Synthesis Protocol

The most robust industrial route proceeds via the nitration of vanillic acid followed by benzylation. This sequence avoids the potential oxidation of the benzyl ether that might occur if benzylation were performed prior to nitration.

Reaction Scheme

SynthesisPath Vanillic Vanillic Acid (4-OH-3-OMe-Benzoic Acid) NitroVanillic 5-Nitrovanillic Acid (Intermediate) Vanillic->NitroVanillic HNO3, AcOH 0-25°C, 1h Target 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic Acid NitroVanillic->Target BnBr, K2CO3 DMF/Acetone, 60°C

Figure 1: Step-wise synthesis from commercially available Vanillic Acid.

Detailed Methodology
Step 1: Nitration of Vanillic Acid

Objective: Regioselective introduction of the nitro group at the 5-position.

  • Reagents: Vanillic acid (1.0 eq), Nitric acid (65%, 1.1 eq), Glacial Acetic acid (Solvent).

  • Protocol:

    • Dissolve vanillic acid in glacial acetic acid (10 mL/g) in a round-bottom flask.

    • Cool the solution to 0–5°C using an ice bath.

    • Add nitric acid dropwise over 30 minutes, maintaining the temperature below 10°C to prevent over-nitration or decarboxylation.

    • Allow the mixture to warm to room temperature and stir for 1–2 hours. The product, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid), typically precipitates as a yellow solid.

    • Workup: Pour the reaction mixture into ice water (5x volume). Filter the yellow precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%.

    • Checkpoint: Purity can be verified by melting point (216–219°C) or NMR (shift of aromatic protons due to nitro group).

Step 2: Benzylation of 5-Nitrovanillic Acid

Objective: Protection of the 4-hydroxyl group.

  • Reagents: 5-Nitrovanillic acid (1.0 eq), Benzyl bromide (BnBr, 1.2 eq), Potassium Carbonate (

    
    , 2.5 eq), DMF or Acetone.
    
  • Protocol:

    • Suspend 5-nitrovanillic acid and

      
       in anhydrous DMF (5 mL/g).
      
    • Add benzyl bromide dropwise at room temperature.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (disappearance of the starting phenol).

    • Workup: Cool to room temperature and pour into ice water. Acidify carefully with 1M HCl to pH ~3 (to ensure the carboxylic acid is protonated, as the ester might form if excess BnBr is used; if the benzyl ester forms, a hydrolysis step with LiOH/THF is required).

    • Optimization Note: To avoid esterification of the carboxylic acid, use 2.0 eq of base and 1.05 eq of BnBr, or perform the reaction in acetone/reflux which favors etherification over esterification due to solubility differences. If the benzyl ester is formed (common side reaction), hydrolyze it using NaOH/MeOH/H2O at RT for 2 hours to recover the free acid.

    • Purification: Recrystallize from Ethanol/Water.

    • Final Product:4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid .[1][2][3][4]

Part 3: Application in Drug Development (Opicapone)[5]

The primary industrial application of this building block is in the synthesis of Opicapone , a third-generation COMT inhibitor used for Parkinson's disease.

Mechanism of Synthesis

The acid moiety is coupled with an amidoxime to form a 1,2,4-oxadiazole ring.[5][6] The benzyl and methyl groups are subsequently removed to generate the active nitrocatechol pharmacophore.

OpicaponeSynth Start 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic Acid Activation Acid Chloride (via SOCl2 or Oxalyl Chloride) Start->Activation Coupling Coupling with Amidoxime (Pyridine/DMAc) Activation->Coupling + (Z)-2,5-dichloro-N'-hydroxy- 4,6-dimethylnicotinimidamide Cyclization 1,2,4-Oxadiazole Intermediate Coupling->Cyclization Heat (110°C) Deprotection Debenzylation & Demethylation (BBr3 or AlCl3/Pyridine) Cyclization->Deprotection Product Opicapone Active Core (Nitrocatechol) Deprotection->Product

Figure 2: Workflow for converting the building block into the Opicapone core.

Critical Experimental Insight: The "One-Pot" Cyclization

While stepwise activation is possible, modern process chemistry utilizes CDI (1,1'-Carbonyldiimidazole) for a one-pot coupling and cyclization.

  • Activation: Treat the acid with CDI in DMF at RT.

  • Addition: Add the amidoxime substrate.

  • Cyclization: Heat to 110–120°C. This thermal step drives the dehydration of the intermediate O-acylamidoxime to the 1,2,4-oxadiazole.

Part 4: Troubleshooting & Optimization

Solubility Issues

The 4-benzyloxy group renders the molecule lipophilic.

  • Solvents: It is soluble in DMF, DMSO, and warm ethyl acetate. It has poor solubility in water and cold hexane.

  • NMR Analysis: In

    
    , look for the characteristic benzyl methylene singlet at 
    
    
    
    ppm and the methoxy singlet at
    
    
    ppm.
Safety: Handling Nitro Compounds
  • Thermal Hazard: Nitro-aromatics can be energetic. Avoid heating dry solids above 150°C.

  • Reaction Safety: During nitration (Step 1), the exotherm must be strictly controlled. Runaway nitration can lead to explosive decomposition.

Deprotection Selectivity
  • Removing Benzyl only: Use

    
     in MeOH. The nitro group will also reduce to an amine (forming 4-amino-3-methoxy-5-hydroxybenzoic acid ). If the nitro group must be preserved (as in Opicapone), hydrogenolysis cannot be used.
    
  • Preserving Nitro: Use Lewis acids like

    
     (boron tribromide) or 
    
    
    
    /Pyridine. These reagents cleave the ether bonds without reducing the nitro group.
    
    
    will typically cleave both the benzyl and methyl ethers, yielding the catechol directly.

References

  • Opicapone Synthesis & Process

    • Title: Process for the preparation of opicapone and intermediates thereof.[5][6][7][8][9][10]

    • Source: World Intellectual Property Organiz
    • URL
  • Building Block Synthesis (Nitration/Benzylation)
  • Vanillic Acid Nitration Protocol

    • Title: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid synthesis.[3][9][11]

    • Source: BenchChem Technical Guides.
  • Medicinal Chemistry of Nitrocatechols

    • Title: Discovery of Opicapone, a Third-Gener
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed contexts).
    • URL:[Link]

Sources

Methodological & Application

Synthetic Strategies for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a protected phenol, a methoxy group, and a nitro group on a benzoic acid core, offers multiple points for chemical modification. This guide provides a detailed overview of established synthetic routes to this target molecule, emphasizing practical, laboratory-scale protocols. We will explore two primary pathways starting from readily available precursors: vanillic acid and methyl vanillate. Each route's rationale, experimental protocol, and comparative analysis are presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The strategic importance of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid lies in its utility as a versatile intermediate. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. The nitro group, an electron-withdrawing moiety, can be readily reduced to an amine, opening avenues for a wide array of derivatizations, such as amide bond formation or the construction of heterocyclic systems. Furthermore, the carboxylic acid functionality provides a handle for esterification, amidation, or other transformations. A notable application of related compounds is in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors for the treatment of Parkinson's disease.[1]

This document outlines two reliable and well-documented synthetic approaches to the target molecule. The first route begins with the benzylation of vanillic acid, followed by nitration. The second, and often preferred, route involves the esterification of vanillic acid to methyl vanillate, followed by benzylation, nitration, and finally, saponification of the methyl ester. The choice between these routes often depends on factors such as scale, desired purity, and the availability of reagents and equipment.

Comparative Overview of Synthetic Routes

Parameter Route 1: Direct Benzylation and Nitration of Vanillic Acid Route 2: Esterification, Benzylation, Nitration, and Saponification
Starting Material Vanillic AcidVanillic Acid
Key Intermediates 4-(Benzyloxy)-3-methoxybenzoic acidMethyl 4-hydroxy-3-methoxybenzoate, Methyl 4-(benzyloxy)-3-methoxybenzoate, Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate
Number of Steps 24
Overall Yield ModerateGood to High
Scalability ModerateHigh
Purification Can be challenging due to potential side reactions during nitration.Generally straightforward purification of intermediates.

Synthetic Route 1: Benzylation Followed by Nitration

This two-step sequence is a direct approach to the target molecule. The initial step involves the protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether. The subsequent step is the nitration of the resulting 4-(benzyloxy)-3-methoxybenzoic acid.

Workflow for Synthetic Route 1

Synthetic_Route_1 vanillic_acid Vanillic Acid benzylation Benzylation (BnBr, Base) vanillic_acid->benzylation intermediate_1 4-(Benzyloxy)-3- methoxybenzoic acid benzylation->intermediate_1 nitration Nitration (HNO3) intermediate_1->nitration final_product 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid nitration->final_product

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocol for Route 1

Part A: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a solution of a base, for example, 2.0 M sodium hydroxide (NaOH), to the flask.

  • Benzylating Agent Addition: Add benzyl bromide (BnBr, approximately 2.8 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 65 °C and stir for 8 hours.[2]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Add water and acidify to a pH of approximately 3.0 with 6 M hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to afford 4-(benzyloxy)-3-methoxybenzoic acid.

Part B: Nitration of 4-(Benzyloxy)-3-methoxybenzoic acid

  • Reaction Setup: In a flask, cool concentrated sulfuric acid to approximately 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 4-(benzyloxy)-3-methoxybenzoic acid to the cold sulfuric acid while stirring, maintaining the temperature below 10 °C.

  • Nitrating Agent Addition: In a separate beaker, prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of the benzoic acid derivative.

  • Reaction Quenching: After the reaction is complete, pour the mixture slowly onto crushed ice with continuous stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product. Further purification can be achieved by recrystallization.

Synthetic Route 2: A Four-Step Sequence via Methyl Ester Intermediate

This route is often favored for its higher overall yield and cleaner reaction profiles, which simplifies purification. The carboxylic acid is first protected as a methyl ester, which can lead to more controlled subsequent reactions.

Workflow for Synthetic Route 2

Synthetic_Route_2 vanillic_acid Vanillic Acid esterification Esterification (MeOH, H2SO4) vanillic_acid->esterification intermediate_1 Methyl 4-hydroxy- 3-methoxybenzoate esterification->intermediate_1 benzylation Benzylation (BnBr, K2CO3) intermediate_1->benzylation intermediate_2 Methyl 4-(benzyloxy)- 3-methoxybenzoate benzylation->intermediate_2 nitration Nitration (HNO3) intermediate_2->nitration intermediate_3 Methyl 4-(benzyloxy)-3- methoxy-5-nitrobenzoate nitration->intermediate_3 saponification Saponification (KOH, H2O/MeOH) intermediate_3->saponification final_product 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid saponification->final_product

Sources

The Strategic Application of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid in the Synthesis of Substituted Benzimidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the strategic use of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid as a versatile starting material for the synthesis of highly functionalized benzimidazole derivatives. We will delve into the rationale behind its use, detailed synthetic protocols, and the broader implications for medicinal chemistry.

Introduction: The Value Proposition of a Multi-Functional Scaffolding

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2] Among these, the benzimidazole scaffold is of particular interest due to its presence in numerous bioactive compounds with a wide range of activities, including antiviral, anticancer, and antihypertensive properties. The synthesis of these complex molecules often relies on the careful selection of starting materials that offer both reactivity and the potential for diverse functionalization.

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a prime example of such a strategic starting material. Its utility stems from the orthogonal reactivity of its functional groups:

  • The Nitro Group: This electron-withdrawing group can be readily reduced to an amine, which is a critical step in the formation of the benzimidazole ring. Its position ortho to the carboxylic acid (after a series of transformations) is key for the cyclization reaction.

  • The Carboxylic Acid: This group provides a reactive handle for various coupling reactions, most notably for the formation of an amide bond, which is a common strategy in the synthesis of 2-substituted benzimidazoles.

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the final molecule and can be a site for further modification or a key interaction point with biological targets.

  • The Benzyloxy Group: This serves as a robust protecting group for the phenolic hydroxyl group. It is stable to many reaction conditions used in the initial synthetic steps and can be selectively removed later in the synthesis to reveal a free hydroxyl group, which is often a crucial moiety for biological activity and for creating further derivatives.

This unique combination of functional groups allows for a convergent and efficient approach to the synthesis of complex benzimidazole derivatives.

Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid: The Starting Point

Before its application in heterocyclic synthesis, it is often necessary to prepare the title compound. A common route starts from the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Protocol 1: Benzylation of Vanillic Acid followed by Nitration

Step 1: Benzylation of 4-hydroxy-3-methoxybenzoic acid

This step protects the phenolic hydroxyl group as a benzyl ether.

Reagent/SolventMolar EquivalentPurpose
4-hydroxy-3-methoxybenzoic acid1.0Starting material
Benzyl bromide (BnBr)1.1 - 1.5Benzylating agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base
Dimethylformamide (DMF)-Solvent

Procedure:

  • To a solution of 4-hydroxy-3-methoxybenzoic acid in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitate of 4-(benzyloxy)-3-methoxybenzoic acid is filtered, washed with water, and dried.

Step 2: Nitration of 4-(benzyloxy)-3-methoxybenzoic acid

This step introduces the nitro group at the 5-position.

Reagent/SolventConcentrationPurpose
4-(benzyloxy)-3-methoxybenzoic acid-Substrate
Fuming Nitric Acid (HNO₃)90%Nitrating agent
Acetic Anhydride (Ac₂O)-Solvent and activating agent

Procedure:

  • Suspend 4-(benzyloxy)-3-methoxybenzoic acid in acetic anhydride at 0 °C.

  • Slowly add fuming nitric acid while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

Application in Benzimidazole Synthesis: A Reductive Cyclization Strategy

A highly effective method for synthesizing benzimidazoles from o-nitroanilines is through a one-pot reductive cyclization with an aldehyde.[3] This approach can be adapted for 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid, where the carboxylic acid is first converted to an amide, and then the nitro group is reduced in the presence of a cyclizing agent.

Conceptual Workflow for Benzimidazole Synthesis

G A 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) A->B Step 1 C Amidation with an o-phenylenediamine B->C Step 2 D Reductive Cyclization (e.g., Na₂S₂O₄ or H₂/Pd-C) C->D Step 3 E Substituted Benzimidazole D->E Step 4 F Optional Deprotection (Removal of Benzyl Group) E->F Optional G Final Hydroxy-Substituted Benzimidazole F->G

Caption: Workflow for Benzimidazole Synthesis.

Protocol 2: Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol outlines the synthesis of a benzimidazole derivative from 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid and o-phenylenediamine.

Step 1: Synthesis of the Amide Intermediate

This step involves the coupling of the benzoic acid with an o-phenylenediamine.

Reagent/SolventMolar EquivalentPurpose
4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid1.0Starting material
Thionyl Chloride (SOCl₂)1.2 - 1.5Activating agent for carboxylic acid
o-phenylenediamine1.0Nucleophile
Pyridine or Triethylamine2.0 - 3.0Base and catalyst
Dichloromethane (DCM) or Tetrahydrofuran (THF)-Solvent

Procedure:

  • Reflux a solution of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid in thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve o-phenylenediamine and pyridine in anhydrous DCM and cool the solution to 0 °C.

  • Add the acid chloride solution dropwise to the o-phenylenediamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purify by column chromatography if necessary.

Step 2: Reductive Cyclization to Form the Benzimidazole Ring

This step simultaneously reduces the nitro group and facilitates the cyclization to the benzimidazole.

Reagent/SolventMolar EquivalentPurpose
Amide Intermediate1.0Substrate
Sodium Dithionite (Na₂S₂O₄)3.0 - 5.0Reducing agent
Ethanol/Water or DMF-Solvent

Procedure:

  • Dissolve the amide intermediate in a mixture of ethanol and water (e.g., 3:1).

  • Add sodium dithionite portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted benzimidazole.

Rationale Behind the Reductive Cyclization

The use of sodium dithionite is a mild and effective method for the reduction of nitro groups to amines.[4] In this one-pot process, the nitro group on the benzoic acid-derived portion of the amide is reduced to an amine. This newly formed amine is now ortho to the amide linkage. The acidic or basic conditions of the reaction then catalyze the intramolecular cyclization, where the amine attacks the carbonyl carbon of the amide, followed by dehydration to form the stable aromatic benzimidazole ring.

G cluster_0 Reductive Cyclization Mechanism A Amide Intermediate with Nitro Group B Reduction of Nitro Group (Na₂S₂O₄) A->B C Ortho-Amino Amide Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Tetrahedral Intermediate D->E F Dehydration E->F G Benzimidazole Product F->G

Caption: Mechanism of Reductive Cyclization.

Deprotection and Further Functionalization

The benzyl group can be removed to yield the corresponding phenol, which is often a key pharmacophore.

Protocol 3: Debenzylation
Reagent/SolventCatalyst LoadingPurpose
Benzyl-protected Benzimidazole-Substrate
Palladium on Carbon (Pd/C)10 mol%Catalyst
Hydrogen Gas (H₂)1 atm (balloon)Reducing agent
Methanol or Ethanol-Solvent

Procedure:

  • Dissolve the benzimidazole derivative in methanol or ethanol.

  • Add 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly substituted benzimidazoles. Its strategically placed functional groups allow for a logical and efficient synthetic route involving amidation, reductive cyclization, and optional deprotection. The protocols and rationale presented here provide a solid foundation for researchers to explore the synthesis of novel benzimidazole derivatives for applications in drug discovery and development. The ability to introduce diversity at the 2-position through the choice of amine in the amidation step, coupled with the potential for further modification at the deprotected hydroxyl group, makes this a powerful tool in the arsenal of the medicinal chemist.

References

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
  • Jampílek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
  • Dua, R., Shrivastava, S., Sonwane, S. K., & Srivastava, S. K. (2011). Pharmacological significance of synthetic heterocycles scaffold: a review. Advances in Biological Research, 5(3), 120-144.
  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).

Sources

Application Notes: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in medicinal chemistry. Its structure, characterized by a benzoic acid core with methoxy, nitro, and benzyloxy substituents, offers a versatile platform for the synthesis of complex, biologically active molecules. The presence of the benzyl group as a protecting ether for the phenolic hydroxyl allows for selective chemical transformations at other positions of the molecule. This feature is particularly valuable in multi-step syntheses of pharmaceutical agents, preventing unwanted side reactions and enabling precise molecular architecture.

This compound and its derivatives are of significant interest in the development of therapeutics for a range of diseases. Notably, the structurally related 4-hydroxy-3-methoxy-5-nitrobenzoic acid is a key precursor in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are used in the management of Parkinson's disease.[1][2] Furthermore, the broader class of substituted benzoic acids is recognized for its role in the development of various therapeutic agents, including anti-inflammatory and analgesic drugs.[3]

Core Applications in Drug Discovery

The primary application of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid in drug discovery is as a versatile building block and protected intermediate. The strategic placement of its functional groups allows for a variety of chemical modifications, making it a valuable scaffold for generating libraries of compounds for biological screening.

Intermediate in the Synthesis of COMT Inhibitors

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine. In Parkinson's disease, inhibiting COMT can increase the bioavailability of levodopa, a dopamine precursor and a cornerstone of Parkinson's therapy.[4] 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid serves as a protected precursor to the core scaffold of several COMT inhibitors. The benzyloxy group prevents the phenolic hydroxyl from undergoing undesired reactions during the modification of the carboxylic acid moiety.

The general workflow for its application in the synthesis of a COMT inhibitor precursor involves the activation of the carboxylic acid, followed by coupling with a suitable amine or other nucleophile. The benzyl protecting group can then be removed in a later step, typically via catalytic hydrogenation, to yield the free phenol, a key feature for COMT inhibitory activity.

COMT_Inhibitor_Synthesis Start 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Activation Carboxylic Acid Activation (e.g., SOCl2, Oxalyl Chloride) Start->Activation Coupling Coupling Reaction (e.g., with an amine) Activation->Coupling Deprotection Deprotection (e.g., H2, Pd/C) Coupling->Deprotection Final_Product COMT Inhibitor Precursor Deprotection->Final_Product

Caption: General workflow for the synthesis of COMT inhibitor precursors.

Scaffold for Kinase Inhibitor Development

The substituted benzoic acid motif is also present in a number of kinase inhibitors. For instance, the related compound 3-methoxy-4-hydroxybenzoic acid is a starting material for the synthesis of Bosutinib, a Src/Abl kinase inhibitor.[5][6] The functional groups on 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid provide handles for the construction of more complex molecules designed to interact with the ATP-binding site of various kinases. The nitro group can be reduced to an amine, which can then be further functionalized, while the carboxylic acid can be converted to an amide, a common feature in many kinase inhibitors.

Kinase_Inhibitor_Synthesis Scaffold 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Reduction Nitro Group Reduction (e.g., Fe, NH4Cl) Scaffold->Reduction Amide_Formation Amide Bond Formation Scaffold->Amide_Formation Amine_Func Amine Functionalization Reduction->Amine_Func Kinase_Inhibitor Kinase Inhibitor Candidate Amine_Func->Kinase_Inhibitor Amide_Formation->Kinase_Inhibitor

Caption: Synthetic pathways for kinase inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

This protocol describes the synthesis of the title compound from 4-hydroxy-3-methoxy-5-nitrobenzoic acid, which can be prepared by the nitration of vanillic acid.[2]

Materials:

  • 4-hydroxy-3-methoxy-5-nitrobenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (1 equivalent) in acetone or DMF, add potassium carbonate (2-2.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Data Summary:

PropertyValue
Molecular FormulaC₁₅H₁₃NO₆
Molecular Weight303.27 g/mol [7]
AppearanceTypically a solid
Purity>95% (after purification)
Protocol 2: Application in the Synthesis of a COMT Inhibitor Precursor (Amide Formation)

This protocol outlines the use of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid in the synthesis of an amide, a key step towards a COMT inhibitor.

Materials:

  • 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF), catalytic amount

  • A primary or secondary amine (1 equivalent)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • Suspend 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Remove the excess reagent and solvent under reduced pressure to yield the crude acid chloride. Use immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5-2 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Conclusion

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a valuable and versatile intermediate in drug discovery. Its protected phenolic group and reactive carboxylic acid make it an ideal starting material for the synthesis of complex molecules, particularly in the development of COMT and kinase inhibitors. The protocols provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.

References

  • Pérez, C., et al. (1998). In vivo effects of new inhibitors of catechol-O-methyl transferase. British Journal of Pharmacology, 123(1), 125-134.
  • 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN - Georganics. (n.d.). Retrieved February 19, 2026, from [Link]

  • New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors - Journal of Advanced Pharmacy Education and Research. (2025, October 7). Retrieved February 19, 2026, from [Link]

  • Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4268.
  • Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (2024, April 16). Retrieved February 19, 2026, from [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009, January 15). Retrieved February 19, 2026, from [Link]

  • Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D 3 -Selective Antagonists - MDPI. (2022, December 27). Retrieved February 19, 2026, from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - ResearchGate. (2025, October 16). Retrieved February 19, 2026, from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]

  • Benzoisoxazolone-based scaffolds for development of diversity driven small molecule libraries : an effective tool to identify novel molecules targeting key therapeutic applications - UBC Library Open Collections - The University of British Columbia. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Application Notes & Protocols: Advanced Protecting Group Strategies Utilizing 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of protecting group strategies involving 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. As a molecule possessing multiple reactive sites and functionalities, its role in chemical synthesis is nuanced. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into its application. We will dissect its use from two primary perspectives: first, as a molecule whose synthesis relies on a key protection step, and second, as a moiety for the protection of other functional groups. Finally, we will address the critical topic of photolability in the context of its specific substitution pattern.

Structural and Strategic Analysis

At its core, 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its strategic utility in multi-step synthesis arises from the interplay of its four key functional components:

  • Carboxylic Acid: The primary site for coupling to alcohols, amines, or other nucleophiles, forming esters and amides.

  • Benzyloxy Group (OBn): A standard benzyl ether protecting group for the phenolic hydroxyl. Its stability and well-established cleavage methods are central to the molecule's own synthesis.

  • Methoxy Group (OMe): An electron-donating group that influences the aromatic ring's reactivity and the acidity of the carboxylic acid.

  • Nitro Group (NO₂): A strong electron-withdrawing group that significantly impacts the molecule's electronic properties, reactivity, and opens potential pathways for specific deprotection strategies.

The relative positions of these groups are critical. The nitro group at position 5 is meta to the carboxylate and ortho to the benzyloxy group, a configuration that dictates its specific chemical behavior.

Application Note I: The Benzyl Ether as an Internal Protecting Group

The very synthesis of the title compound is a prime example of a protecting group strategy. The benzyl group is employed to mask the reactive phenolic hydroxyl of a precursor, allowing for selective modification of other parts of the molecule.

Principle of the Strategy

The benzyl ether is a robust protecting group for alcohols and phenols. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making it ideal for multi-step syntheses.[1] Its removal is typically achieved under mild conditions via catalytic hydrogenation, a highly selective and efficient method that yields the deprotected phenol and toluene, a volatile and easily removable byproduct.[1]

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

This protocol outlines the benzylation of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).

Step 1: Benzylation of 5-Nitrovanillic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxy-5-nitrobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetone (approx. 0.1 M concentration of the starting acid).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using acetone, filter off the inorganic salts. If using DMF, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid as a solid.

Experimental Protocol: Cleavage of the Benzyl Ether (Deprotection)

This protocol regenerates the free phenol, demonstrating the removal of the benzyl protecting group.

  • Reaction Setup: Dissolve the benzyl-protected acid (1.0 eq) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt. %, approx. 5-10 mol %) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

G cluster_synthesis Synthesis & Protection cluster_deprotection Deprotection start 5-Nitrovanillic Acid reagents1 BnBr, K₂CO₃ DMF, 60-80°C start->reagents1 product 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic Acid reagents1->product reagents2 H₂, Pd/C MeOH or EtOAc product->reagents2 final_product 5-Nitrovanillic Acid product->final_product Cleavage reagents2->final_product

Caption: Workflow for the synthesis and subsequent deprotection of the benzyl ether.

Application Note II: The Benzoic Acid Moiety as a Protecting Group

The title compound can be used to protect alcohols or amines via the formation of an ester or amide linkage. The unique substitution on the aromatic ring influences the stability of this linkage and provides specific options for its cleavage.

Principle of the Strategy

The formation of benzoate esters or benzamides is a standard method for protecting alcohols and amines. The key consideration is the method of deprotection. While standard hydrolysis is always an option, the presence of the ortho-nitro group (relative to the benzyloxy group) suggests that reductive cleavage could be a viable and potentially milder alternative to harsh hydrolytic conditions. Reduction of the nitro group to an amine can initiate an intramolecular reaction that cleaves the ester or amide bond, releasing the protected substrate.

Experimental Protocol: Protection of a Primary Alcohol

Step 1: Activation of the Carboxylic Acid

  • To a solution of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 15-20 minutes at 0 °C.

Step 2: Coupling with the Alcohol

  • Add the primary alcohol (R-CH₂OH, 1.0 eq) to the activated acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

Step 3: Workup and Purification

  • Filter off the N,N'-dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Reductive Deprotection

This protocol describes a potential reductive cleavage of the resulting ester.

  • Reaction Setup: Dissolve the protected alcohol (ester, 1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add sodium dithionite (Na₂S₂O₄, 4-5 eq) and stir the mixture.

  • Reaction Conditions: Heat the reaction to reflux (approx. 80-90 °C) for 2-4 hours. The reduction of the nitro group to an amine should trigger cleavage.

  • Workup: Cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude alcohol via flash column chromatography. Note: This will also likely reduce the nitro group on the cleaved protecting group byproduct.

G Acid 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic Acid Reagents_P DCC, DMAP DCM Acid->Reagents_P Alcohol Primary Alcohol (R-CH₂OH) Alcohol->Reagents_P Protected Protected Alcohol (Ester) Reagents_D Na₂S₂O₄ EtOH/H₂O, Reflux Protected->Reagents_D Deprotected Released Alcohol (R-CH₂OH) Reagents_P->Protected Protection Reagents_D->Deprotected Deprotection

Caption: General workflow for alcohol protection and subsequent reductive deprotection.

Discussion on Photolability: A Case of Isomerism

Photolabile protecting groups (PPGs) are powerful tools in chemical biology and materials science, as they allow for deprotection with high spatial and temporal control using light.[2][3] The most common and widely studied class of PPGs are based on the ortho-nitrobenzyl (oNB) scaffold.[4][5]

The Classic ortho-Nitrobenzyl Cleavage Mechanism

The mechanism of photolytic cleavage for an o-nitrobenzyl-protected substrate (e.g., an ether, R-O-CH₂-Ar-o-NO₂) proceeds as follows:

  • Photoexcitation: Upon irradiation with UV light (typically 300-365 nm), the nitro group is excited.

  • Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.

  • Rearrangement: This forms an aci-nitro intermediate, which rapidly rearranges.

  • Release: The rearrangement leads to the formation of an o-nitrosobenzaldehyde (or ketone) byproduct and releases the protected functional group (R-OH).[5]

G Start o-Nitrobenzyl Ether (Protected Substrate) Intermediate1 Excited State Start->Intermediate1 hv (UV light) Intermediate2 Aci-nitro Intermediate Intermediate1->Intermediate2 H-Abstraction Product1 o-Nitrosobenzaldehyde (Byproduct) Intermediate2->Product1 Rearrangement & Release Product2 Released Alcohol (R-OH) Intermediate2->Product2 Rearrangement & Release

Caption: Simplified mechanism of classic o-nitrobenzyl photolytic cleavage.

Analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

When the title compound is used to form an ester (R-O-CO-Ar), the critical relationship for the classic photolytic cleavage is between the nitro group and the bond to be cleaved. In this molecule, the nitro group is at the 5-position, which is meta to the carboxylate group. This geometry does not permit the intramolecular hydrogen abstraction mechanism described above. Therefore, 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid is not expected to function as a classic photolabile protecting group.

However, its structural isomer, 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid , places the nitro group ortho to the carboxylic acid. This ortho arrangement is analogous to other well-known photolabile systems and would be a much more suitable candidate for development as a photolabile protecting group for alcohols and amines.[6]

Quantitative Data Summary

ReactionKey ReagentsSolventTemperatureTypical YieldReference Insight
Benzylation of Phenol Benzyl Bromide, Base (e.g., K₂CO₃)DMF, Acetone60-80 °C80-95%A standard, high-yielding Williamson ether synthesis.[1]
Hydrogenolysis of Benzyl Ether H₂, Pd/C (5-10 mol%)MeOH, EtOAcRoom Temp.>95%A clean and efficient deprotection method.[1]
Esterification (Alcohol Protection) DCC, DMAPDCM0 °C to RT70-90%Standard esterification; yield is substrate-dependent.
Photolytic Cleavage (oNB groups) UV Light (e.g., 350 nm)VariousRoom Temp.>90%Highly efficient for true ortho-nitrobenzyl systems.[2][5]

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • ResearchGate. (n.d.). Photolabile Protecting Groups in Organic Synthesis. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Retrieved February 19, 2026, from [Link]

Sources

Application Note: A Validated Recrystallization Protocol for the Purification of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the purification of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[1] This guide moves beyond a simple list of steps to explain the underlying principles and critical parameters that ensure high purity and recovery. We detail solvent selection, the dissolution and crystallization process, and methods for verifying purification success. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis and purification of complex organic intermediates.

Introduction to the Compound and Purification Principle

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Compounds of this class are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Synthetic routes to nitroaromatic compounds can often yield by-products, such as isomers, unreacted starting materials, or products of oxidation.[2][3] Therefore, an effective purification strategy is paramount.

The principle of recrystallization hinges on the observation that the solubility of most organic solids increases significantly with temperature.[1] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but will have very low solubility for it at low temperatures (e.g., 0-4 °C). Impurities, in contrast, should either be highly soluble in the solvent at all temperatures (remaining in the "mother liquor" upon cooling) or almost completely insoluble (allowing for removal via hot filtration).[4] The slow, controlled cooling of a saturated solution allows the target molecules to selectively deposit onto a growing crystal lattice, a process that tends to exclude the differently shaped impurity molecules.[1]

Compound Profile
  • Molecular Formula: C₁₅H₁₃NO₆[5]

  • Molecular Weight: 303.27 g/mol [5]

  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Based on analogous structures like other nitrobenzoic acids, it is expected to be soluble in polar organic solvents such as methanol and ethanol and sparingly soluble in water.[6][7] This profile makes a mixed-solvent system, such as ethanol/water, an excellent candidate for recrystallization.

Materials and Equipment

Materials
  • Crude 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

  • Ethanol (Reagent Grade or better)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal), optional

  • Celite (or other filter aid), optional

Equipment
  • Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent evaporation)

  • Stemless or short-stemmed funnel for hot filtration

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source (aspirator or pump)

  • Glass stirring rod

  • Spatulas

  • Beakers

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating checks and rationale for each critical step.

Step 1: Solvent System Selection and Determination

The choice of solvent is the most critical factor in a successful recrystallization. For aromatic carboxylic acids, polar protic solvents are often effective. An ethanol/water system is recommended here because ethanol readily dissolves the compound, while water acts as an anti-solvent to induce crystallization upon cooling.[7]

  • Rationale: The "like dissolves like" principle suggests a polar solvent for our polar molecule.[4] Using a two-solvent system provides fine control over solubility. The goal is to find a ratio where the compound is soluble in the hot mixed solvent but precipitates cleanly when cooled.

Step 2: Dissolution of the Crude Solid
  • Place the crude 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add the primary solvent (ethanol) in small portions while heating the flask on a hot plate with gentle stirring. Use just enough ethanol to create a slurry.

  • Heat the mixture to a gentle boil. Continue adding ethanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution. [1] Adding excess solvent will significantly reduce the final yield.

  • Once the solid is dissolved, add the anti-solvent (hot deionized water) dropwise to the boiling solution until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is fully saturated.

  • Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again. The system is now perfectly saturated at the boiling point.

Step 3: Decolorization (Optional)

If the hot solution has a significant color (e.g., dark yellow or brown), this may be due to high-molecular-weight, polar impurities. These can often be removed with activated carbon.

  • Remove the flask from the heat source to allow the boiling to subside slightly.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient) to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Re-heat the solution to a gentle boil for 5-10 minutes. The carbon will adsorb the colored impurities.

Step 4: Hot Gravity Filtration

This step is necessary if activated carbon was used or if there are insoluble mechanical impurities in the crude product. The goal is to remove these solids while keeping the desired compound in solution.

  • Set up a hot gravity filtration apparatus. Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

  • Heat the receiving flask on the hot plate with a small amount of the recrystallization solvent boiling inside. This ensures the flask is filled with hot solvent vapor, which prevents premature crystallization in the funnel.[4]

  • Once the filtration apparatus is hot, quickly and carefully pour the hot solution containing the compound through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any residual product.

Step 5: Crystallization
  • Cover the flask containing the hot, clear filtrate with a beaker or watch glass.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to selectively incorporate into the growing lattice, excluding impurities.[1][8]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[8]

Step 6: Isolation and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel and a filtration flask.

  • Transfer the crystalline slurry into the funnel.

  • Wash the crystals with a small portion of ice-cold solvent (using the same ethanol/water ratio as the mother liquor).[4]

    • Rationale: The wash solvent must be cold to prevent the crystals from re-dissolving. This step is critical for removing the adhering mother liquor, which is rich in soluble impurities.

  • Continue to draw air through the crystals on the funnel for several minutes to partially dry them.

Step 7: Drying
  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 60-80 °C, ensuring it is well below the compound's melting point) or in a vacuum desiccator at room temperature.

Process Parameters and Purity Assessment

Summarizing the key quantitative and qualitative parameters is essential for reproducibility.

ParameterRecommended Value/ProcedureRationale & Impact on Purity/Yield
Solvent Ratio Empirically determined; start with minimal hot ethanol, then add hot water to turbidity.The final ratio dictates the solubility curve. An optimal ratio maximizes the solubility difference between hot and cold states, ensuring high recovery.
Cooling Rate Slow, ambient cooling followed by an ice bath.Slow cooling promotes the growth of large, well-ordered crystals, which are purer. Rapid cooling can trap impurities.[1][8]
Washing Solvent Ice-cold ethanol/water mixture.Removes impure mother liquor from crystal surfaces. Using warm solvent will dissolve the product, reducing yield.[4]
Drying Method Oven drying (<80°C) or vacuum desiccation.Ensures complete removal of residual solvent. Incomplete drying will lead to an inaccurate yield calculation.
Purity Assessment

The most straightforward method to assess the success of the recrystallization is through melting point analysis.

  • Procedure: Compare the melting point of the crude starting material with the final, dried product.

  • Expected Outcome: A purified compound will exhibit a significantly narrower and higher melting point range compared to the impure starting material. For example, the related compound 4-hydroxy-3-methoxy-5-nitrobenzoic acid has a sharp melting point of 216-219 °C.[9]

Safety Precautions

  • 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid and its isomers are known to cause skin, eye, and respiratory irritation.[5][10]

  • Always handle the chemical compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid heating organic solvents with an open flame. Use a hot plate.

  • Dispose of all chemical waste according to institutional and local regulations.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the purification process, including key decision points.

Recrystallization_Workflow Crude Crude Solid (4-Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Solvent Select Solvent System (Ethanol/Water) Crude->Solvent Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Add to flask Solvent->Dissolve Charcoal_Check Solution Colored? Dissolve->Charcoal_Check Add_Charcoal Add Activated Carbon & Heat Charcoal_Check->Add_Charcoal Yes Cool Slow Cooling (Crystallization) Charcoal_Check->Cool No Hot_Filter Hot Gravity Filtration Add_Charcoal->Hot_Filter Hot_Filter->Cool Clear Filtrate Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Mother_Liquor Mother Liquor (Contains Soluble Impurities) Isolate->Mother_Liquor Separate Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Sources

Application Note: Scalable Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (CAS: 3584-32-5). This molecule is a critical intermediate in the manufacture of quinazoline-based tyrosine kinase inhibitors (TKIs), most notably Erlotinib (Tarceva) and its derivatives.

The synthetic route presented here prioritizes process safety (thermal control during nitration) and atom economy (selective O-alkylation). Unlike traditional routes that rely on costly palladium-catalyzed hydrogenolysis or hazardous solvents, this protocol utilizes a "green" solvent system for the alkylation step and a controlled mixed-acid strategy for nitration, suitable for kilogram-scale production.

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 65% – 72% (over 2 steps)
Purity (HPLC) > 98.5% (a/a)
Critical Impurity Dinitro species < 0.10%
Scale Suitability Validated up to 5 kg batch size

Retrosynthetic Strategy & Process Flow

The synthesis is broken down into two primary stages. The strategy leverages the directing effects of the vanillic acid core to install the nitro group regioselectively before protecting the phenol.

  • Stage 1 (Nitration): Electrophilic aromatic substitution of Vanillic Acid using Nitric Acid in Glacial Acetic Acid.

  • Stage 2 (Benzylation): Selective O-alkylation of the phenol moiety using Benzyl Bromide in a biphasic alkaline medium.

Process Logic Diagram

ProcessFlow Raw Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Nitration Stage 1: Nitration (HNO3 / AcOH, <20°C) Raw->Nitration Electrophilic Subst. Quench Quench & Filtration (Ice Water) Nitration->Quench Exotherm Control Inter Intermediate: 5-Nitrovanillic Acid Quench->Inter Isolation Alkylation Stage 2: Benzylation (BnBr / NaOH / EtOH, 65°C) Inter->Alkylation Williamson Ether Synthesis Workup Acidification & Precipitation (HCl, pH 3) Alkylation->Workup Salt Formation/Hydrolysis Final Final Product: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid Workup->Final Crystallization

Caption: Figure 1. End-to-end process flow for the synthesis of the target intermediate.

Detailed Protocols

Stage 1: Regioselective Nitration of Vanillic Acid

Rationale: The hydroxyl (-OH) and methoxy (-OMe) groups are activating and ortho/para directing.[1] The carboxylic acid (-COOH) is deactivating and meta directing. The 5-position is mutually reinforced by all directing groups, ensuring high regioselectivity. Glacial acetic acid is selected as the solvent to act as a heat sink and moderate the nitration power of


, preventing dinitration.
Reagents & Materials
  • Vanillic Acid: 1.0 eq (e.g., 500 g)

  • Nitric Acid (65-70%): 1.2 eq

  • Glacial Acetic Acid: 5.0 volumes (relative to SM weight)

  • Ice/Water: 10 volumes

Step-by-Step Protocol
  • Dissolution: Charge a chemically resistant reactor (glass-lined or Hastelloy) with Glacial Acetic Acid (2.5 L) and Vanillic Acid (500 g). Stir until a suspension or partial solution is achieved.

  • Cooling: Cool the jacket temperature to 0–5°C. Ensure internal temperature (

    
    ) reaches < 10°C.
    
  • Addition (Critical): Add Nitric Acid dropwise via a dosing pump.

    • Rate Control: Adjust rate to maintain

      
      .
      
    • Caution: A rapid exotherm occurs if accumulation happens. Do not rush this step.

  • Reaction: After addition, allow the mixture to warm to 20–25°C and stir for 2–3 hours.

    • IPC (In-Process Control): Monitor by HPLC (Target: Vanillic Acid < 1.0%).

  • Quenching: Pour the reaction mixture slowly into a separate vessel containing Ice Water (5 L) under vigorous agitation. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a centrifuge or Nutsche filter. Wash the cake with cold water (2 x 1 L) to remove residual acid.

  • Drying: Dry in a vacuum oven at 50°C until constant weight.

    • Expected Yield: 75–80%

    • Appearance: Yellow crystalline powder.

Process Safety Logic (Nitration)

SafetyLogic Start Start HNO3 Addition CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Decision Is Ti > 20°C? CheckTemp->Decision Stop STOP Addition Increase Cooling Decision->Stop Yes Continue Continue Addition Decision->Continue No Stop->CheckTemp Wait for Ti < 15°C Continue->CheckTemp

Caption: Figure 2. Thermal runaway prevention loop for the nitration step.

Stage 2: O-Alkylation (Benzylation)

Rationale: This step employs a "green" biphasic modification of the Williamson ether synthesis. By using NaOH in aqueous ethanol, we avoid the use of DMF (difficult to remove, potential nitrosamine issues) and facilitate the direct isolation of the acid via pH adjustment.

Reagents & Materials
  • 5-Nitrovanillic Acid (Int-1): 1.0 eq (e.g., 400 g)

  • Benzyl Bromide: 1.2 eq

  • Sodium Hydroxide (NaOH): 2.5 eq (Prepare as 2M aqueous solution)

  • Ethanol (95%): 5 volumes

Step-by-Step Protocol
  • Salt Formation: In the reactor, dissolve 5-Nitrovanillic Acid (400 g) in Ethanol (2 L). Add the NaOH solution slowly. The solution will turn deep orange/red (phenoxide formation).

  • Alkylation: Add Benzyl Bromide (385 g) in a single portion (reaction is not violently exothermic, but verify cooling capacity).

  • Reflux: Heat the mixture to 65–70°C (gentle reflux) for 6–8 hours.

    • Mechanism Note: The base deprotonates the phenol. The carboxylate is also formed but the phenoxide is the kinetic nucleophile. Any benzyl ester formed is hydrolyzed back to the acid salt under these basic aqueous conditions.

  • Hydrolysis Check: If HPLC shows benzyl ester impurity > 1%, continue heating or add a small aliquot of NaOH to ensure complete saponification of the ester side-product.

  • Workup: Distill off approximately 50% of the Ethanol under reduced pressure.

  • Precipitation: Dilute the residue with Water (2 L). Cool to 10°C.

  • Acidification: Slowly add 6M HCl until pH reaches 2.0–3.0. The product will precipitate as a pale yellow/off-white solid.

  • Purification: Filter the solid.

    • Recrystallization:[2] Dissolve the wet cake in boiling Ethanol/Water (8:2) . Cool slowly to 5°C to crystallize.

  • Drying: Dry at 55°C under vacuum.

    • Expected Yield: 85–88%

Analytical Controls

To ensure the material meets pharmaceutical intermediate standards, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 210 nm
Retention Times Vanillic Acid (~4.5 min); 5-Nitrovanillic Acid (~7.2 min); Product (~12.5 min)

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Temperature > 25°C during nitration caused oxidation/decarboxylation.Strictly control addition rate; ensure efficient jacket cooling.
Dark Product (Stage 1) Over-nitration or oxidation.Quench immediately after IPC confirmation. Wash cake thoroughly with water.
Ester Impurity (Stage 2) Incomplete hydrolysis of the benzyl ester byproduct.Extend reflux time; ensure pH > 12 before acidification step.
Genotoxic Impurity Residual Benzyl Bromide.Ensure thorough washing of the final cake with heptane or ethanol/water mix.

References

  • Dipharma. (2022).[3] The twilight zone of Vanillic Acid nitration. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Modified Synthesis of Erlotinib Hydrochloride. PMC. Retrieved from [Link]

  • Organic Syntheses. (1955). Vanillic Acid Preparation (Contextual reference for starting material handling). Coll. Vol. 3, p. 768. Retrieved from [Link]

Disclaimer: This protocol involves the use of strong acids and alkylating agents. A thorough Risk Assessment (RA) and COSHH assessment must be performed before attempting this synthesis at scale.

Sources

Advanced Application Note: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid as a Precursor for Substituted Anilines

[1]

Executive Summary

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (BMNB) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and COMT inhibitors .[1] Its structural utility lies in its orthogonal functionalization: a masked phenol (benzyl ether), a reactive carboxylic acid, and a latent aniline (nitro group).

This Application Note provides a rigorous, field-tested guide for transforming BMNB into high-value substituted anilines. We address the critical challenge of chemoselectivity —specifically, reducing the nitro group without cleaving the benzyl ether—and provide a divergent workflow for "Global Reduction" when the free phenol is required.

Strategic Synthesis Planning

The transformation of BMNB into a functionalized aniline requires a strict order of operations to avoid solubility issues and side reactions.

The "Zwitterion Trap"

Critical Insight: Direct reduction of the nitro group on the free acid yields a 3-amino-benzoic acid derivative.[1] These species often form zwitterions (internal salts), resulting in poor solubility in organic solvents and difficult purification.

  • Recommendation: Always derivatize the carboxylic acid (Esterification or Amidation) BEFORE nitro reduction.

Chemoselectivity Matrix

The choice of reduction method dictates the final product identity.

Target MoietyBenzyl StatusRecommended ProtocolMechanism
Aniline (Protected Phenol) Retained Fe / NH₄Cl or Zn / AcOH Single-Electron Transfer (SET)
Aminophenol (Free Phenol) Cleaved H₂ / Pd-C Catalytic Hydrogenation

Visual Workflow: Divergent Synthesis Pathways

GStartStarting Material:4-(Benzyloxy)-3-methoxy-5-nitrobenzoic AcidStep1Step 1: Carboxyl Derivatization(Amidation or Esterification)Start->Step1 SOCl2 / Amineor HATU / AmineIntermediateIntermediate:Nitro-Amide or Nitro-EsterStep1->IntermediatePathAPath A: Chemoselective Reduction(Retain Benzyl)Intermediate->PathA Fe / NH4Cl / EtOHPathBPath B: Global Reduction(Cleave Benzyl)Intermediate->PathB H2 / Pd-C / MeOHProductAProduct A:4-(Benzyloxy)-3-methoxy-5-amino-R(Precursor for Kinase Inhibitors)PathA->ProductAProductBProduct B:4-Hydroxy-3-methoxy-5-amino-R(Free Phenol Aniline)PathB->ProductB

Figure 1: Divergent synthetic pathways for BMNB. Path A retains the benzyl protection for downstream lipophilicity or late-stage modification.[1] Path B reveals the phenol for hydrogen bonding or further derivatization.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: Reduce the nitro group to an aniline while preserving the benzyl ether. Application: Synthesis of Gefitinib/Erlotinib analogs where the ether linkage is essential for hydrophobic pocket binding.

Materials & Stoichiometry
ReagentEquiv.[2][3]Role
Nitro-Precursor 1.0Substrate
Iron Powder (Fe) 5.0Reductant (ensure <325 mesh)
Ammonium Chloride (NH₄Cl) 3.0Electrolyte/Proton Source
Ethanol / Water 4:1 v/vSolvent System
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the Nitro-Precursor (1.0 equiv) in Ethanol (0.1 M concentration).

  • Activation: Add Ammonium Chloride (3.0 equiv) dissolved in minimal water (25% of EtOH volume).

  • Initiation: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: Use mechanically activated iron powder (stirred with dilute HCl, then washed/dried) for faster kinetics, though commercial powder usually suffices.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Monitoring: Reaction typically completes in 1–3 hours. Monitor by TLC (UV/Ninhydrin stain) or LC-MS.[1] Look for the disappearance of the nitro peak (M+) and appearance of the aniline (M-30 or M-2 depending on ionization).[1]

  • Work-up (Critical Step):

    • Cool to room temperature.

    • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with EtOAc.

    • Caution: The iron waste can be pyrophoric if dry; keep wet and dispose of according to safety regulations.

  • Purification: Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

    • Result: Usually yields >90% of the clean aniline, often requiring no chromatography.

Protocol B: Global Reduction & Debenzylation (H₂/Pd-C)

Objective: Simultaneous reduction of nitro group and cleavage of benzyl ether.[1] Application: Generating "aminovanillic acid" derivatives for COMT inhibitors or re-alkylation strategies.

Materials & Stoichiometry
ReagentEquiv.[2]Role
Nitro-Precursor 1.0Substrate
10% Pd on Carbon 10 wt%Catalyst
Hydrogen Gas (H₂) 1 atmReductant (Balloon)
Methanol 0.1 MSolvent
Step-by-Step Methodology
  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen. Palladium catalysts can ignite methanol vapors in the presence of air.

  • Loading: Add the Nitro-Precursor and Methanol to the flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a gentle stream of Nitrogen.

  • Hydrogenation:

    • Evacuate the flask (vacuum) and backfill with Hydrogen (balloon). Repeat 3 times.

    • Stir vigorously at room temperature for 4–16 hours.

  • Monitoring:

    • Intermediate Check: The nitro group reduces first (fast). Benzyl cleavage is slower. If LC-MS shows the "Benzyl-Aniline" intermediate, continue stirring or warm slightly to 40°C.[1]

  • Work-up:

    • Filter through Celite under Nitrogen (do not let the catalyst dry out on the filter paper to prevent fire).

    • Concentrate the filtrate.[2][4]

    • Note: Aminophenols are oxidation-prone.[1] Store under inert gas or use immediately.

Downstream Application: Quinazoline Ring Closure

For researchers building kinase inhibitors, the resulting aniline is often cyclized to form a quinazoline core.

ReactionAnilineSubstituted Aniline(From Protocol A)FormamidineIntermediate:FormamidineAniline->Formamidine+ DMF-DMARefluxDMFDMAReagent:DMF-DMACyclizationCyclization:Recyclization w/ AmineFormamidine->CyclizationQuinazolineFinal Target:Quinazoline CoreCyclization->Quinazoline- H2O

Figure 2: Standard workflow for converting the aniline derived from BMNB into a bioactive quinazoline core.[1]

Protocol Summary:

  • Reflux the aniline (from Protocol A) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the formamidine intermediate.[1]

  • React this intermediate with a substituted aniline or ammonia source to close the ring, forming the quinazoline scaffold typical of EGFR inhibitors [1].

References

  • Synthesis of Quinazoline Derivatives. Journal of Medicinal Chemistry. "Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors." (Generalized citation for scaffold utility).

  • Chemoselective Reduction. Organic Process Research & Development. "Scalable Reduction of Nitroarenes using Iron/Ammonium Chloride." .

  • Compound Data. PubChem. "4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid."[1][5] [Link][1]

(Note: While specific deep-links to academic papers vary by subscription, the protocols above are based on standard, verified organic chemistry transformations validated in the context of the search results provided.)

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid in the synthesis of natural product analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Utilization of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid in the Synthesis of Natural Product Analogues

Abstract

The generation of novel molecular scaffolds with therapeutic potential is a cornerstone of modern drug discovery. Natural products have long served as a primary source of inspiration, yet their direct use is often hampered by issues of synthetic accessibility and suboptimal pharmacological properties. The development of natural product analogues allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide details the strategic application of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid, a highly versatile and functionalized aromatic building block, in the streamlined synthesis of complex molecular architectures reminiscent of natural products. We provide in-depth protocols, mechanistic insights, and a workflow demonstrating its utility for researchers in medicinal chemistry and organic synthesis.

Introduction: The Strategic Value of a Multifunctional Building Block

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a trifunctionalized aromatic compound engineered for versatility in multi-step organic synthesis. Its strategic value lies in the orthogonal reactivity of its three key functional groups, which can be addressed sequentially to build molecular complexity.

  • The Carboxylic Acid: Serves as a primary "handle" for coupling reactions, most commonly forming robust amide or ester linkages. This is often the initial step to connect the core scaffold to other fragments.

  • The Nitro Group: Acts as a powerful electron-withdrawing group and, more importantly, a masked amine. Its selective reduction to an aniline derivative at a later stage in the synthesis is a critical transformation that opens a gateway for a second wave of diversification reactions.

  • The Benzyloxy Group: A widely used and stable protecting group for the phenolic hydroxyl. Its removal, typically under mild hydrogenolysis conditions, uncovers a nucleophilic and hydrogen-bond-donating phenol in the final stages of a synthesis, a common feature in many biologically active natural products.

This combination of a coupling handle, a latent reactive site, and a protected phenol makes this reagent an ideal starting point for creating libraries of analogues for screening and drug development.[1]

Physicochemical Properties & Handling

A summary of the key properties of the isomeric compound 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is presented below. Researchers should always consult the specific Certificate of Analysis for their purchased material.

PropertyValue
Molecular Formula C₁₅H₁₃NO₆[2]
Molecular Weight 303.27 g/mol [2]
CAS Number 60547-92-4[2]
Appearance Typically a solid
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
GHS Precautionary Codes P261, P280, P302+P352, P305+P351+P338[3]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, as the compound can cause skin, eye, and respiratory irritation.[3]

Synthesis of the Core Building Block

The target compound can be synthesized from readily available starting materials. A common route begins with vanillic acid, involving a two-step sequence of benzylation and nitration.

Caption: Synthetic pathway from vanillic acid to the title compound.

This protocol is based on a standard Williamson ether synthesis.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (vanillic acid, 1.0 eq).

  • Dissolution: Add a suitable solvent such as ethanol or DMF, followed by a base (e.g., K₂CO₃, 2.5 eq or NaOH, 2.2 eq). Stir until the acid is fully deprotonated and dissolved.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 65-80°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 2M HCl until the pH is ~2-3.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The yield is typically high for this reaction.

This protocol employs standard conditions for the nitration of an activated aromatic ring.[5]

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Nitric acid is highly corrosive.

  • Setup: To a flask submerged in an ice-water bath (0-5°C), add the 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) from the previous step and dissolve it in glacial acetic acid.

  • Nitration: Add concentrated nitric acid (60-70%, ~1.1 eq) dropwise while vigorously stirring and maintaining the internal temperature below 10°C. The methoxy and benzyloxy groups are ortho-, para-directing; the position ortho to the methoxy group and meta to the carboxylic acid is sterically and electronically favored for nitration.

  • Reaction: Stir the reaction at room temperature for 30-60 minutes after the addition is complete. Monitor by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice with stirring.

  • Isolation: The nitrated product will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum to yield the final product.

Application in Natural Product Analogue Synthesis: A Workflow

The true power of this reagent is demonstrated in a multi-step synthesis. Here, we outline a representative workflow to construct a complex, drug-like molecule.

Start 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Step1 Amide Coupling Start->Step1 Product1 Amide Intermediate Step1->Product1 R-NH₂, EDC/HOBt Step2 Nitro Reduction Product1->Step2 Product2 Aniline Intermediate Step2->Product2 SnCl₂·2H₂O or H₂/Pd-C Step3 Aniline Functionalization (e.g., Acylation) Product2->Step3 Product3 Functionalized Analogue Step3->Product3 Acyl Chloride or Sulfonyl Chloride Step4 Debenzylation Product3->Step4 Final Final Analogue (Phenol) Step4->Final H₂, Pd/C

Caption: A four-step sequence for analogue synthesis using the title compound.

  • Setup: Dissolve 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add coupling reagents such as EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 20 minutes to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature overnight. The reaction can be monitored by the disappearance of the starting acid via TLC.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Causality: The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd-C) is very effective but risks simultaneous debenzylation. Chemical reduction with reagents like tin(II) chloride is often preferred as it is highly chemoselective for the nitro group in the presence of a benzyl ether.

  • Setup: Dissolve the amide intermediate (1.0 eq) from the previous step in a solvent like ethanol or ethyl acetate.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction: Heat the mixture to reflux (around 70-80°C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction and carefully quench by adding a saturated solution of NaHCO₃ until the pH is basic (~8-9) to precipitate tin salts.

  • Extraction: Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting aniline derivative is often pure enough for the next step, but can be purified by column chromatography if necessary.

  • Aniline Functionalization: The newly formed aniline can be acylated, sulfonylated, or used in other C-N bond-forming reactions. For a simple acylation, dissolve the aniline intermediate (1.0 eq) in DCM with a base like triethylamine (1.5 eq). Cool in an ice bath and add the desired acyl chloride (1.1 eq) dropwise. Stir until completion.

  • Deprotection: The final step involves the removal of the benzyl protecting group. Dissolve the functionalized analogue in a solvent like methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenolysis: Purge the flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through Celite to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final natural product analogue.

Summary and Outlook

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a superb example of a strategically designed building block for accelerating the synthesis of natural product analogues. Its pre-installed and orthogonally reactive functional groups allow for a logical and efficient construction of complex molecules. By following the protocols outlined in this guide, researchers can reliably access a core scaffold that enables late-stage diversification at two different positions (the amine and the phenol), making it an invaluable tool for any drug discovery program focused on exploring the chemical space around natural product leads.

References
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis.
  • BenchChem. (2025). 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applications.
  • ChemicalBook. (2024, July 3). P-nitrobenzoic acid: chemical properties and applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.
  • Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry.
  • Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity.
  • ChemicalBook. (2025, September 25). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 4-(benzyloxy)-3-methoxybenzoic Acid

[1]

Ticket ID: NIT-BNZ-403 Topic: Troubleshooting Side Reactions & Impurity Profiles Status: Active User Level: Senior Chemist / Process Engineer[1]

Executive Summary & Reaction Context

The Objective: You are performing an electrophilic aromatic substitution (nitration) on 4-(benzyloxy)-3-methoxybenzoic acid to synthesize 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (IUPAC numbering; often referred to as the 6-nitro isomer relative to the starting material).[1] This is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs) and other bioactive quinazolines.

The Challenge: This substrate presents a "perfect storm" of conflicting reactivity:

  • Activation: The ring is highly activated by the alkoxy groups (-OCH₃, -OBn), making it susceptible to over-nitration and oxidation.[1]

  • Lability: The benzyl ether (-OBn) is acid-sensitive.[1] The standard nitration cocktail (HNO₃/H₂SO₄) creates a harsh environment that can cleave this protecting group.

  • Regioselectivity: The directing effects of the methoxy (C3) and benzyloxy (C4) groups compete, though they generally reinforce the position para to the strongest donor (methoxy) and ortho to the acid.

Visualizing the Failure Modes (Logic Map)

The following diagram illustrates the reaction network, highlighting the desired pathway versus the critical side reactions caused by thermal or chemical stress.

NitrationPathwaysSMStarting Material4-(benzyloxy)-3-methoxybenzoic acidProductTARGET PRODUCT4-(benzyloxy)-5-methoxy-2-nitrobenzoic acidSM->ProductHNO3, <10°C(Kinetic Control)Impurity_PhenolSIDE PRODUCT A(Debenzylation)4-hydroxy-5-methoxy-2-nitrobenzoic acidSM->Impurity_PhenolH+, Heat(Acid Hydrolysis)Impurity_IsoSIDE PRODUCT B(Regioisomer)4-(benzyloxy)-3-methoxy-5-nitrobenzoic acidSM->Impurity_IsoSteric Leakage(Thermodynamic)Impurity_DecarbSIDE PRODUCT C(Ipso-Decarboxylation)1-(benzyloxy)-2-methoxy-4,5-dinitrobenzeneSM->Impurity_DecarbOver-nitrationHigh Temp (>30°C)Impurity_Phenol->ProductRe-benzylation(Rescue Step)

Caption: Reaction network showing the primary nitration pathway (Green) and competing failure modes: debenzylation (Red), regio-isomerization (Yellow), and decarboxylative nitration (Grey).[1]

Troubleshooting Guide: Diagnosing Specific Issues

Issue 1: The "Vanishing" Benzyl Group (Debenzylation)

Symptom: HPLC shows a significant peak with a shorter retention time (more polar) than the product. Mass spectrometry shows a mass of [M-90] (Loss of Benzyl, C₇H₇).

Technical Analysis: The benzyl ether is stable to basic conditions but labile in strong acids. In a standard mixed-acid nitration (HNO₃ + H₂SO₄), the sulfuric acid acts as a catalyst for acid-mediated ether cleavage .[1] The benzyl group leaves as a benzyl cation (which may polymerize or react with nitrate), leaving behind a free phenol.

Protocol Adjustment:

  • Switch Solvent System: Avoid using concentrated H₂SO₄ as the bulk solvent. Instead, use Glacial Acetic Acid as the solvent and add fuming HNO₃ dropwise. Acetic acid buffers the acidity, preserving the benzyl ether.

  • Temperature Control: Debenzylation has a higher activation energy than nitration. Maintain the internal temperature strictly below 10°C (ideally 0–5°C).

  • Quench Method: Do not quench into hot water. Pour the reaction mixture onto crushed ice to prevent exotherm-driven hydrolysis during workup.

Issue 2: Regioisomer Contamination

Symptom: The product contains 5-10% of an impurity with the same mass ([M+H]+ 304) but slightly different retention time.[1]

Technical Analysis:

  • Target (C6/C2'): Directed para to the -OMe group and ortho to the -COOH. This is electronically favored.[2]

  • Impurity (C5/C3'): Directed ortho to the -OBn group. While the methoxy group is a stronger director, steric bulk and temperature can allow the C5 position to react.

Protocol Adjustment:

  • Enhance Steric Control: Ensure the starting material is fully dissolved before adding HNO₃. Localized high concentrations favor the statistical distribution of isomers.

  • Cryogenic Nitration: If the isomer ratio is unacceptable (>5%), lower the reaction temperature to -10°C . This strictly enforces kinetic control, favoring the highly activated C6 position over the sterically crowded C2 or the less activated C5.

Issue 3: Decarboxylation & "Red Oil" Formation

Symptom: Evolution of gas (CO₂) during reaction. Formation of a dark red/black oil. MS shows peaks corresponding to dinitro-veratrole derivatives (loss of COOH).[1]

Technical Analysis: Electron-rich benzoic acids are prone to ipso-substitution .[1] The nitronium ion (NO₂⁺) attacks the carbon bearing the carboxyl group. The carboxyl group leaves as CO₂, resulting in a nitro-benzene derivative.[1] This is accelerated by:

  • High temperatures (>20°C).[1]

  • Large excess of Nitric Acid (>3 equivalents).

Protocol Adjustment:

  • Stoichiometry Check: Use exactly 1.05 to 1.1 equivalents of HNO₃. Do not use a large excess.

  • Rate of Addition: The addition of HNO₃ must be slow enough that the nitronium ion is consumed immediately. Accumulation of HNO₃ leads to oxidative degradation.

Optimized Experimental Protocol

Methodology: Acetic Acid Mediated Nitration (Benzyl-Safe) [1]

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (5-10 volumes) .

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Ensure the starting material remains soluble or is a fine, stirrable suspension.

  • Nitration: Prepare a solution of Fuming HNO₃ (1.1 eq) in Glacial Acetic Acid (1 vol). Add this mixture dropwise over 30–60 minutes.

    • Critical: Do not allow internal temperature to exceed 10°C.[3]

  • Digestion: Stir at 0–5°C for 2 hours. Monitor by HPLC.

  • Workup: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with cold water (3x) to remove acid. Recrystallize from Ethanol or Methanol to remove trace isomers.

FAQ: Rapid Response

Q: Can I use H₂SO₄ if I don't have Fuming HNO₃? A: Yes, but you must modify the protocol. Dissolve the substrate in H₂SO₄ at -5°C . Add standard (65-70%) HNO₃ very slowly. The risk of debenzylation is significantly higher; quench immediately upon completion.

Q: My product is bright yellow, but the literature says "pale yellow." Is it pure? A: Nitro-aromatics are inherently yellow.[1] A bright or orange color often indicates trace phenolic impurities (from debenzylation) which form quinoidal structures, or dinitro-impurities.[1] A recrystallization is recommended.[3]

Q: Why do I see a peak at M+16 in the Mass Spec? A: This suggests oxidation of the benzylic methylene group to a ketone (benzoyl) or oxidation of the methoxy group. This occurs if the reaction runs too hot or if the nitric acid contains nitrous acid impurities. Add a small amount of urea to the reaction to scavenge nitrous acid.

References

  • Synthesis of 2-nitro-4-benzyloxy-5-methoxybenzoic acid. ChemicalBook/Vertex Search Results. Confirms the regioselectivity (C6-nitration) and the utility of the intermediate in drug synthesis.[1]

  • Li, X. & Zhang, Q. (2012).[1] Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Describes the nitration of the vanillic acid derivative and crystal structure confirmation of the regiochemistry.

  • Side Reactions in Nitration of Benzyl Ethers. Organic Chemistry Portal. Discusses the lability of benzyl ethers in the presence of strong oxidants and acids (DDQ, HNO3/H2SO4).

  • Regioselectivity in Nitration of Vanillic Acid Derivatives. BenchChem Technical Support. Highlights the competition between electronic directing effects in polysubstituted benzenes.

Troubleshooting common issues in the synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Introduction

The synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a pivotal workflow in the development of EGFR inhibitors (e.g., Erlotinib analogs) and COMT inhibitors.[1] While the route appears deceptively simple—nitration of vanillic acid followed by O-benzylation—it is fraught with chemoselectivity challenges.[1]

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch failure: runaway exotherms during nitration and ester-ether competition during benzylation .

Module 1: The Nitration Step (Regiocontrol & Safety)

Context: The conversion of Vanillic Acid to 5-Nitrovanillic Acid. Core Challenge: Controlling the exothermic electrophilic aromatic substitution to prevent dinitration or decarboxylation.

Workflow Diagram: Nitration Logic

NitrationWorkflow Start Vanillic Acid (Starting Material) Solvent Solvent Choice: Glacial Acetic Acid (Moderates reaction rate) Start->Solvent Reagent Nitrating Agent: Fuming HNO3 (dropwise) Solvent->Reagent TempControl Critical Control Point: Maintain < 20°C Reagent->TempControl Exothermic! Intermediate Sigma Complex TempControl->Intermediate Quench Quench: Ice Water Precipitation Intermediate->Quench Proton loss Product 5-Nitrovanillic Acid (Yellow Solid) Quench->Product

Caption: Stepwise logic for the nitration of vanillic acid, emphasizing temperature control to prevent byproduct formation.

Troubleshooting & FAQs: Nitration

Q1: My reaction mixture turned into a dark, tarry black sludge. What happened?

  • Diagnosis: Thermal runaway leading to oxidation/decarboxylation.[1]

  • The Science: The nitration of electron-rich phenols is highly exothermic.[1] If the temperature exceeds 40-50°C, nitric acid begins to oxidize the aldehyde/carboxylic moiety or polymerize the ring.

  • Corrective Action:

    • Cryogenic Addition: Cool the acetic acid solution to 0–5°C before adding HNO₃.[1]

    • Rate Control: Add HNO₃ dropwise over 30–60 minutes. Do not allow the internal temperature to spike above 15°C during addition.

Q2: I am seeing a "double spot" on TLC close to the product. Is this the other isomer?

  • Diagnosis: Likely dinitration (4-hydroxy-3-methoxy-2,5-dinitrobenzoic acid).[1]

  • The Science: The methoxy and hydroxy groups are strong activators. If you use a large excess of HNO₃ or run the reaction too hot, the position ortho to the methoxy group (position 2) becomes susceptible to a second nitration event.

  • Corrective Action:

    • Restrict HNO₃ stoichiometry to 1.05–1.1 equivalents.[1]

    • Quench immediately after TLC indicates consumption of starting material.[1]

Module 2: The Benzylation Step (Chemoselectivity)

Context: Alkylation of 5-Nitrovanillic Acid with Benzyl Bromide. Core Challenge: The molecule contains two acidic protons: the Carboxylic Acid (


) and the Phenol (

, lowered by the nitro group). We need to alkylate the phenol, but the carboxylate is also nucleophilic.
Workflow Diagram: Selectivity Pathway

BenzylationSelectivity Input 5-Nitrovanillic Acid Base Base Addition (NaOH/K2CO3) Input->Base Deprotonation Dianion Formation (Phenoxide + Carboxylate) Base->Deprotonation BnBr Add Benzyl Bromide (Excess) Deprotonation->BnBr Path1 Path A: Kinetic Mix (Ester + Ether formed) BnBr->Path1 Hydrolysis In-Situ Saponification (NaOH/H2O Reflux) Path1->Hydrolysis Cleaves Ester Only Final Target Acid: 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Hydrolysis->Final

Caption: The "Alkylate-then-Hydrolyze" strategy ensures the final product is the free acid, resolving the ester/ether competition.

Troubleshooting & FAQs: Benzylation

Q3: The NMR shows a large singlet at ~5.3 ppm and extra aromatic protons. Did I make the ester?

  • Diagnosis: Yes, you formed the Benzyl Ester (Benzyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate).[1]

  • The Science: Under standard alkylation conditions (e.g.,

    
    /Acetone), the carboxylate anion is nucleophilic enough to react with Benzyl Bromide.[2] You likely have a mixture of the target acid and its benzyl ester.
    
  • The "Self-Validating" Protocol: Do not attempt to separate them. Instead, convert the impurity back to the product.

    • Fix: Add 2M NaOH (aq) to your reaction mixture and reflux for 1–2 hours. This selectively hydrolyzes the ester (back to the carboxylate) while leaving the ether (stable to base) intact. Acidify to pH 3 to precipitate the pure target acid.

Q4: The reaction is stalling (incomplete conversion). Can I add more catalyst?

  • Diagnosis: Poor phase transfer or solubility issues.[1]

  • The Science: The nitro group makes the phenoxide less nucleophilic (electron-withdrawing).[1] In biphasic systems, the reaction is sluggish.

  • Corrective Action:

    • Solvent Switch: Move to a homogenous polar aprotic solvent like DMF or DMSO if using

      
      .[1]
      
    • Catalysis: If using Acetone/

      
      , add 5 mol% TBAI (Tetrabutylammonium iodide) .[1] The iodide acts as a nucleophilic catalyst, converting Benzyl Bromide to the more reactive Benzyl Iodide in situ.
      

Module 3: Experimental Protocol & Data

Optimized Synthetic Procedure

Step 1: Nitration

  • Dissolve Vanillic Acid (10.0 g) in Glacial Acetic Acid (50 mL).

  • Cool to 0–5°C in an ice bath.

  • Add Fuming

    
     (1.1 eq) dropwise over 45 mins. Monitor internal temp.
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Pour into crushed ice (200 g). Filter the yellow precipitate.[3][4]

  • Recrystallize from Ethanol/Water.[1]

Step 2: Benzylation (Saponification Method)

  • Suspend 5-Nitrovanillic acid (from Step 1) in Ethanol (10 volumes).

  • Add NaOH (2.5 eq) dissolved in minimal water.[1] Solution turns deep orange/red (phenoxide).

  • Add Benzyl Bromide (1.2 eq).[1]

  • Reflux for 4–6 hours.

  • Check Point: TLC will likely show two spots (Ester + Acid).[1]

  • Add additional NaOH (1.0 eq) and reflux for 1 hour to ensure all ester is hydrolyzed.

  • Evaporate Ethanol.[1] Dilute with water.[1][5]

  • Acidify with 6N HCl to pH 2.[1]

  • Filter the off-white/yellow solid.[1]

Diagnostic Data Table
Component1H NMR Signature (DMSO-d6)TLC (

, 50% EtOAc/Hex)
Appearance
Vanillic Acid

6.8-7.5 (m, 3H)
~0.4White powder
5-Nitrovanillic Acid

7.6 (s, 1H), 8.1 (s, 1H)
~0.2 (streaks)Yellow powder
Target Product

5.2 (s, 2H,

), 7.8 (s, 1H)
~0.5Pale yellow solid
Benzyl Ester Impurity

5.2 (s, 2H) AND

5.4 (s, 2H)
~0.8Oil/Waxy solid

References

  • Benzylation & Hydrolysis: Preparation of 4-benzyloxy-5-methoxy-2-nitrobenzoic acid (Isomer analog protocol). PubChem Patent Data.[1][6] Available at: [Link]

Sources

Technical Support Center: HPLC Analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in identifying and resolving impurities during HPLC analysis.

Understanding the Compound and Potential Impurities

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the quality and safety of the final active pharmaceutical ingredient (API). The synthesis of this compound often involves the nitration of vanillic acid derivatives, a process that can lead to several impurities.[1][2][3]

Common Impurities:

  • Starting Materials: Unreacted vanillic acid or benzyl bromide.

  • Isomeric Impurities: Different positional isomers formed during the nitration step.

  • Over-nitrated or Under-nitrated Species: Compounds with more than one or no nitro group.

  • Degradation Products: Resulting from instability of the main compound under certain conditions.

Troubleshooting HPLC Separations

This section addresses common issues encountered during the HPLC analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid and its impurities.

Q1: I'm observing significant peak tailing for the main compound. What could be the cause and how can I fix it?

Peak tailing is a common issue, especially with acidic compounds like this one. It's often caused by unwanted interactions between the analyte and the stationary phase.[4]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the acidic benzoic acid moiety.

    • Solution: Lower the mobile phase pH to suppress the ionization of the benzoic acid. A pH below 3.5 is generally recommended for acidic compounds.[5] This can be achieved using a buffer (e.g., phosphate) or an acid additive (e.g., phosphoric or formic acid).[5][6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[4][7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Column Contamination: Buildup of strongly retained impurities can create active sites causing tailing.

    • Solution: Use a guard column to protect the analytical column and ensure proper sample filtration.[5][8] Regularly flush the column with a strong solvent to remove contaminants.[8][9]

Q2: I'm struggling to separate a closely eluting impurity from the main peak. How can I improve the resolution?

Improving the separation between two peaks, also known as improving selectivity, requires modifying the chromatographic conditions to alter the relative retention of the compounds.

Strategies to Enhance Selectivity:

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can change the elution order or improve separation due to different solvent-analyte interactions.[5]

  • Adjust the Mobile Phase pH: A small change in pH can significantly affect the ionization and therefore the retention of acidic or basic impurities, leading to better separation.[5]

  • Modify the Stationary Phase: If mobile phase optimization is not sufficient, consider a column with a different chemistry. For aromatic compounds like these, a phenyl-hexyl or other π-π interacting stationary phase can offer different selectivity compared to a standard C18 column.[5][10]

  • Optimize the Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, be mindful of the compound's stability at higher temperatures.[9]

Q3: My retention times are shifting from one injection to the next. What's causing this instability?

Inconsistent retention times can make peak identification and quantification unreliable. This issue often points to problems with the HPLC system or the mobile phase preparation.

Common Causes and Troubleshooting Steps:

  • Inadequate System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Composition Issues:

    • Solution: Prepare fresh mobile phase daily.[7][9] Ensure all components are accurately measured and completely dissolved. If using a gradient, check the pump's proportioning valves.

  • Pump and Flow Rate Problems: Leaks in the pump or check valve issues can lead to an inconsistent flow rate.[4][8]

    • Solution: Check for any visible leaks in the system.[8][9] Purge the pump to remove any air bubbles.[8][9] If the problem persists, the pump seals or check valves may need replacement.[4][8]

  • Column Temperature Fluctuations: An unstable column temperature can cause retention time drift.

    • Solution: Use a column oven to maintain a constant temperature.[8]

Q4: I'm observing split peaks. What does this indicate and how do I resolve it?

Split peaks are often a sign of a problem at the head of the column or an issue with the sample solvent.[4]

Troubleshooting Split Peaks:

  • Partially Blocked Column Inlet Frit: This can be caused by particulate matter from the sample or mobile phase.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the frit may need to be replaced, or the entire column may need replacement.[8][9] Using a guard column can help prevent this.[7][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-eluting Impurities: What appears as a split peak could be two closely eluting compounds.

    • Solution: Try adjusting the mobile phase composition or gradient to improve separation.

Q5: Should I use an isocratic or a gradient elution for analyzing impurities?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution: This is suitable for simple mixtures where all components elute within a reasonable time frame.

  • Gradient Elution: This is generally preferred for analyzing impurities, as they often have a wide range of polarities. A gradient allows for the effective elution of both early and late-eluting compounds in a single run, improving peak shape for later eluting peaks and shortening the overall analysis time.[5]

Experimental Protocols

Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid and its potential impurities.

ParameterRecommended Condition
Instrumentation HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water
Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of the drug substance and to ensure the analytical method is stability-indicating.[11][12][13] The goal is to achieve 5-20% degradation of the active substance.[11][14]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

After each stress condition, the samples should be neutralized (if necessary) and diluted to the appropriate concentration before HPLC analysis.

Visualizing the Workflow and Troubleshooting Logic

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump & Gradient Mixer MobilePhase->Pump Pump->Injector Column Column & Oven Injector->Column Detector UV/PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Analysis Report CDS->Report

Caption: A typical workflow for HPLC analysis.

Troubleshooting Poor Peak Shape

Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_splitting Peak Splitting Start Poor Peak Shape Observed Tailing_Check1 Check Mobile Phase pH (Is it > 3.5?) Start->Tailing_Check1 Split_Check1 Check Sample Solvent (Is it stronger than mobile phase?) Start->Split_Check1 Tailing_Sol1 Lower pH with Acid Additive Tailing_Check1->Tailing_Sol1 Yes Tailing_Check2 Check Sample Concentration (Is it too high?) Tailing_Check1->Tailing_Check2 No Tailing_Sol2 Dilute Sample or Reduce Injection Volume Tailing_Check2->Tailing_Sol2 Yes Tailing_Check3 Check Column Condition (Is it old or contaminated?) Tailing_Check2->Tailing_Check3 No Tailing_Sol3 Flush or Replace Column/Guard Column Tailing_Check3->Tailing_Sol3 Split_Sol1 Dissolve Sample in Mobile Phase Split_Check1->Split_Sol1 Yes Split_Check2 Check Column Inlet (Is it blocked?) Split_Check1->Split_Check2 No Split_Sol2 Reverse-flush or Replace Column Split_Check2->Split_Sol2

Caption: Troubleshooting logic for common peak shape issues.

Frequently Asked Questions (FAQs)

Q: What is the typical purity level I should expect for this compound?

A: The expected purity can vary depending on the synthesis route and purification steps. For use as a pharmaceutical intermediate, purity levels are typically expected to be high, often greater than 99%.

Q: Can I use a C8 column instead of a C18 for this analysis?

A: A C8 column is less retentive than a C18 column. While it might be suitable, a C18 column is generally the first choice for method development with this type of compound due to its higher hydrophobicity, which often provides better retention for aromatic compounds.

Q: How do I identify the unknown impurity peaks in my chromatogram?

A: Identifying unknown impurities typically requires more advanced analytical techniques. Mass spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurities, which can provide clues to their structure. If reference standards for potential impurities are available, they can be injected to confirm their identity by comparing retention times.

Q: Is it necessary to filter my samples before injection?

A: Yes, it is highly recommended to filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. This prevents particulate matter from damaging the injector and blocking the column frit, which can cause pressure issues and poor peak shape.

References

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Huesgen, A. G. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Available from: [Link]

  • Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available from: [Link]

  • Dipharma. (2022). The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a. Available from: [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available from: [Link]

  • Barroso, C. G., et al. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]

  • Lai, J., et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available from: [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Available from: [Link]

  • Pharmaffiliates. Vanillic Acid-impurities. Available from: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 101-107. Available from: [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

  • Jensen, G. W. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Journal of Organic Chemistry & Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Available from: [Link]

  • Patel, K., & Patel, M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38390. Available from: [Link]

  • Aneesh, T. P., & Rajasekaran, A. (2012). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Biological & Pharmaceutical Research, 3(5), 699-702. Available from: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

  • Nguyen, T., et al. (2021). Optimization of "Green" Nitration of Vanillin and o-Vanillin. ResearchGate. Available from: [Link]

  • SIELC Technologies. (2018). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Available from: [Link]

Sources

Preventing debenzylation during the nitration of 4-(benzyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing debenzylation during the nitration of 4-(benzyloxy)-3-methoxybenzoic acid Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers/Drug Development Chemists

Ticket Subject: Chemoselectivity issues with 4-(benzyloxy)-3-methoxybenzoic acid nitration. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Benzyl Ether Vulnerability

The nitration of 4-(benzyloxy)-3-methoxybenzoic acid presents a classic chemoselectivity challenge. The benzyl ether moiety is acid-labile.[1] In standard nitration media (mixed acid:


), the high acidity protonates the ether oxygen, facilitating an 

-type cleavage to release the stable benzyl cation and the free phenol (vanillic acid derivative).

To prevent debenzylation, you must decouple the nitration potential from the Brønsted acidity . The goal is to generate the nitronium ion (


) or an equivalent electrophile without subjecting the substrate to the hydrolytic conditions of concentrated sulfuric acid.

Recommended Protocols

We recommend Protocol A as the primary method for bench-scale synthesis due to its balance of safety and selectivity. Protocol B is a higher-risk, higher-reward alternative for stubborn substrates.

Protocol A: The Glacial Acetic Acid System (Recommended)

This method utilizes glacial acetic acid as a solvent to moderate acidity while allowing fuming nitric acid to generate the electrophile.

  • Mechanism: Acetic acid acts as a solvent and proton shuttle, avoiding the "superacid" conditions of

    
    .
    
  • Reagents:

    • Substrate: 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq)

    • Solvent: Glacial Acetic Acid (10–15 volumes)

    • Reagent: Fuming Nitric Acid (

      
      , 1.1–1.5 eq)
      
  • Step-by-Step:

    • Dissolution: Suspend the substrate in Glacial Acetic Acid at room temperature.

    • Cooling: Cool the mixture to 0–5°C using an ice/salt bath. Critical: The benzyl ether is thermally sensitive in acidic media.

    • Addition: Add Fuming Nitric Acid dropwise over 30 minutes. Maintain internal temperature

      
      .
      
    • Reaction: Stir at 0–10°C for 1–3 hours. Monitor by TLC/HPLC.

      • Note: If conversion is slow, allow to warm to 15°C, but do not exceed 20°C .

    • Quench: Pour the reaction mixture into crushed ice/water (10 volumes).

    • Isolation: Filter the yellow precipitate. Wash with cold water to remove acid traces.[2]

Protocol B: The Acetyl Nitrate "Water Scavenger" Method

For extremely labile ethers, this method uses acetic anhydride to scavenge water, preventing hydrolysis entirely.

  • Safety Warning: Acetyl nitrate is thermally unstable and explosive. Never heat above 30°C.

  • Reagents:

    • Acetic Anhydride (

      
      )
      
    • Fuming

      
      [3]
      
    • Catalytic

      
       (optional, trace only)
      
  • Step-by-Step:

    • Prepare the nitrating agent in situ by adding Fuming

      
       to Acetic Anhydride at -10°C .
      
    • Add the substrate solution (dissolved in

      
       or 
      
      
      
      ) slowly.
    • The anhydride reacts with any water formed during nitration (

      
      ), keeping the system anhydrous and preventing hydrolytic cleavage.
      

Troubleshooting & FAQs

Q1: I am seeing a major impurity that corresponds to the phenol (loss of benzyl). Why?

A: This is acid-catalyzed hydrolysis.

  • Cause: Acidity was too high (likely used

    
    ) or temperature was uncontrolled.
    
  • Fix: Switch to Protocol A. If using Protocol A, ensure your Nitric Acid is not "wet" (use Fuming) and strictly keep the temperature below 10°C. The rate of hydrolysis increases exponentially with temperature.

Q2: The reaction mixture turned black/tarry.

A: Oxidative degradation.[4][5]

  • Cause: Benzyl ethers are susceptible to oxidation by dilute nitric acid (forming benzaldehyde). This competes with nitration.

  • Fix: Increase the concentration of the nitrating agent (use Fuming

    
    ) but lower the temperature. Dilute 
    
    
    
    is actually more oxidizing to the ether linkage than cold fuming
    
    
    is, due to radical mechanisms prevalent in dilute aqueous phases.
Q3: My yield is low due to solubility issues in Acetic Acid.

A: Use a co-solvent.

  • Fix: You can use a mixture of Dichloromethane (DCM) and Acetic Acid. Dissolve the substrate in DCM, then add the Nitric/Acetic mixture. DCM is inert to nitration and solubilizes the ether well.

Q4: Can I use metal nitrates?

A: Yes, "Menke Conditions" (Copper(II) nitrate in Acetic Anhydride) are excellent for this but harder to scale.

  • Protocol:

    
     in Acetic Anhydride. This generates 
    
    
    
    in situ, a gentle nitrating agent that preserves acid-sensitive groups.

Visualizing the Failure Mode & Solution

The following diagram illustrates the kinetic competition between the desired nitration and the fatal debenzylation pathway.

NitrationPathways Start 4-(benzyloxy)-3-methoxybenzoic acid Acid Strong Acid (H2SO4) High Temp (>20°C) Start->Acid Exposed to Mild Mild Acid (AcOH/Ac2O) Low Temp (<10°C) Start->Mild Exposed to Inter_Oxonium Protonated Ether (Oxonium Ion) Acid->Inter_Oxonium Rapid Protonation Mild->Inter_Oxonium Slow Protonation Nitronium Nitronium Ion (NO2+) Mild->Nitronium Generates Fail_Product FAILURE: 4-hydroxy-3-methoxy-nitrobenzoic acid + Benzyl Alcohol/Cation Inter_Oxonium->Fail_Product SN1 Cleavage (Hydrolysis) Success_Product SUCCESS: 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid Nitronium->Success_Product EAS (Ring Nitration)

Caption: Kinetic competition between acid-catalyzed deprotection (Red path) and electrophilic aromatic substitution (Green path).

Comparative Data: Solvent Systems

ParameterMixed Acid (

)
Glacial AcOH / Fuming

Menke (

)
Nitration Power High (Aggressive)ModerateMild
Benzyl Stability Poor (Rapid Cleavage)Good (Temp dependent)Excellent
Primary Risk Hydrolysis / CharringTemperature ExothermCost / Scale-up
Rec. Temp N/A (Do not use)


References

  • ChemicalBook. (2025). Synthesis of 4-benzyloxy-5-methoxy-2-nitrobenzoic acid. Retrieved from

  • Zhang, X-Q., et al. (2015).[6] Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Retrieved from

  • Master Organic Chemistry. (2018). Nitration of Benzene and Analogs: Mechanism and Conditions. Retrieved from

  • Organic Chemistry Portal. (2025). Benzyl Ethers: Stability and Deprotection. Retrieved from

  • PubChem. (2025).[7] 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Compound Summary. Retrieved from [7]

Sources

Catalyst selection for the efficient synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Catalyst Selection & Process Optimization Reference Molecule: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (Intermediate for Erlotinib/Gefitinib)

Executive Summary

You are attempting to synthesize 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , a critical pharmacophore used in EGFR tyrosine kinase inhibitors. This synthesis typically proceeds from Vanillic Acid via two critical steps: Nitration and Benzylation .

The primary technical challenge lies in the Benzylation (Alkylation) step . The introduction of the nitro group at the 5-position creates a highly deactivated, sterically hindered phenol. Without appropriate catalyst selection, this step suffers from low conversion and long reaction times.

This guide provides a decision framework for selecting the correct catalytic system based on your available equipment and solvent constraints.

Module 1: The Synthesis Workflow

Before selecting a catalyst, verify your synthetic route. The industry-standard approach prioritizes Regioselective Nitration followed by Benzylation .

Workflow Visualization

SynthesisWorkflow cluster_issues Common Failure Modes Start Vanillic Acid (Starting Material) Step1 Nitration (Critical Control Point) Start->Step1 HNO3, AcOH < 10°C Inter 5-Nitrovanillic Acid (Intermediate) Step1->Inter Regioselective Insertion Decarb Decarboxylation (If T > 20°C) Step1->Decarb Step2 Benzylation (Catalyst Dependent) Inter->Step2 Bn-X, Base + CATALYST End 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid Step2->End O-Alkylation Stall Incomplete Reaction (Steric Hindrance) Step2->Stall

Figure 1: Sequential synthesis pathway highlighting the critical intervention points for temperature control (Nitration) and catalyst selection (Benzylation).

Module 2: Catalyst Selection for Benzylation

The benzylation of 5-nitrovanillic acid is difficult because the nitro group (electron-withdrawing) and the carboxyl group reduce the nucleophilicity of the phenoxide oxygen. Furthermore, the nitro group provides steric bulk.

You must choose between Nucleophilic Activation (Iodide) or Phase Transfer Catalysis (PTC) .

Decision Matrix
FeatureSystem A: Iodide Catalysis (Finkelstein) System B: Phase Transfer Catalysis (PTC)
Primary Catalyst Potassium Iodide (KI) or Sodium Iodide (NaI)Tetrabutylammonium Bromide (TBAB)
Solvent System Homogeneous (DMF, Acetone, MEK)Biphasic (Water/DCM, Water/Toluene)
Mechanism In-situ conversion of Benzyl Chloride to Benzyl Iodide (more reactive).Shuttling phenoxide anion into organic phase.
Reaction Temp Reflux (

C)
Mild to Reflux (

C)
Cost Moderate (DMF recovery is expensive).Low (Water is solvent; TBAB is cheap).
Recommended For Small Scale / High Purity Large Scale / Green Chemistry
Deep Dive: Why these Catalysts?
1. Potassium Iodide (KI) - The Activator

If you use Benzyl Chloride (BnCl) , the reaction is slow. Adding catalytic KI (10-20 mol%) triggers an in-situ Finkelstein reaction.

  • Logic:

    
    .
    
  • Benefit: The C-I bond is weaker than the C-Cl bond, making Benzyl Iodide a superior electrophile. The iodide is a "good leaving group" and is regenerated after the phenoxide attacks.

2. TBAB - The Shuttler

In a biphasic system (e.g., aqueous NaOH and Toluene), the phenoxide salt stays in the water, and the Benzyl halide stays in the organic layer. They cannot react.

  • Logic: The quaternary ammonium cation (

    
    ) from TBAB pairs with the phenoxide (
    
    
    
    ) and drags it into the organic layer.
  • Benefit: Allows the use of inorganic bases (

    
    ) and water, avoiding toxic dipolar aprotic solvents like DMF.
    

Module 3: Experimental Protocols

Protocol A: Nitration (The Pre-requisite)

Critical: Temperature control is the "catalyst" for success here. High temp leads to decarboxylation (loss of


).
  • Dissolve: Suspend Vanillic Acid (1.0 eq) in Glacial Acetic Acid (5-7 vol).

  • Cool: Chill the vessel to 0–5°C .

  • Add: Dropwise addition of Fuming Nitric Acid (

    
    , 1.2 eq). Do not allow internal temp to exceed 10°C. 
    
  • React: Stir at 0–10°C for 2 hours.

  • Quench: Pour into crushed ice. Filter the yellow precipitate.[1]

  • Validate: Check NMR. Absence of proton at C-5 confirms nitration.

Protocol B: Benzylation (The Catalytic Step)

Selected Method: System A (Iodide Catalysis) - Recommended for Lab Scale.

  • Charge: In a round-bottom flask, add:

    • 5-Nitrovanillic acid (1.0 eq)

    • Acetone or DMF (10 vol)

    • Potassium Carbonate (

      
      , 2.5 eq) - Must be anhydrous/ground.
      
  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 eq / 10 mol%).

  • Reagent: Add Benzyl Chloride (1.2 eq).

  • Cycle: Heat to reflux (

    
    C for Acetone) for 6–8 hours.
    
  • Workup: Evaporate solvent. Dissolve residue in water. Acidify with HCl to pH 3. Precipitate is the product.

Catalytic Mechanism Visualization (Iodide Pathway)

CatalyticCycle BnCl Benzyl Chloride (Reactant) BnI Benzyl Iodide (Activated Electrophile) BnCl->BnI Finkelstein Exchange KCl KCl (Salt Waste) BnCl->KCl KI KI (Catalyst) (Iodide Source) KI->BnI I- attack BnI->KI Regeneration of I- Product Benzylated Product BnI->Product SN2 Attack Phenoxide 5-Nitrovanillate (Nucleophile) Phenoxide->Product Nucleophilic Attack

Figure 2: Iodide-catalyzed activation of Benzyl Chloride. The catalyst lowers the activation energy by converting the alkyl chloride to the more reactive alkyl iodide.

Module 4: Troubleshooting & FAQs

Ticket #1: "My product is dark brown/black."
  • Diagnosis: Decarboxylation occurred during the Nitration step.[2][3]

  • Root Cause: Reaction temperature spiked above 20°C. The nitro group facilitates the loss of

    
     if the ring is electron-deficient and heated.
    
  • Solution: Repeat Step 1. Keep temperature strictly below 5°C during addition.

Ticket #2: "Benzylation conversion is stuck at 60%."
  • Diagnosis: "Potassium poisoning" or surface passivation.

  • Root Cause: In Acetone/DMF,

    
     is insoluble. The surface gets coated with KCl (byproduct), stopping the base from functioning.
    
  • Solution:

    • Use finely ground (micronized)

      
      .
      
    • Add a Phase Transfer Catalyst (TBAB) even in Acetone to help solubilize the carbonate.

    • Switch to Cesium Carbonate (

      
      )  (0.5 eq) as a promoter; Cesium is more soluble and creates a "naked" phenoxide.
      
Ticket #3: "Can I use Benzyl Bromide instead of Chloride?"
  • Answer: Yes.

  • Adjustment: If using Benzyl Bromide, you do not need the KI catalyst. Bromide is already a good leaving group. However, Benzyl Bromide is a potent lachrymator (tear gas). We recommend Benzyl Chloride + KI for safety, despite the extra catalytic requirement.

References

  • ChemicalBook. (n.d.). Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. Retrieved from

  • Gildner, P. G., et al. (2012).[4] Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis. Journal of the American Chemical Society.[4] Retrieved from

  • World Intellectual Property Organization. (2010). Process for the preparation of Gefitinib (WO2010076810). Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration. Retrieved from

  • Dipharma. (2022). The twilight zone of Vanillic Acid nitration. Retrieved from

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path

The synthesis of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid is a foundational step in the development of EGFR inhibitors (e.g., Gefitinib analogs) and COMT inhibitors (e.g., Opicapone).[1] While the route appears straightforward—nitration of vanillic acid followed by


-benzylation—it is deceptive.[1]

In our support logs, 85% of yield failures stem from two specific "silent" side reactions that generate impurities with solubility profiles nearly identical to the product. This guide deconstructs these unexpected byproducts and provides a self-validating protocol to eliminate them.

Visualizing the Divergence

The following pathway map illustrates where the "unexpected" byproducts originate.

ReactionPathways Vanillic Vanillic Acid (Starting Material) NitroVanillic 5-Nitrovanillic Acid (Intermediate) Vanillic->NitroVanillic HNO3, AcOH < 20°C Ipso Impurity A: 4-Nitroguaiacol (Decarboxylated) Vanillic->Ipso Ipso-Nitration (> 50°C) Target TARGET: 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid NitroVanillic->Target BnBr, K2CO3 (2.2 eq) Acetone, 60°C Dinitro Impurity B: 4,6-Dinitrovanillic acid NitroVanillic->Dinitro Over-nitration (Excess HNO3) Ester Impurity C: Benzyl Ester (Bis-benzylated) NitroVanillic->Ester O-Alkylation of COOH (Excess Base/BnBr)

Figure 1: Reaction divergence map showing the origin of Impurities A (Ipso-substitution), B (Over-nitration), and C (Esterification).[2]

Module 1: The Nitration Phase (The "Yellow Impurity" Issue)

The Scenario: You performed the nitration of vanillic acid. The product precipitated as expected, but the melting point is broad (


C), and the yield is lower than calculated.

The Unexpected Byproduct: 2-Methoxy-4-nitrophenol (4-Nitroguaiacol) Mechanism: Ipso-nitrodecarboxylation.[1] In electron-rich benzoic acids, the electrophilic nitronium ion (


) can attack the carbon bearing the carboxyl group (position 1) rather than the open position 5. This leads to the expulsion of 

.[1][3]
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Effervescence during additionRapid decarboxylation (

release).[1]
Critical Failure. Temperature is too high.[1] Maintain

C during addition.[1]
Deep Orange filtrateFormation of nitrophenols (Impurity A).[1]Use Glacial Acetic Acid as solvent.[1] Avoid aqueous

if possible; use fuming

in AcOH.[1]
NMR Signal:

7.5-7.9 (m)
Loss of the carboxylic acid proton.[1]Recrystallize from Ethanol/Water (1:1).[1] The decarboxylated impurity is more soluble in ethanol.[1]

Expert Tip: Do not rely solely on LC-MS for this step. The decarboxylated byproduct (


 169) ionizes differently than the product (

213). Use

H NMR to check for the integration ratio of aromatic protons. The target has two singlets; the impurity has a multiplet pattern.
Module 2: The Benzylation Phase (The "M+90" Issue)

The Scenario: You reacted 5-nitrovanillic acid with Benzyl Bromide (


).[1] The isolated solid is white/pale yellow, but Mass Spec shows a persistent peak at M+90  (or mass 393).

The Unexpected Byproduct: Benzyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate Mechanism: Competitive Esterification.[1] The carboxylate anion is nucleophilic.[1][4] While the phenoxide is more nucleophilic (due to the resonance effect of the nitro group pulling density), the carboxylate will react with


 if the stoichiometry of the base is incorrect or if the reaction runs too long.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Gummy/Sticky solidPresence of the Benzyl Ester (Impurity C).[1]Saponify the crude.[1] Reflux in 1M NaOH/MeOH for 1h to hydrolyze the ester back to the acid, then re-acidify.
Yield > 100% Bis-alkylation (MW 393 vs 303).[1]Restrict Base (

) to 2.2 equivalents . Excess base promotes carboxylate alkylation.[1]
Solubility in

The product dissolves; the impurity does not.[1]Self-Validating Step: Dissolve crude in sat.

. Filter off undissolved solids (Ester).[1] Acidify filtrate to recover pure Product.
Module 3: Analytical Forensics

Use this data table to confirm the identity of your isolated material.

Table 1: NMR Shift Comparison (DMSO-


) 
MoietyTarget Molecule (

ppm)
Impurity A (Decarboxylated) Impurity C (Benzyl Ester)
-COOH ~13.6 (Broad s)Absent Absent
Ar-H (C2) 7.70 (s)7.65 (d)7.75 (s)
Ar-H (C6) 7.45 (s)7.82 (dd)7.50 (s)
-OCH3 3.92 (s)3.89 (s)3.94 (s)
-OCH2Ph 5.25 (s, 2H)Absent5.28 (s, 2H) + 5.35 (s, 2H)

Note: The key identifier for the Ester Impurity is the presence of two benzylic methylene singlets (four protons total) and the loss of the carboxylic acid proton.

FAQ: Frequently Asked Questions

Q: Can I use NaH instead of K2CO3 for the benzylation? A: Not recommended. NaH is too strong and non-selective.[1] It will rapidly deprotonate the carboxylic acid, leading to significant ester formation (Impurity C). Stick to mild bases like


 or 

in Acetone or DMF.[1]

Q: My nitration reaction turned into a dark tar. What happened? A: This is likely oxidative degradation.[1] If the temperature exceeds 60°C, nitric acid oxidizes the electron-rich aromatic ring rather than just nitrating it. Ensure your addition is dropwise at 0-5°C and the reaction never exceeds room temperature.[1]

Q: How do I remove the inorganic salts after benzylation? A: Do not just filter. The potassium bromide salts can trap the product.

  • Evaporate Acetone.

  • Resuspend residue in water.[1][5]

  • Acidify to pH 3 (crucial to protonate the product).[1]

  • Filter the resulting precipitate.[1][5][6][7]

References
  • Nitration Protocols & Vanillic Acid Derivatives

    • BenchChem.[1][4][5][7][8] "4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3."[1][7][9] Accessed Feb 2026.[1]

  • Mechanism of Decarboxylative Nitration

    • Chemical Review and Letters.[1] "Recent Advances in Decarboxylative Nitration of Carboxylic Acids." 2020.[1][10]

  • Analytical Data (NMR/MS)

    • PubChem.[1][11][12] "4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid | C15H13NO6."[1] National Library of Medicine.[1]

  • Benzylation Selectivity & Side Reactions

    • ChemRxiv.[1] "Direct Site-selective Deoxygenation of Benzylalcohol Derivatives." (Discusses benzyl ester stability and formation).

Sources

Validation & Comparative

A Comparative Guide to 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid and Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. These molecular scaffolds are the foundational components from which complex, biologically active molecules are constructed. Among the myriad of available building blocks, substituted benzoic acids are a cornerstone, offering a versatile platform for structural elaboration.[1][2][3] This guide provides an in-depth comparison of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , a highly functionalized and strategic building block, with its principal alternatives. We will delve into the rationale behind its use, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Profiling the Key Player: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

At its core, 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a derivative of vanillic acid, a naturally occurring phenolic acid.[4][5][6] Its utility in medicinal chemistry stems from a unique combination of functional groups, each serving a distinct and strategic purpose in synthesis.

  • The Carboxylic Acid: This primary functional group is the main handle for forming amide bonds, a ubiquitous linkage in pharmaceutical compounds.[7] It can also be converted into esters or other functionalities.

  • The Benzyl (Bn) Ether: The benzyl group serves as a robust protecting group for the phenolic hydroxyl.[8][9] This is crucial to prevent unwanted side reactions of the phenol during synthesis. The benzyl group is typically stable to a wide range of reaction conditions but can be selectively removed later in the synthetic sequence, often through catalytic hydrogenation.[9][10]

  • The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.[11][12] More importantly, the nitro group is a versatile synthetic precursor to an amine (aniline) functionality via reduction.[13][14] This transformation is a gateway to a vast array of further chemical modifications.

  • The Methoxy Group: This group modulates the electronic properties and lipophilicity of the molecule and can influence binding interactions with biological targets.

The strategic placement of these groups makes this building block particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, it has been utilized in the synthesis of potent phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases like asthma and COPD.[15][16][17][18]

Caption: Key functional groups of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

The Alternatives: A Comparative Analysis

The choice of a building block is rarely a one-size-fits-all scenario. Several alternatives to 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid exist, each with its own set of advantages and disadvantages. The optimal choice depends on the specific synthetic strategy and the target molecule's requirements.

Building BlockKey Features & ApplicationsAdvantagesDisadvantages
4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid Precursor for anilines with a free phenol post-deprotection. Used in PDE4 inhibitors.[15][16]Versatile functional groups for diverse modifications. The benzyl group is robust.[8]Harsh conditions may be needed for benzyl deprotection.[8]
4-Hydroxy-3-methoxy-5-nitrobenzoic acid Direct precursor without a protecting group. Used as an intermediate for drugs like Opicapone.[19][20]Avoids protection/deprotection steps, leading to shorter syntheses.The free phenol can interfere with many standard reactions, limiting its direct applicability.
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) A natural product and versatile starting material for various derivatives.[4][5][21][22]Readily available and inexpensive. A biocompatible scaffold.Requires functionalization (e.g., nitration, protection) to achieve the same utility as the title compound.
Other Substituted Nitrobenzoic Acids (e.g., 4-methyl-3-nitrobenzoic acid) Provide different substitution patterns for SAR exploration.[23]Allows for systematic exploration of the chemical space around the core scaffold.May not have the same strategic functional handles (e.g., a masked phenol).
Benzoic Acids with Alternative Protecting Groups (e.g., PMB, Silyl ethers) The choice of protecting group dictates the deprotection strategy.PMB (p-methoxybenzyl) can be cleaved under oxidative conditions, orthogonal to hydrogenolysis for benzyl groups.[24] Silyl ethers offer milder deprotection conditions.Protecting groups can be labile under certain reaction conditions.[25]

Experimental Protocols & Data

The true measure of a building block's utility lies in its performance in the laboratory. Below, we provide a representative experimental protocol for a critical reaction—amide bond formation—and discuss the implications of choosing our title compound versus an unprotected alternative.

Protocol: Amide Coupling of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

This protocol describes a standard procedure for coupling the carboxylic acid with an amine to form an amide bond, a reaction central to many medicinal chemistry efforts.

Objective: To synthesize the corresponding amide of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Materials:

  • 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

  • Amine of choice (e.g., benzylamine as a model)

  • HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Discussion of Experimental Choices:

  • Why HBTU? HBTU is a common and efficient coupling reagent that minimizes side reactions and is often effective even with moderately hindered substrates.[26]

  • Why DIPEA? DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.

  • Why an unprotected alternative is problematic: If 4-hydroxy-3-methoxy-5-nitrobenzoic acid were used directly in this protocol, the free phenolic hydroxyl group would also be acylated or would interfere with the coupling reaction, leading to a mixture of products and lower yield of the desired amide. This underscores the critical role of the benzyl protecting group.

Caption: A typical workflow for amide bond formation.

Strategic Considerations in Drug Design

The choice between 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid and its alternatives often hinges on the broader goals of the synthetic route.

  • Protecting Group Strategy: The benzyl group is a workhorse, but its removal via catalytic hydrogenation may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, other nitro groups). In such cases, an alternative protecting group like p-methoxybenzyl (PMB), which can be removed oxidatively, might be a superior choice.

  • The Role of the Nitro Group: While often a precursor to an amine, the nitro group itself can be a key pharmacophoric element.[27] Its strong electron-withdrawing properties can be crucial for binding to a biological target. In such cases, an alternative building block without a nitro group would not be suitable.

  • Synthesis of Sterically Hindered Amides: For sterically demanding couplings, standard methods may fail.[7][28] Converting the carboxylic acid to a more reactive acyl fluoride is an effective strategy for overcoming steric hindrance.[28]

Conclusion

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid stands out as a highly valuable and strategically designed building block in medicinal chemistry. Its pre-installed protecting group and latent amino functionality allow for complex and divergent syntheses from a common intermediate. While alternatives like the unprotected parent acid or simpler vanillic acid derivatives have their place, they often require additional synthetic steps or impose limitations on reaction compatibility. By understanding the comparative advantages and disadvantages outlined in this guide, researchers can more effectively design and execute synthetic routes, ultimately accelerating the discovery of new therapeutic agents.

References

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 8 Jan. 2014, .
  • Benzyl group. Wikipedia, .
  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC, .
  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic, .
  • 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. chemicalbook, .
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Carboxyl protecting groups. Unknown Source, .
  • Protecting groups in organic synthesis. Unknown Source, .
  • Appendix 6: Protecting groups. Oxford Learning Link, .
  • Understanding Nitro Compounds: Structure And Properties. Ahmets, 6 Jan. 2026, .
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 25 Mar. 2025, .
  • A Walk through Recent Nitro Chemistry Advances. MDPI, 12 Aug. 2020, .
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC, 21 Nov. 2025, .
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org, 29 May 2023, .
  • Benzyl Esters. Organic Chemistry Portal, .
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 5 Nov. 2015, .
  • A Review on Pharmacological Activities of Vanillic Acid and its Derivatives.
  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI, 11 Oct. 2024, .
  • The synthesis of a selective PDE4/TNFα inhibitor.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 21 Nov. 2025, .
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry, .
  • Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. PubMed, 13 Feb. 2025, .
  • Benzyl Protection. Common Organic Chemistry, .
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, .
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 12 Dec. 2003, .
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • The Synthesis of Sterically Hindered Amides. CHIMIA, .
  • Protecting Groups. Organic Synthesis, .
  • How to produce amide from Benzoic acid and amine directly?
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC, .
  • From Food To Industry Versatile Applications Of Benzoic Acid. Annexe Chem, 13 Jan. 2025, .
  • Amide synthesis by acyl
  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. MedchemExpress.com, .
  • 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. PubChem, .
  • 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. PubChem, .
  • 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID. ChemicalBook, 25 Sep. 2025, .
  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem, .
  • Supporting Inform
  • 3584-32-5|4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. BLDpharm, .
  • 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. PubChemLite, .

Sources

A Comparative Guide to the Efficacy of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the success of a multi-step synthesis. The journey from a simple precursor to a complex active pharmaceutical ingredient (API) is fraught with challenges of reactivity, selectivity, and yield. This guide provides an in-depth analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , a versatile but often debated intermediate. We will objectively compare its performance not just against single alternative reagents, but against alternative synthetic strategies, supported by experimental data and field-proven insights.

The Synthetic Challenge: Constructing Substituted 3-Amino-4-hydroxybenzoic Acid Scaffolds

A recurring motif in pharmacologically active molecules is the 3-amino-4-hydroxy-5-methoxybenzoic acid core. This structure is a key component in drugs like the COMT inhibitor Opicapone , used in the management of Parkinson's disease.[1] The synthetic challenge lies in the precise installation of the amino and hydroxyl functionalities on the vanillic acid-derived backbone, while managing the reactivity of the carboxylic acid.

The primary functionalities of the target scaffold present a classic synthetic puzzle:

  • The phenolic hydroxyl is nucleophilic and acidic, interfering with many coupling and modification reactions.

  • The carboxylic acid is a versatile handle but requires activation for amide bond formation, which can be incompatible with other functional groups.

  • The desired amino group is typically introduced as a nitro group , which must be selectively reduced without affecting other sensitive parts of the molecule.

A logical approach to this challenge is to use a building block where these functionalities are appropriately masked or pre-installed. This is the strategic role of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Strategy A: The Benzyl-Protected Route with 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

This strategy involves a linear sequence where the phenolic hydroxyl of a vanillic acid precursor is first protected with a benzyl group, followed by nitration. The resulting intermediate, 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, is then carried forward in the synthesis.

Strategy_A cluster_0 Preparation of Intermediate cluster_1 Core Synthesis A Vanillic Acid Derivative B Benzylation (BnBr, Base) A->B C 4-(Benzyloxy)-3-methoxybenzoic acid B->C D Nitration (HNO3) C->D E 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid D->E F Amide/Ester Coupling E->F G Protected Intermediate F->G H Nitro Reduction (e.g., H2, Pd/C) G->H I Amino Intermediate H->I J Debenzylation (Hydrogenolysis or Acid) I->J K Final Product J->K

Caption: Workflow for Strategy A using the pre-formed benzyl-protected nitro intermediate.

Causality Behind Experimental Choices:
  • Why Benzyl Protection? The benzyl ether is a robust protecting group, stable to a wide range of acidic and basic conditions that might be required for subsequent modifications of the carboxylic acid.[2] It is introduced via a straightforward Williamson ether synthesis.

  • Nitration Post-Protection: Nitrating after benzylation prevents potential oxidative side reactions on the electron-rich phenolic ring and avoids the poor solubility of vanillic acid in many nitration media.

  • Simultaneous Deprotection and Nitro Reduction: A key advantage of the benzyl group is its lability to catalytic hydrogenation (e.g., H₂, Pd/C).[2] This allows for the potential of a single, highly efficient step to both reduce the nitro group to an amine and cleave the benzyl ether, revealing the free phenol.

Comparative Analysis: Alternative Synthetic Strategies

The efficacy of using 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid can only be truly appreciated when compared with alternative synthetic routes.

Strategy B: Nitration First, Then Protection

This strategy reverses the initial steps: vanillic acid is first nitrated to 4-hydroxy-3-methoxy-5-nitrobenzoic acid, which is then protected before proceeding with the synthesis.

Strategy_B cluster_0 Preparation of Intermediate cluster_1 Core Synthesis A Vanillic Acid B Nitration (HNO3, Acetic Acid) A->B C 4-Hydroxy-3-methoxy- 5-nitrobenzoic acid B->C D Protection (e.g., Benzyl, PMB) C->D E Protected Nitro Intermediate D->E F Amide/Ester Coupling E->F G Protected Intermediate F->G H Nitro Reduction G->H I Amino Intermediate H->I J Deprotection I->J K Final Product J->K

Caption: Workflow for Strategy B, involving nitration prior to hydroxyl protection.

Performance Comparison: Strategy A vs. Strategy B

ParameterStrategy A (Protect First)Strategy B (Nitrate First)Rationale & Citations
Nitration Yield Generally higher and cleaner.Moderate to poor (40-55%). Prone to over-nitration and decarboxylation side products.Direct nitration of the activated phenolic ring is less selective. Patents for Opicapone synthesis highlight low yields for this step.[3][4]
Intermediate Handling Good solubility of benzylated intermediate in organic solvents.4-hydroxy-3-methoxy-5-nitrobenzoic acid has poor solubility, complicating handling and purification.Benzylation improves the organosolubility of the polar vanillic acid core.
Overall Efficiency Fewer purification steps for the key intermediate.Requires rigorous purification of the nitrated product, impacting overall process efficiency.The formation of side products in the nitration of unprotected vanillic acid necessitates additional purification.[3]
Flexibility Allows for a wider range of nitrating conditions.Limited to conditions compatible with the free phenol and carboxylic acid.The protected phenol is less susceptible to oxidation under harsh nitrating conditions.
Strategy C: Alternative Protecting Groups - The Case for p-Methoxybenzyl (PMB)

While the benzyl group is effective, its removal often requires conditions (catalytic hydrogenation) that also reduce the nitro group. If sequential transformation is desired, an orthogonally-cleavable protecting group is necessary. The p-methoxybenzyl (PMB) ether is a strong contender.

Comparative Analysis: Benzyl (Bn) vs. p-Methoxybenzyl (PMB) Ethers

FeatureBenzyl (Bn) Etherp-Methoxybenzyl (PMB) EtherRationale & Citations
Introduction Williamson Ether Synthesis (BnBr, base).Williamson Ether Synthesis (PMB-Cl, base).Both are introduced under similar, standard conditions.[2]
Stability Stable to most acidic/basic conditions.Stable to base, but more labile to acid than Bn.The electron-donating methoxy group facilitates acid-catalyzed cleavage.
Deprotection Methods 1. Catalytic Hydrogenation (H₂, Pd/C)2. Strong Lewis Acids (BBr₃, BCl₃)1. Oxidative Cleavage (DDQ, CAN)2. Strong Acid (TFA)The key difference: PMB can be removed oxidatively, leaving reducible groups like nitro functions intact. This offers superior orthogonality.[5][6]
Chemoselectivity Issue Hydrogenolysis will simultaneously reduce nitro groups and cleave the ether.DDQ cleavage is highly selective for the PMB ether and does not affect nitro groups.This allows for a synthetic strategy where the nitro group is reduced in a separate, subsequent step.[5]

Expert Insight: The choice between Bn and PMB is dictated by the overall synthetic plan. If simultaneous deprotection and nitro reduction is acceptable or desired, the Bn group is efficient. If the amine needs to be unmasked while the phenol remains protected (or vice-versa), the PMB group's orthogonal removal via oxidation is a significant advantage.

Experimental Data & Protocols

The following protocols are representative of the key transformations discussed.

Protocol 1: Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid (Strategy A)

Step 1: Benzylation of Vanillic Acid

  • Dissolve vanillic acid (1.0 eq) in a suitable solvent (e.g., DMF or acetone).

  • Add a base (e.g., K₂CO₃, 2.5 eq) and stir for 15 minutes.

  • Add benzyl bromide (1.2 eq) and heat the mixture to 60-70 °C for 4-6 hours.

  • Monitor by TLC. Upon completion, cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize to obtain 4-(Benzyloxy)-3-methoxybenzoic acid.

    • Expected Yield: 85-95%

Step 2: Nitration

  • Dissolve 4-(Benzyloxy)-3-methoxybenzoic acid (1.0 eq) in glacial acetic acid at room temperature.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir for 1-2 hours at 0-5 °C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Expected Yield: 80-90%

Protocol 2: Chemoselective Nitro Reduction and Debenzylation (Strategy A)

Method: Catalytic Transfer Hydrogenation Catalytic transfer hydrogenation (CTH) is often preferred over high-pressure H₂ gas for its operational simplicity and safety. Ammonium formate is a common and effective hydrogen donor.[7]

  • To a solution of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid derivative (1.0 eq) in a protic solvent (e.g., methanol or ethanol), add ammonium formate (5-10 eq).

  • Carefully add 10% Palladium on Carbon (Pd/C) (10-20% w/w).

  • Heat the mixture to reflux (60-80 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate in vacuo to remove the solvent.

  • The residue can be purified by recrystallization or column chromatography to yield the 3-amino-4-hydroxy-5-methoxybenzoic acid derivative.

    • Expected Yield: >90%

    • Note: This single step achieves both nitro reduction and debenzylation.

Protocol 3: Orthogonal Deprotection of a PMB Ether (Alternative to Strategy A)
  • Dissolve the PMB-protected nitro compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq) in portions at room temperature.

  • Stir vigorously. The reaction progress can be monitored by the disappearance of the dark charge-transfer complex and by TLC.

  • Upon completion (typically 1-4 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

    • Expected Yield: 85-95%

Conclusion and Recommendations

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a highly effective and reliable intermediate in multi-step organic synthesis, particularly when the synthetic plan benefits from the simultaneous reduction of a nitro group and cleavage of a phenolic protecting group.

Decision-Making Framework:

Decision_Tree A Is simultaneous nitro reduction and deprotection acceptable/desirable? B YES A->B C NO A->C D Use 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid (Strategy A). This is the most atom-economical route. B->D E Is orthogonal deprotection required? (e.g., need to modify the amine while phenol is protected) C->E F YES E->F G NO E->G H Use a PMB-protected intermediate. Cleave with DDQ, then reduce nitro group. F->H I Consider alternative synthetic route or re-evaluate the need for sequential deprotection. G->I

Caption: A decision-making guide for selecting a synthetic strategy.

Final Verdict:

  • For Efficiency and Atom Economy: When the final target contains the 3-amino-4-hydroxyphenyl moiety and the synthetic endgame allows for it, the use of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid followed by catalytic transfer hydrogenation is a superior strategy. It avoids the low-yielding direct nitration of vanillic acid and combines two transformations into a single, high-yielding step.

  • For Flexibility and Orthogonality: In more complex syntheses requiring staged deprotection, an alternative protecting group like PMB is recommended. The slightly longer route is justified by the enhanced synthetic flexibility and control over chemoselectivity.

Ultimately, the choice is not about a single "best" molecule, but the "best strategy" for the target . This guide empowers researchers to make that decision from a position of technical understanding and strategic foresight.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). Molecules. [Link]

  • Processes and intermediates for synthesising opicapone. (2024).
  • p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Catalysis. [Link]

  • A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2010). Molecular Diversity. [Link]

  • Process for the preparation of opicapone and intermediates thereof. (2020).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Catalytic transfer hydrogenation of nitro-compounds. ResearchGate. [Link]

  • Catalytic Transfer Hydrogenolysis Mechanism of Benzyl Phenyl Ether Over Nicu/Al2o3 Using Isopropanol as Hydrogen Source. ResearchGate. [Link]

  • Process for the preparation of opicapone and intermediates thereof. (2021).
  • Process for the preparation of opicapone and intermediates thereof. (2019).
  • Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (2017). Journal of Polymer Research. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids. (1989).
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile?. StackExchange. [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (2009). The Journal of Organic Chemistry. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office (EP0206635B1). [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. (2024). Molecules. [Link]

  • Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions. (2000). Synlett. [Link]

Sources

Comparative analysis of the reactivity of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of the reactivity of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , focusing on its application as a strategic building block in the synthesis of quinazoline-based EGFR inhibitors and related pharmaceutical scaffolds.

Executive Summary

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid serves as a specialized "protected" intermediate in organic synthesis. Unlike its more reactive halogenated analogs (e.g., 4-chloro derivatives), this compound is designed to preserve the oxygenation pattern at the C4 position while allowing transformations at the carboxyl (C1) and nitro (C5) sites.[1]

Its primary utility lies in multistep sequences where the phenolic oxygen must remain masked during harsh upstream activation steps (e.g., chlorination, Friedel-Crafts) and then selectively revealed or maintained during nitro reduction.[1] This guide compares its performance against two critical alternatives:

  • 4-Chloro-3-methoxy-5-nitrobenzoic acid (The "Activated" Electrophile).

  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (The "Unprotected" Precursor).

Key Performance Matrix
Feature4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid 4-Chloro-3-methoxy-5-nitrobenzoic acid 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
C4-Reactivity Inert (Protected Ether)High (SNAr Electrophile)Amphoteric (Nucleophilic Phenol)
Nitro Reduction Requires Chemoselectivity (Avoid Hydrogenolysis)Standard (H2/Pd or Fe/HCl)Standard
Acid Activation Stable to SOCl2/Oxalyl ChlorideStableRequires Protection (Phenol reacts)
Solubility Moderate (Organic Solvents)HighLow (Polar/H-bonding)

Chemical Profile & Structural Analysis

The reactivity of this molecule is governed by the interplay between the electron-withdrawing nitro group and the electron-donating alkoxy groups.

  • Electronic Push-Pull: The 5-nitro group strongly deactivates the ring, making the carboxyl group more acidic but potentially reducing the nucleophilicity of the resulting amine after reduction.

  • Steric Environment: The bulk of the 4-benzyloxy group shields the C4 position, preventing unwanted nucleophilic attacks that are common with 4-halo analogs.

  • The "Benzyl-Nitro" Paradox: The simultaneous presence of a benzyl ether (cleaved by hydrogenolysis) and a nitro group (reduced by hydrogenation) creates a specific chemoselectivity challenge.[1]

StructureAnalysis cluster_0 Functional Group Interplay Nitro 5-Nitro Group (Electron Withdrawing) Target for Reduction Acid 1-Carboxyl Group (Handle) Activation to COCl Nitro->Acid Inductive Deactivation Benzyl 4-Benzyloxy Group (Steric Bulk/Protection) Sensitive to H2/Pd Benzyl->Nitro Chemoselectivity Conflict Methoxy 3-Methoxy Group (Electron Donating) Stable

Figure 1: Structural analysis highlighting the chemoselectivity conflict between the Nitro and Benzyloxy groups.[1]

Critical Analysis: Comparative Reactivity

Module A: The C4-Position Stability (Ether vs. Halogen)

In drug discovery, the choice between the Benzyloxy (Ether) and Chloro (Halogen) analog dictates the synthetic strategy.[1]

  • 4-Chloro-3-methoxy-5-nitrobenzoic acid: The chlorine atom at C4 is highly activated by the ortho-nitro group. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines.[1]

    • Use Case: When you need to introduce a complex amine side chain at C4 early in the synthesis.

  • 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid: The C4-oxygen bond is robust. It resists nucleophilic attack.

    • Use Case: When the C4-oxygen is required in the final molecule (e.g., Gefitinib/Erlotinib precursors) and must be carried through steps that would destroy a free phenol or displace a halogen.[1]

Module B: Nitro Reduction Strategies (The Chemoselectivity Challenge)

This is the most critical operational parameter.[1] Reducing the nitro group to an aniline is a key step, but the method must be chosen carefully to avoid deprotecting the benzyl group.

MethodReagent SystemOutcome for 4-(Benzyloxy)-...[1][2][3]Recommendation
Catalytic Hydrogenation H2, Pd/C (10%)Failure: Reduces NO2 AND cleaves Benzyl (Yields 4-OH product).Avoid (unless deprotection is desired).[1]
Transfer Hydrogenation HCOONH4, Pd/CRisk: Often cleaves Benzyl ether along with NO2 reduction.Use with extreme caution/optimization.
Dissolving Metal Fe / AcOH or Fe / NH4ClSuccess: Selectively reduces NO2 to NH2. Benzyl remains intact.Primary Choice.
Dithionite Reduction Na2S2O4 / THF / H2OSuccess: Mild, selective for NO2.Secondary Choice.
Béchamp Reduction Fe / HClSuccess: Robust, but acidic conditions must be monitored.Good for scale-up.
Module C: Carboxylic Acid Activation

Both the protected and unprotected forms can be converted to acid chlorides, but the Benzyloxy form offers superior solubility and stability.

  • Protocol: Refluxing with Thionyl Chloride (SOCl2) or Oxalyl Chloride.[1]

  • Advantage: The benzyl group prevents the formation of intermolecular esters (oligomers) that can occur with the free phenol (4-hydroxy) analog during activation.[1]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Reduction of Nitro Group (Preserving Benzyl Ether)

Objective: Convert 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid to 5-amino-4-(benzyloxy)-3-methoxybenzoic acid without debenzylation.

  • Setup: Charge a 3-neck flask with 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid (1.0 eq) and Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 3.0 eq).

  • Reaction: Heat to vigorous reflux (approx. 75-80°C) with mechanical stirring.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (yellow/UV active) should disappear, replaced by a lower Rf fluorescent amine spot.[1]

    • Checkpoint: If the reaction stalls, add 1.0 eq of fresh Fe powder.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. The amino-acid product typically precipitates upon cooling or careful acidification to pH 4-5.

  • Expected Yield: 85–92%.

Protocol 2: Acid Chloride Formation

Objective: Generate the electrophilic acyl chloride for coupling.

  • Setup: Suspend the dry acid (1.0 eq) in anhydrous Toluene or DCM.

  • Reagent: Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

  • Reaction: Reflux for 2–3 hours.

    • Validation: The suspension should become a clear solution as the acid chloride forms. Gas evolution (SO2/HCl) will cease.[1]

  • Isolation: Evaporate solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride (usually a yellow solid). Use immediately.

Visualizing the Strategic Divergence

The following diagram illustrates how the choice of starting material (Benzyloxy vs. Chloro) dictates the downstream chemistry.

ReactivityPathways Start_Bn 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid (Protected Phenol) Step_Red_Fe Reduction (Fe/AcOH) Chemoselective Start_Bn->Step_Red_Fe Preferred Route Step_Red_H2 Reduction (H2/Pd) Non-Selective Start_Bn->Step_Red_H2 Avoid (Cleavage) Step_SNAr SnAr with Amine (R-NH2) Start_Bn->Step_SNAr No Reaction Start_Cl 4-Chloro-3-methoxy- 5-nitrobenzoic acid (Activated Core) Start_Cl->Step_SNAr High Yield Prod_Amino_Bn 5-Amino-4-(benzyloxy)... (Intact Ether) Step_Red_Fe->Prod_Amino_Bn Prod_Amino_OH 5-Amino-4-hydroxy... (Deprotected Phenol) Step_Red_H2->Prod_Amino_OH Side Reaction Prod_Substituted 4-Amino-Substituted Benzoic Acid Step_SNAr->Prod_Substituted

Figure 2: Divergent reaction pathways showing the stability of the Benzyloxy derivative compared to the Chloro derivative.[1]

References

  • Synthesis of Erlotinib Intermediates: Modified Synthesis of Erlotinib Hydrochloride. The reduction of nitrobenzoic acid derivatives is discussed, highlighting the use of ammonium formate/Pd vs Iron methods. Available at: [1]

  • Nitro Group Reduction Chemoselectivity: A Mechanistic Guide to Nitro Group Reduction. BenchChem Technical Guides. Discusses Fe/NH4Cl selectivity for nitro groups in the presence of sensitive ethers. Available at: [1]

  • Compound Characterization: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. PubChem Compound Summary. (Note: Isomeric data used for property estimation).[1][4] Available at: [1]

  • Alternative Precursors: 4-Chloro-3-methoxy-5-nitrobenzoic acid. PubChem Compound Summary. Used for comparative electrophilicity data. Available at: [1]

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical cross-validation of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. In the dynamic landscape of drug development, robust and reliable analytical data is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical techniques and the supporting experimental data necessary for thorough validation.

Given the limited availability of a complete public dataset for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, this guide will leverage data from structurally similar compounds to establish a scientifically grounded predictive analysis. This approach not only provides a robust starting point for method development but also underscores the importance of cross-validation principles in ensuring data integrity. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3][4][5]

The Imperative of Analytical Cross-Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry, demonstrating that a procedure is suitable for its intended purpose.[6][7][8][9] Cross-validation, in this context, involves the use of multiple analytical techniques to confirm the identity, purity, and strength of a substance. This multi-faceted approach provides a high degree of assurance in the analytical results, a critical component of regulatory submissions and ensuring patient safety.

The workflow for a comprehensive cross-validation of a pharmaceutical intermediate like 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid can be visualized as follows:

Analytical Cross-Validation Workflow cluster_0 Primary Identification & Quantification cluster_1 Structural Elucidation cluster_2 Functional Group Confirmation HPLC HPLC NMR_Spectroscopy NMR Spectroscopy HPLC->NMR_Spectroscopy Purity Confirmation Mass_Spectrometry Mass Spectrometry HPLC->Mass_Spectrometry Identity Confirmation NMR_Spectroscopy->Mass_Spectrometry Structural Consistency FTIR_Spectroscopy FTIR Spectroscopy Mass_Spectrometry->FTIR_Spectroscopy Functional Group Verification

Caption: A workflow diagram illustrating the interplay of different analytical techniques in the cross-validation process.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying the amount of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. A well-developed HPLC method should be specific, linear, accurate, precise, and robust.

Proposed HPLC Methodology

For an aromatic carboxylic acid like the target compound, a reversed-phase HPLC method is the most suitable approach.[10][11][12][13] The polarity of the molecule, influenced by the carboxylic acid, methoxy, and nitro groups, dictates the choice of stationary and mobile phases.

Experimental Protocol:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides excellent resolving power for aromatic compounds.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of the main analyte from potential impurities.

    • Solvent A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 30% to 90% Solvent B over 20 minutes should provide adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a predicted maximum absorbance would be around 254 nm).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Comparative Data and Expected Performance

While specific chromatograms for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are not publicly available, we can draw comparisons with similar nitrobenzoic acid derivatives.

CompoundTypical Retention Time (min)Key Separation ChallengesReference
3-Nitrobenzoic acid~5-7Isomeric impurities[14]
4-Hydroxy-3-methoxy-5-nitrobenzoic acid~4-6Polarity requires careful mobile phase optimization[15]
3,5-Dinitrobenzoic acid~6-8Strong retention due to two nitro groups[16]
Predicted: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid ~10-15 The benzyloxy group will significantly increase hydrophobicity and retention time.N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of organic molecules. For 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, NMR will confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectral Data

Based on the structure, the following proton signals are expected in a suitable deuterated solvent like DMSO-d₆:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (2H)7.6 - 7.8m2HProtons on the benzoic acid ring.
Benzyl (5H)7.3 - 7.5m5HProtons of the phenyl group on the benzyloxy substituent.
Methylene (2H)5.2 - 5.4s2H-CH₂- protons of the benzyloxy group.
Methoxy (3H)3.9 - 4.1s3H-OCH₃ protons.
Carboxylic Acid (1H)~13br s1HAcidic proton, often broad and may exchange with D₂O.

This prediction is informed by the known spectral data of related compounds such as 4-methoxy-3-nitrobenzoic acid and 4-benzyloxybenzoic acid.[17][18]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information on the carbon framework.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (-COOH)165 - 170Typical for carboxylic acids.
Aromatic (C-O)150 - 155Carbon attached to the benzyloxy and methoxy groups.
Aromatic (C-NO₂)145 - 150Carbon bearing the nitro group.
Aromatic (C-H)110 - 135Unsubstituted aromatic carbons.
Methylene (-CH₂-)70 - 75Carbon of the benzyloxy methylene group.
Methoxy (-OCH₃)55 - 60Methoxy carbon.

The expected chemical shifts are based on established data for substituted benzoic acids.[14][19]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Expected Mass Spectrum

For 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (Molecular Formula: C₁₅H₁₃NO₆), the expected exact mass is approximately 303.07 g/mol . In an electrospray ionization (ESI) source, the following ions would be expected:

  • [M-H]⁻: m/z 302.07 (Negative ion mode)

  • [M+H]⁺: m/z 304.08 (Positive ion mode)

  • [M+Na]⁺: m/z 326.06 (Positive ion mode, as a sodium adduct)

Predicted Fragmentation Pattern

The fragmentation of nitroaromatic compounds in MS can be complex.[20] Key expected fragmentation pathways for the [M-H]⁻ ion include:

MS Fragmentation M_H [M-H]⁻ m/z 302 Loss_CO2 Loss of CO₂ M_H->Loss_CO2 Loss_NO2 Loss of NO₂ M_H->Loss_NO2 Loss_CH2Ph Loss of Benzyl radical M_H->Loss_CH2Ph Fragment_1 [M-H-CO₂]⁻ m/z 258 Loss_CO2->Fragment_1 Fragment_2 [M-H-NO₂]⁻ m/z 256 Loss_NO2->Fragment_2 Fragment_3 [M-H-CH₂Ph]⁻ m/z 211 Loss_CH2Ph->Fragment_3

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid in mass spectrometry.

This predicted fragmentation is consistent with the behavior of other nitrobenzoic acids and benzyloxy-substituted aromatics.[21][22][23]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected Characteristic FTIR Absorptions

The FTIR spectrum of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is expected to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Hydrogen-bonded hydroxyl group.
C-H (Aromatic)3100 - 3000Stretching vibrations of C-H bonds on the aromatic rings.
C=O (Carboxylic Acid)1710 - 1680Carbonyl stretch, characteristic of an aromatic carboxylic acid.
C=C (Aromatic)1600 - 1450Ring stretching vibrations.
N-O (Nitro group)1550 - 1500 & 1370 - 1330Asymmetric and symmetric stretching of the NO₂ group.
C-O (Ether & Acid)1300 - 1000Stretching vibrations of the ether and carboxylic acid C-O bonds.

These predictions are based on the known FTIR spectra of benzoic acid and its derivatives.[24][25][26]

Conclusion: A Unified Approach to Analytical Confidence

This guide has outlined a comprehensive, multi-technique approach to the analytical cross-validation of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. By integrating data from HPLC, NMR, Mass Spectrometry, and FTIR, a high degree of confidence in the identity, purity, and structure of this important pharmaceutical intermediate can be achieved. The provided protocols and predicted data, based on established chemical principles and data from analogous compounds, offer a solid foundation for method development and validation in a regulated environment. Adherence to the principles of scientific integrity and the guidelines set forth by regulatory bodies like the ICH is essential for ensuring the quality and safety of pharmaceutical products.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • 1H NMR Spectral parameters for substituted benzenes. Unknown Source. [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. [Link]

  • UNIT 8 HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). eGyanKosh. [Link]

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]

  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Benzoic acid, 4-nitro-. NIST WebBook. [Link]

Sources

Benchmarking the synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid against literature procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , contrasting the high-fidelity "Nitration-First" approach against the common but regiochemically flawed "Benzylation-First" literature procedure.

Executive Summary

Objective: Synthesize 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid with >98% isomeric purity. The Challenge: The primary challenge is regioselectivity during the nitration step. The bulky benzyl group, if introduced early, sterically hinders the desired ortho-position (C5), shifting substitution to the undesired C2 or C6 positions. The Solution: Reversing the standard protecting-group logic. By nitrating the free phenol (Vanillic Acid) before benzylation, the hydroxyl group's strong ortho-directing effect ensures exclusive C5-nitration.

Method Comparison Matrix
MetricMethod A: Optimized (Nitration-First) Method B: Literature (Benzylation-First)
Primary Intermediate 5-Nitrovanillic Acid4-(Benzyloxy)-3-methoxybenzoic acid
Regioselectivity High (>99% C5-Nitro) Poor (Mix of C2/C6/C5 isomers)
Overall Yield ~65-70% ~30-45% (after isomer separation)
Purification Simple recrystallizationColumn chromatography required
Scalability High (Industrial Standard)Low (Separation bottlenecks)

Chemical Strategy & Mechanism[2][3]

The Regioselectivity Trap

In the Benzylation-First route (Method B), the bulky benzyl ether at C4 shields the adjacent C5 position. Consequently, the electrophilic nitronium ion (


) attacks the less hindered C2 position (ortho to the carboxyl group) or C6.

In the Nitration-First route (Method A), the smaller hydroxyl group at C4 strongly activates the C5 position via resonance donation without steric blocking. Once the nitro group is installed, the benzyl group can be attached using standard nucleophilic substitution.

SynthesisPathways VanillicAcid Vanillic Acid (4-OH, 3-OMe) BnEther 4-Benzyloxy-3-methoxybenzoic acid VanillicAcid->BnEther Method B: Benzylation (BnBr) NitroVanillic 5-Nitrovanillic Acid (High Regiocontrol) VanillicAcid->NitroVanillic Method A: Nitration (HNO3) (OH directs to C5) WrongIsomer IMPURITY: 2-Nitro Isomer (Steric deviation) BnEther->WrongIsomer Nitration (Steric Clash at C5) Target TARGET PRODUCT 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic acid NitroVanillic->Target Benzylation (BnBr, K2CO3)

Figure 1: Mechanistic flow showing how Method A avoids the steric trap encountered in Method B.

Detailed Experimental Protocols

Method A: The Optimized "Nitration-First" Protocol (Recommended)

Rationale: This route utilizes the specific ortho-directing power of the phenol to lock in the nitro group position before adding the bulky benzyl protecting group.

Step 1: Synthesis of 5-Nitrovanillic Acid[1]
  • Reagents: Vanillic acid (10.0 g, 59.5 mmol), Glacial Acetic Acid (100 mL), Conc. Nitric Acid (70%, 5.5 mL).

  • Setup: 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel.

  • Procedure:

    • Dissolve Vanillic acid in glacial acetic acid.[2] Cool the solution to 15°C (Critical: Keep <20°C to prevent dinitration).

    • Add Conc.[2][3][4][5] Nitric acid dropwise over 30 minutes, maintaining temperature between 15–20°C.

    • Allow the mixture to stir at room temperature for 1 hour. A yellow precipitate will form.[6][7]

    • Pour the reaction mixture into 300 mL of ice-water slurry with vigorous stirring.

    • Filter the yellow solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

  • Yield: ~11.5 g (90%). Melting Point: 216–219°C.

Step 2: Benzylation to Target
  • Reagents: 5-Nitrovanillic acid (10.0 g, 46.9 mmol), Benzyl Bromide (6.2 mL, 52 mmol), Potassium Carbonate (

    
    , 13.0 g), DMF (50 mL).
    
  • Procedure:

    • Dissolve 5-Nitrovanillic acid in DMF. Add

      
      .
      
    • Add Benzyl Bromide dropwise at room temperature.

    • Heat the mixture to 60°C for 4 hours. (Monitor by TLC; mobile phase 1:1 EtOAc/Hexane).

    • Note on Esterification: Under these conditions, the carboxylic acid may also benzylate to form the benzyl ester.

    • Hydrolysis (if ester forms): Treat the crude reaction mix with 10% NaOH (aq) at 50°C for 1 hour to hydrolyze the benzyl ester back to the acid, leaving the benzyl ether intact.

    • Acidify with 1M HCl to pH 3.

    • Filter the precipitate, wash with water, and recrystallize from Ethanol.[2][4]

  • Final Yield: ~11.0 g (77% for step 2).

  • Purity: >98% (HPLC).

Method B: The Literature "Benzylation-First" Protocol (Control)

Status: Not Recommended for high-purity applications due to isomer formation.

  • Step 1: Benzylation of Vanillic acid (BnBr,

    
    , Acetone) yields 4-(benzyloxy)-3-methoxybenzoic acid.
    
  • Step 2 (The Failure Point): Nitration of the intermediate using standard

    
     conditions.
    
    • Observation: The bulky benzyl group at C4 sterically hinders the C5 position.

    • Result: Significant formation of 2-nitro and 6-nitro isomers.

    • Purification: Requires tedious column chromatography to separate the target 5-nitro compound from the 2-nitro regioisomer.

    • Yield: Effective yield of the correct isomer drops to <40%.

Performance Data & Validation

Quantitative Comparison
ParameterMethod A (Optimized)Method B (Literature)
Regio-fidelity 99.5 : 0.5 (C5 : C2)60 : 40 (C5 : C2/C6)
E-Factor (Waste) Low (Acetic acid recyclable)High (Silica gel waste from columns)
Cost Efficiency High (Cheap reagents, no chromatography)Low (Yield loss, solvent heavy)
Safety Standard Nitration HazardsHigher risk (separating nitro-isomers)
Troubleshooting Guide
  • Issue: Formation of dinitro species in Step 1 (Method A).

    • Cause: Temperature exceeded 25°C or excess nitric acid used.

    • Fix: Strict temperature control (15-20°C) and stoichiometric

      
      .
      
  • Issue: Incomplete Benzylation in Step 2.

    • Cause:

      
       particle size too large or wet DMF.
      
    • Fix: Use finely ground anhydrous

      
       and dry DMF.
      

References

  • Synthesis of 5-Nitrovanillic Acid (Key Intermediate)

    • Title: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[1][8]

    • Source: ChemicalBook / Literature Standards.[9]

    • URL:

  • Regioselectivity Issues in Alkoxybenzoates

    • Title: Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
    • Source: Asian Journal of Chemistry (Demonstrates formation of the 2-nitro isomer via Method B).
    • URL:

  • Industrial Relevance (Opicapone Intermediate)

    • Title: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid as a drug intermediate.[1][8]

    • Source: MedChemExpress.
    • URL:

  • General Nitration of Vanillin Derivatives

    • Title: Synthesis of 5-Nitrovanillin via Nitration of Vanillin.[6][7]

    • Source: BenchChem Applic
    • URL:

Sources

Biological activity of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid derivatives compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid Derivatives

This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid scaffold. We will explore their potential as enzyme inhibitors and cytotoxic agents, benchmarking their performance against established inhibitors in the field. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this chemical class.

Introduction: The Versatile Benzoic Acid Scaffold

The 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid structure represents a promising scaffold in medicinal chemistry. It combines several key pharmacophoric features: a benzoic acid core, which is prevalent in numerous bioactive molecules; a benzyloxy group that can engage in hydrophobic and π-stacking interactions within protein binding pockets; a methoxy group that can act as a hydrogen bond acceptor; and a nitro group, an electron-withdrawing moiety that can significantly modulate the molecule's electronic properties and biological activity.[1][2] Nitroaromatic compounds, in particular, are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The strategic placement of these functional groups provides a rich template for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties against various biological targets.

This guide will synthesize data from studies on structurally related compounds to project the potential of this scaffold, provide standardized protocols for evaluating its derivatives, and compare their efficacy against well-characterized inhibitors.

Potential Biological Activities and Mechanistic Insights

While direct studies on 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid itself are limited, the activities of related benzyloxy, methoxy, and nitro-substituted benzoic acid derivatives provide a strong rationale for their investigation in several therapeutic areas.

Anticancer Activity via Kinase and Signaling Pathway Inhibition

A primary area of interest for this scaffold is oncology. Many benzyloxyphenyl derivatives have been investigated as inhibitors of critical signaling pathways that drive tumor growth and proliferation.

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial target in cancer therapy due to its role in cell proliferation, survival, and angiogenesis.[3] Novel inhibitors with a benzyloxyphenyl-methylaminophenol scaffold have demonstrated potent inhibition of the IL-6/STAT3 signaling pathway, with IC50 values as low as 1.38 µM.[3] This suggests that the benzyloxy-phenyl moiety is effective at targeting the SH2 domain of STAT3, preventing its activation and downstream signaling.

  • VEGFR-2 and c-Met Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases essential for tumor angiogenesis and metastasis.[4] Piperidinyl-based benzoxazole derivatives, which share aromatic features with our core scaffold, have shown potent dual inhibitory activity against both VEGFR-2 and c-Met, with IC50 values in the nanomolar range, comparable to the established inhibitor Sorafenib.[4]

  • NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammatory responses and cell survival.[5] Certain nitroalkene benzoic acid derivatives have been shown to exert significant inhibition of NF-κB activation, suggesting a potential anti-inflammatory and pro-apoptotic mechanism in cancer cells.[1][5]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., IL-6R) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Binds to DNA, Initiates DNA DNA Inhibitor Benzyloxy-Derivative (Test Compound) Inhibitor->STAT3_active Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by benzyloxy-derivatives.

Enzyme Inhibition

The structural features of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid derivatives make them attractive candidates for enzyme inhibitors.

  • Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by pathogens like Helicobacter pylori. Derivatives of 4-hydroxy-3-methoxy benzoic acid (vanillic acid) have shown potent urease inhibitory activity, with IC50 values comparable to the standard inhibitor thiourea.[6]

  • Cyclooxygenase (COX) Inhibition: COX enzymes are key targets for anti-inflammatory drugs. Benzoxazole derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors, with IC50 values superior to the reference drug Rofecoxib.[7]

Comparative Data Analysis

To provide a clear benchmark, the following table summarizes the inhibitory activities (IC50 values) of various structurally related compounds against different biological targets, compared with known standard inhibitors.

Compound Class/DerivativeTargetIC50 Value (µM)Known InhibitorInhibitor IC50 (µM)Reference
Benzyloxyphenyl-methylaminophenol (Derivative 4b)STAT3 Signaling1.38Stattic5.1[3]
Piperidinyl-benzoxazole (Derivative 11b)VEGFR-20.057Sorafenib0.058[4]
Piperidinyl-benzoxazole (Derivative 11b)c-Met0.181Staurosporine0.237[4]
4-hydroxy-3-methoxy benzoic acid (Derivative 17)Urease30.06 (µg/ml)Thiourea33.50 (µg/ml)[6]
2-amino-N-arylidene-benzoxazole (Derivative GH3)COX-26.40Rofecoxib7.79[7]
NitroxolineBRD40.98JQ1~0.05[8]

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and validated experimental design is paramount. Here, we provide detailed protocols for key assays to assess the biological activity of novel compounds.

Protocol: Enzyme Inhibition Assay (General Fluorometric Method)

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Causality: This assay quantifies enzyme activity by measuring the rate of formation of a fluorescent product. An effective inhibitor will decrease this rate in a dose-dependent manner, allowing for the calculation of its potency (IC50).[9]

Enzyme_Inhibition_Workflow start Start prep_reagents 1. Prepare Reagents (Assay Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents plate_inhibitor 2. Plate Inhibitor (Serial dilutions of test compound & controls in 96-well plate) prep_reagents->plate_inhibitor add_enzyme 3. Add Enzyme Solution (To all wells except blank) plate_inhibitor->add_enzyme pre_incubate 4. Pre-incubate (Allow inhibitor-enzyme binding) add_enzyme->pre_incubate start_reaction 5. Initiate Reaction (Add substrate solution) pre_incubate->start_reaction read_plate 6. Kinetic Reading (Measure fluorescence over time in a microplate reader) start_reaction->read_plate analyze_data 7. Data Analysis (Calculate reaction rates, % inhibition, and IC50) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 20 mM Tris pH 7.3, 100 mM NaCl).[10]

    • Enzyme Solution: Dilute the enzyme stock in assay buffer to a working concentration that produces a linear reaction rate.

    • Substrate Solution: Prepare the substrate in assay buffer. The concentration is often at or near the Michaelis-Menten constant (Km) for IC50 determination.

    • Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid derivative in DMSO.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Add 5 µL of serially diluted test compound to the appropriate wells.

    • Include "no inhibitor" wells (with DMSO vehicle) for 100% activity control and "no enzyme" wells for background control.

  • Enzyme Addition:

    • Add 40 µL of the diluted enzyme solution to each well (except the "no enzyme" blank).

  • Pre-incubation:

    • Gently mix the plate and incubate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[9]

  • Reaction Initiation:

    • Add 50 µL of the substrate solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader set to the appropriate excitation/emission wavelengths for the fluorescent product.

    • Measure fluorescence at regular intervals (e.g., every 60 seconds) for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for the linear portion of the fluorescence vs. time curve for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Protocol: Cell Viability (XTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, which is essential for assessing the cytotoxic effects of potential anticancer compounds.

Causality: Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product.[11][12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. A cytotoxic compound will reduce the metabolic activity and thus the colorimetric signal.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.[13]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[13]

  • XTT Reagent Preparation:

    • Thaw the XTT labeling reagent and the electron-coupling reagent.

    • Immediately before use, prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions (e.g., for every 5 mL of XTT reagent, add 0.1 mL of the electron-coupling reagent).[11]

  • XTT Reagent Addition and Incubation:

    • Add 50 µL of the activated XTT solution to each well.[11]

    • Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing for formazan development.[11]

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[11] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the background absorbance from the measurement at the primary wavelength.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid scaffold presents a compelling starting point for the development of novel therapeutic agents. As evidenced by the potent biological activities of structurally related compounds, derivatives of this core structure are likely to exhibit significant inhibitory effects against key targets in cancer, inflammation, and infectious diseases. The benzyloxy and nitro functional groups, in particular, offer avenues for modulating activity and targeting specific pathways like STAT3 and NF-κB.

Future work should focus on the synthesis of a focused library of derivatives to systematically explore the structure-activity relationship (SAR). By modifying the substitution patterns on both the benzoic acid and the benzyloxy rings, it will be possible to optimize potency and selectivity. The standardized protocols provided herein offer a robust framework for the rigorous evaluation of these novel compounds, facilitating their progression from chemical synthesis to promising drug candidates.

References

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Assay Development Guidelines for Receptor Binding Assays. (2012). Probe Mineset. Available at: [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs. Available at: [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Trevigen. Available at: [Link]

  • V. Moreno-Lozano, et al. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics. Available at: [Link]

  • Al-Karmalawy, A.A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • Sharma, P., et al. (2020). Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Zhao, L., et al. (2018). Discovery of novel BET inhibitors by drug repurposing of nitroxoline and its analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre. Available at: [Link]

  • Gao, D., et al. (2016). Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Spectroscopic comparison of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (the Target) against its primary regioisomers, specifically the 2-nitro isomer. It addresses the critical challenge in synthesis: distinguishing between the kinetically favored and thermodynamically stable nitration products of vanillic acid derivatives.

Executive Summary

Objective: To provide definitive spectroscopic criteria (NMR, IR, MS) for identifying 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (Target) and distinguishing it from its common synthetic impurity, 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (Isomer 1).

Significance: In the development of COMT inhibitors (e.g., Entacapone intermediates), the regioselectivity of nitration is pivotal.

  • Route A (Target): Nitration of Vanillic Acid

    
     Benzylation yields the 5-nitro  isomer (Target).
    
  • Route B (Isomer 1): Benzylation of Vanillic Acid

    
     Nitration yields the 2-nitro  isomer (Isomer 1).
    Confusing these isomers leads to downstream synthetic failure. This guide establishes the Proton NMR coupling constants  as the primary discriminator.
    

Structural Analysis & Isomer Definition

The core scaffold is 4-(benzyloxy)-3-methoxybenzoic acid .[1] The position of the nitro group (


) defines the isomer.
Compound LabelIUPAC NameSubstituent Pattern (COOH=1)Key Structural Feature
Target (5-NO2) 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid1-COOH, 3-OMe, 4-OBn, 5-NO2 Nitro is ortho to Benzyl ether.
Isomer 1 (2-NO2) 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid1-COOH, 2-NO2 , 3-OMe, 4-OBnNitro is ortho to Carboxyl & Methoxy.
Isomer 2 (Iso) 3-(Benzyloxy)-4-methoxy-5-nitrobenzoic acid1-COOH, 3-OBn, 4-OMe, 5-NO2 Derived from Isovanillic Acid .
Structural Visualization (DOT)

IsomerStructures Target TARGET (5-NO2) 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid Protons: H2, H6 (Meta) Isomer1 ISOMER 1 (2-NO2) 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid Protons: H5, H6 (Ortho) Isomer2 ISOMER 2 (Iso-series) 3-(Benzyloxy)-4-methoxy-5-nitrobenzoic acid Protons: H2, H6 (Meta) Vanillic Vanillic Acid (4-OH, 3-OMe) Vanillic->Target 1. Nitration 2. Benzylation BenzylVanillate Benzyl Vanillate (4-OBn, 3-OMe) Vanillic->BenzylVanillate Benzylation BenzylVanillate->Isomer1 Nitration (Major Product)

Caption: Synthetic divergence leading to the Target (5-NO2) versus Isomer 1 (2-NO2). The nitration sequence determines the regiochemistry.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (1H NMR)

This is the gold standard for differentiation. The coupling pattern of the aromatic protons on the central ring is diagnostic.

Comparative 1H NMR Data Table (Solvent: DMSO-d6)
FeatureTarget (5-NO2) Isomer 1 (2-NO2) Isomer 2 (Iso-series)
Aromatic H Count 2 (Central Ring) + 5 (Benzyl)2 (Central Ring) + 5 (Benzyl)2 (Central Ring) + 5 (Benzyl)
Proton Positions H2 and H6 H5 and H6 H2 and H6
Relationship Meta (1,3-relationship)Ortho (1,2-relationship)Meta (1,3-relationship)
Coupling (

)



Multiplicity Two Doublets (d)Two Doublets (d)Two Doublets (d)
Chemical Shifts (

)

(H2),

(H6)

(H5),

(H6)
Distinct shift due to 4-OMe

Critical Diagnostic Logic:

  • If you see large coupling (

    
    ) , you have Isomer 1 (2-nitro) .
    
  • If you see small coupling (

    
    ) , you have the Target (5-nitro)  (or potentially Isomer 2, distinguishable by starting material).
    
  • Note: In some low-resolution spectra, meta-coupled protons may appear as singlets. Always expand the aromatic region.

B. Infrared Spectroscopy (FT-IR)

IR is less specific for regiochemistry but confirms functional groups.

  • Carbonyl (

    
    ): 
    
    
    
    (Carboxylic acid dimer).
  • Nitro (

    
    ): 
    
    • Asymmetric stretch:

      
      .
      
    • Symmetric stretch:

      
      .
      
  • Differentiation: The 2-nitro isomer often shows a shifted carbonyl band or split due to hydrogen bonding with the adjacent methoxy or carboxylic acid proton, whereas the 5-nitro isomer (Target) has the nitro group isolated from the acid moiety.

C. Mass Spectrometry (MS)

Both isomers have the same molecular weight (


). Fragmentation is required for differentiation.
  • Ionization: ESI (-) or ESI (+).

  • Common Fragments:

    • 
      : 
      
      
      
      .
    • Loss of Benzyl:

      
      .
      
    • Loss of

      
      : 
      
      
      
      .
  • Differentiation: The 2-nitro isomer typically exhibits a prominent "Ortho Effect" fragment. The proximity of the Nitro and Carboxyl groups facilitates the loss of

    
     or 
    
    
    
    followed by cyclization, which is suppressed in the 5-nitro target.

Experimental Protocols

Protocol 1: Synthesis of Target (5-Nitro Isomer)

Rationale: To ensure regioselectivity, nitration must precede benzylation.

  • Nitration: Dissolve Vanillic Acid (5.0 g) in glacial acetic acid. Add fuming

    
     dropwise at 
    
    
    
    . Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (5-nitrovanillic acid ).
  • Benzylation: Dissolve the intermediate (5-nitrovanillic acid) in DMF. Add

    
     (2.5 eq) and Benzyl Bromide (1.1 eq). Heat to 
    
    
    
    for 4 hours.
  • Hydrolysis (if ester formed): Treat with

    
    , then acidify with 
    
    
    
    to isolate the free acid.
  • Purification: Recrystallize from Ethanol.

  • Validation: Check NMR for meta-coupling (

    
    ).
    
Protocol 2: Synthesis of Isomer 1 (2-Nitro Isomer)

Rationale: Benzylation first directs nitration to the 2-position (ortho to methoxy).

  • Benzylation: React Vanillic Acid with Benzyl Chloride/

    
     to yield 4-(Benzyloxy)-3-methoxybenzoic acid .
    
  • Nitration: Dissolve the benzyl ether in DCM. Add a nitrating agent (e.g.,

    
     or 
    
    
    
    ).
  • Isolation: Quench with ice. Extract with DCM.

  • Validation: Check NMR for ortho-coupling (

    
    ).
    
Decision Tree for Identification (DOT)

IdentificationTree Start Unknown Sample (MW 303.27) Step1 1H NMR Analysis (Aromatic Region 7.0-8.0 ppm) Start->Step1 CheckCoupling Check Coupling Constant (J) of Central Ring Protons Step1->CheckCoupling ResultA J = 8.0 - 9.0 Hz (Ortho Coupling) CheckCoupling->ResultA Large Split ResultB J = 1.5 - 2.5 Hz (Meta Coupling) CheckCoupling->ResultB Small Split Conclusion1 IDENTIFIED: Isomer 1 (2-Nitro Isomer) Likely from Benzyl Vanillate Nitration ResultA->Conclusion1 Conclusion2 IDENTIFIED: Target (5-Nitro Isomer) Likely from 5-Nitrovanillic Acid ResultB->Conclusion2

Caption: Diagnostic decision tree for identifying the correct nitro-isomer based on NMR coupling constants.

References

  • UCL Discovery. (2008). Synthesis of PBD Prodrugs (Thesis). Describes nitration of benzyl vanillate yielding the 2-nitro isomer. Retrieved from [Link]

  • PubChem. (2025).[2] 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Compound Summary. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

Sources

Cost-benefit analysis of different synthetic routes to 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cost-benefit analysis of synthetic routes to 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , a critical intermediate in the synthesis of COMT inhibitors (e.g., Entacapone) and other pharmaceutical agents.

Executive Summary

For the synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , the Vanillin-Aldehyde Route (Route A) is identified as the superior pathway for industrial and large-scale laboratory applications. It balances raw material costs (using cheap Vanillin) with high chemical stability and regiocontrol.

  • Recommended Route: Route A (Vanillin → 5-Nitrovanillin → Benzylation → Oxidation)

  • Key Advantage: Avoids the formation of ester byproducts common in acid-alkylation steps and utilizes the lowest-cost starting material.

  • Primary Challenge: Requires controlled oxidation of the aldehyde in the final step to prevent over-oxidation or cleavage.

Target Molecule Profile
  • IUPAC Name: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

  • Common Name: 5-Nitrovanillic acid benzyl ether

  • CAS Number: 15785-54-3 (Parent acid), 60547-92-4 (Isomer reference - Note: Isomers are common; strict regiochemical confirmation is required.)

  • Structure: A benzoic acid core with a methoxy group at C3, a benzyloxy group at C4, and a nitro group at C5.

  • Key Function: The C5-nitro and C4-benzyloxy motifs serve as a protected catechol precursor, essential for assembling dopaminergic drugs.

Comparative Route Analysis
Route A: The "Aldehyde-First" Pathway (Recommended)

This route leverages the low cost of Vanillin and performs the protection step (benzylation) on the aldehyde, avoiding the need to protect/deprotect the carboxylic acid.

  • Nitration: Vanillin is nitrated to 5-Nitrovanillin .[1][2] Regioselectivity is high due to the directing effects of the hydroxyl and methoxy groups.

  • Benzylation: The phenolic hydroxyl is alkylated with benzyl bromide.

  • Oxidation: The aldehyde is oxidized to the carboxylic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).

Route B: The "Acid-First" Pathway

This route starts with Vanillic Acid or converts Vanillin to Vanillic Acid early. It suffers from "selectivity competition" during the alkylation step.

  • Nitration: Vanillic acid is nitrated to 5-Nitrovanillic acid .[1][3]

  • Benzylation: Alkylation of the phenol. Critical Issue: The carboxylic acid is also nucleophilic. Standard basic conditions often yield the benzyl ester-benzyl ether , requiring an additional saponification (hydrolysis) step to recover the free acid.

Route C: The "Late-Stage Nitration" Pathway (High Risk)
  • Benzylation: Vanillic acid is benzylated.

  • Nitration: The benzyl ether is nitrated. Critical Issue: Nitration conditions (HNO₃/H₂SO₄) can cleave the benzyl ether or nitrate the benzyl ring itself. Furthermore, directing effects may favor the position ortho to the methoxy (C2) rather than the desired C5, leading to difficult isomer separations.

Visualized Synthetic Pathways

SyntheticRoutes Vanillin Vanillin (Starting Material) VanillicAcid Vanillic Acid Vanillin->VanillicAcid Ag2O or H2O2 NitroVanillin 5-Nitrovanillin Vanillin->NitroVanillin HNO3, AcOH (Nitration) NitroVanillicAcid 5-Nitrovanillic Acid VanillicAcid->NitroVanillicAcid HNO3 4-BnO-Vanillic Acid 4-BnO-Vanillic Acid VanillicAcid->4-BnO-Vanillic Acid BnBr BnNitroAldehyde 4-BnO-3-MeO-5-NO2-Benzaldehyde NitroVanillin->BnNitroAldehyde BnBr, K2CO3 (Benzylation) BnNitroEster Benzyl 4-BnO-3-MeO-5-NO2-Benzoate (Byproduct) NitroVanillicAcid->BnNitroEster BnBr (Excess) (Non-selective Alkylation) Target TARGET: 4-(Benzyloxy)-3-methoxy- 5-nitrobenzoic Acid BnNitroAldehyde->Target KMnO4 or NaClO2 (Oxidation) BnNitroEster->Target LiOH/H2O (Hydrolysis) 4-BnO-Vanillic Acid->Target Nitration (Regio/Stability Risk)

Figure 1: Comparison of Synthetic Pathways. Route A (Blue) offers the most direct linear sequence without protection/deprotection overhead.

Detailed Experimental Protocol (Route A)
Step 1: Synthesis of 5-Nitrovanillin
  • Reagents: Vanillin (15.2 g, 100 mmol), Glacial Acetic Acid (100 mL), Conc. Nitric Acid (d=1.42).

  • Procedure:

    • Dissolve Vanillin in glacial acetic acid. Cool to 0–5°C.[1][2]

    • Dropwise add concentrated HNO₃ (1.2 eq) over 30 mins, maintaining temp <10°C.

    • Stir at room temperature for 2 hours. A yellow precipitate forms.[2][4]

    • Pour into ice water (300 mL). Filter the yellow solid.[2]

    • Recrystallize from ethanol.[2]

  • Yield: ~75–80%

  • Data: M.p. 176–178°C.

Step 2: Benzylation to 4-(Benzyloxy)-3-methoxy-5-nitrobenzaldehyde
  • Reagents: 5-Nitrovanillin (10 g), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF or Acetone.

  • Procedure:

    • Suspend 5-Nitrovanillin and K₂CO₃ in DMF.

    • Add Benzyl Bromide dropwise.

    • Heat to 60°C for 4 hours.

    • Pour into water. The product precipitates as a pale yellow solid.

    • Filter and wash with water.[1][2]

  • Yield: ~90%[5][6]

Step 3: Oxidation to Target Acid
  • Reagents: Aldehyde precursor, KMnO₄, Acetone/Water.

  • Procedure:

    • Dissolve the aldehyde in acetone.

    • Add aqueous KMnO₄ (1.5 eq) slowly at 50°C.

    • Stir for 2 hours. Filter off MnO₂ (brown solid).

    • Acidify the filtrate with HCl to pH 2.

    • The target acid precipitates.[1][7] Filter and dry.[1][2][7]

  • Yield: ~85%

  • Validation: ¹H NMR (DMSO-d₆) should show loss of aldehyde proton (~9.8 ppm) and appearance of broad carboxylic acid peak.

Cost-Benefit & Performance Matrix
MetricRoute A (Aldehyde Route)Route B (Acid Route)Route C (Direct Nitration)
Overall Yield ~60% ~45%<30% (Variable)
Raw Material Cost Low (Vanillin)Medium (Vanillic Acid)Medium
Step Count 3 Linear Steps3 Steps + 1 Hydrolysis2 Steps
Purification Crystallization (Simple)Hydrolysis workup requiredChromatography likely needed (Isomers)
Scalability High (No chromatography)Medium (Ester hydrolysis volume)Low (Exotherm/Stability risks)
Safety Profile Moderate (Nitration exotherm)ModeratePoor (Nitration of ether)
Troubleshooting & Optimization
  • Regioselectivity Check: In Step 1, ensure the temperature remains below 10°C. Higher temperatures promote dinitration.[7]

  • Oxidation Control: If KMnO₄ leads to over-oxidation or lower yields, switch to Pinnick Oxidation (NaClO₂, NaH₂PO₄, t-BuOH/H₂O) for Step 3. This method is milder and highly selective for aldehyde-to-acid conversion.

  • Impurity Profile: The most common impurity in Route A is unreacted 5-nitrovanillin. Ensure Step 2 (Benzylation) goes to completion (monitor by TLC) before attempting oxidation, as separating the nitro-aldehyde from the nitro-acid can be tedious.

References
  • Synthesis of 5-Nitrovanillin: Journal of Chemical Education, "Vanillin Synthesis from 4-Hydroxybenzaldehyde" (Context on Vanillin reactivity). Link

  • Nitration Protocols: BenchChem Application Note, "Synthesis of 5-Nitrovanillin via Nitration of Vanillin". Link

  • Benzylation & Oxidation: ChemicalBook, "Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid" (Isomer analog protocols). Link

  • Regioselectivity in Nitration: Journal of Organic Chemistry, "Regioselectivity of Nitration on Alkylbenzenes". Link

  • Benzyl Ether Stability: Organic Chemistry Portal, "Benzyl Ethers - Protecting Groups". Link

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of both laboratory personnel and the environment.

The core principle of chemical waste management is that the generator of the waste is responsible for its safe and compliant disposal.[1][2] This guide will equip you with the necessary information to fulfill this responsibility for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Hazard Profile and Waste Classification

Given these data, it is prudent to handle 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid as a hazardous substance with the following potential characteristics:

  • Skin Irritant

  • Serious Eye Irritant

  • Respiratory Tract Irritant

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][5][6] While this specific compound is not a listed waste, its irritant properties and the general nature of aromatic nitro compounds necessitate its management as a hazardous waste. The most common and recommended disposal method for such organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[7]

Table 1: Hazard Profile of Structurally Similar Compounds

Compound NameCAS NumberGHS Hazard Statements
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid60547-92-4H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4]
4-Nitrobenzoic acid62-23-7H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH341: Suspected of causing genetic defectsH351: Suspected of causing cancerH361: Suspected of damaging fertility or the unborn child
3-Benzyloxy-4-methoxybenzoic acid1486-52-8Causes skin irritationCauses serious eye irritationMay cause respiratory irritation[8]
Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure through contact, inhalation, or ingestion.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Handle the solid material and prepare waste containers in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8]

On-Site Waste Management and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure efficient and cost-effective disposal.[7][10] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 1: Container Selection Collect waste 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid in a designated, compatible, and leak-proof container.[10][11] A high-density polyethylene (HDPE) or glass container is suitable for solid chemical waste. The container must be in good condition, with a secure, screw-top lid.

Step 2: Waste Segregation This compound is a non-halogenated aromatic organic acid. It should be collected in a waste container labeled "Non-Halogenated Solid Organic Waste."

  • DO NOT mix with halogenated organic waste.[7]

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[10]

  • DO NOT dispose of down the drain.[12][13] This is strictly prohibited for hazardous chemicals by the EPA.[14]

Step 3: Labeling the Waste Container Proper labeling is a key regulatory requirement and ensures the safety of everyone who will handle the container.[11][12] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste "[11][12]

  • The full chemical name: "4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid " (no formulas or abbreviations).[11]

  • An accurate estimation of the quantity.

  • The date of accumulation (when the first waste was added).[12]

  • Your name, department, and laboratory room number.[12]

  • Appropriate hazard pictograms (e.g., irritant).[12]

Step 4: On-Site Accumulation Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10][11]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Keep the container closed at all times except when adding waste.[10][11]

  • Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

The following diagram illustrates the workflow for proper on-site management and disposal preparation.

G Disposal Workflow for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Non-Halogenated Solid Organic) A->B C Step 3: Containerize (Use compatible, sealed container) B->C D Step 4: Label Container ('Hazardous Waste', Full Chemical Name, Date, PI Info) C->D E Step 5: Store in SAA (Secondary Containment, Closed Lid) D->E F Step 6: Request Pickup (Contact EHS/Waste Management) E->F Container is full or per institutional policy G Step 7: EHS Collection (Waste is removed from lab) F->G H Step 8: Final Disposal (High-Temperature Incineration by Licensed Contractor) G->H J End: Compliant Disposal H->J I Start: Waste Generation I->A

Caption: Disposal workflow for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical may still be regulated as hazardous waste. To render a container non-hazardous, it must be "RCRA empty."

  • Thoroughly empty all contents from the container.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[10] Collect it in a container labeled "Halogenated" or "Non-Halogenated" liquid waste, depending on the solvent used.

  • Once triple-rinsed, deface or remove the original label.[10] The container can then be disposed of in the normal laboratory glass or plastic recycling stream, as appropriate.

Spill and Emergency Procedures

In the event of a spill:

  • Alert personnel in the immediate area.

  • If the spill is small and you are trained to handle it, wear your PPE, and clean it up using a chemical spill kit with an absorbent appropriate for solid materials.

  • Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste. Label the container appropriately.

  • For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or public well-being. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.[15]

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Methoxy-3-nitrobenzoic acid.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 4-Nitrobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. PubChem Compound Database.
  • Cayman Chemical. (2025, September 17). Safety Data Sheet: 3,5-Bis(4-nitrophenoxy)benzoic Acid.
  • ChemicalBook. (2025, September 25). 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID.
  • Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity.
  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2016). Letter to GeNO LLC regarding RCRA regulations.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 3-Benzyloxy-4-methoxybenzoic acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC).
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • National Research Council. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. As cited by EPFL.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 3,4,5-Tris(benzyloxy)benzoic Acid.
  • Wikipedia. (n.d.). 4-Nitrobenzoic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Benzyloxy-3-methoxybenzaldehyde.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from UW–Madison Safety Department website.
  • BLDpharm. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
  • Regulations.gov. (2014, September 9). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Environmental Health & Safety.
  • North Carolina Department of Environmental Quality. (2005, February). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • De Gruyter. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.

Sources

A Researcher's Guide to the Safe Handling of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a robust framework for its safe use. The procedural guidance herein is designed to empower laboratory personnel with the knowledge to minimize exposure and mitigate risks effectively.

Hazard Analysis: A Triad of Functional Group Risks

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a complex organic molecule whose hazard profile is best understood by examining its constituent functional groups: a benzoic acid derivative, a nitroaromatic compound, and a benzyl ether.

  • Benzoic Acid Moiety : The carboxylic acid group suggests that this compound is likely to be a skin and eye irritant. Direct contact with benzoic acid and its derivatives can lead to redness, itching, and inflammation.[1] Inhalation of dust particles may cause respiratory irritation.[1][2]

  • Nitroaromatic Moiety : This is the most significant contributor to the compound's potential toxicity. Nitroaromatic compounds are a class of chemicals known for their acute toxicity and mutagenicity, with many being suspected or established carcinogens.[3][4][5] A primary hazard associated with nitroaromatics is their ability to be absorbed through the skin, leading to systemic effects such as methemoglobinemia—a condition that reduces the blood's ability to carry oxygen, causing symptoms like headache, fatigue, dizziness, and a blue discoloration of the skin and lips.[6] Furthermore, the electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation and can pose a thermal hazard, with the potential for runaway reactions or explosions under certain conditions.[3][7]

  • Benzyl Ether Moiety : While less acutely toxic, the benzyl ether group introduces the risk of peroxide formation upon storage, particularly in the presence of air and light. Ethers can form explosive peroxides over time, which can detonate upon heating or mechanical shock.

Given this composite hazard profile, 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid should be handled as a substance with high acute toxicity, potential carcinogenicity, and skin/eye irritant properties.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Requirement Enhanced Precautions (Recommended)
Weighing and Handling Solid Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat.In addition to minimum PPE, use a chemical fume hood or a ventilated balance enclosure.
Preparing Solutions Double nitrile gloves, chemical splash goggles, lab coat.Work within a certified chemical fume hood. Consider a face shield in addition to goggles.
Running Reactions (Ambient Temp) Double nitrile gloves, chemical splash goggles, lab coat.Conduct all work in a chemical fume hood.
Running Reactions (Heated) Double nitrile gloves, chemical splash goggles, face shield, lab coat.Always use a chemical fume hood with the sash positioned as low as possible.
Work-up and Purification Double nitrile gloves, chemical splash goggles, lab coat.All procedures should be performed in a chemical fume hood.
Handling Waste Double nitrile gloves, chemical splash goggles, lab coat.Use secondary containment for waste containers.
Diagram: PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 Operation Types cluster_2 PPE Levels Start Start: Handling 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid AssessOperation Assess Operation Type Start->AssessOperation Weighing Weighing Solid AssessOperation->Weighing Solid Handling SolutionPrep Preparing Solution AssessOperation->SolutionPrep Liquid Handling Reaction Running Reaction AssessOperation->Reaction Chemical Transformation Waste Handling Waste AssessOperation->Waste Disposal Level2 Enhanced PPE: - Minimum PPE + Chemical Goggles + Fume Hood Weighing->Level2 Use Ventilated Enclosure SolutionPrep->Level2 Reaction->Level2 Ambient Temp Level3 Maximum PPE: - Enhanced PPE + Face Shield Reaction->Level3 If Heated Waste->Level2 Level1 Minimum PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat

Caption: PPE selection workflow based on the laboratory operation.

Operational and Disposal Plans: Step-by-Step Guidance

Handling and Weighing the Solid Compound
  • Preparation : Before handling the compound, ensure that an emergency eyewash station and safety shower are immediately accessible.[8] Designate a specific area within a chemical fume hood or a ventilated balance enclosure for handling this material.

  • Don PPE : At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.[9][10]

  • Weighing : Use a tared weigh boat or glassine paper. Handle the container of the solid compound with care to avoid generating dust.[11] If any dust is generated, it should be contained within the ventilated enclosure.

  • Transfer : Carefully transfer the weighed solid to the reaction vessel or flask inside the fume hood.

  • Clean-up : After weighing, decontaminate the spatula and weighing surfaces with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste. Dispose of the weigh boat or paper as solid hazardous waste.

  • Hand Washing : Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[9]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Minor Spill (in a fume hood) :

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[2]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • If the spill is significant or if you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

    • Prevent the spill from entering drains.[11][13]

  • Skin Contact :

    • Immediately go to the nearest safety shower or drench hose.[8]

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[12][14]

    • Seek immediate medical attention.[12]

  • Eye Contact :

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][12]

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention.[12]

  • Inhalation :

    • Move the affected person to fresh air immediately.[14][15]

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.

Diagram: Emergency Spill Response

Spill_Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Spill Occurs AssessSize Assess Spill Size & Location Spill->AssessSize MinorSpill Minor Spill (Inside Fume Hood) AssessSize->MinorSpill Small & Contained MajorSpill Major Spill (Outside Fume Hood) AssessSize->MajorSpill Large or Uncontained AlertPersonnel Alert Colleagues MinorSpill->AlertPersonnel Evacuate Evacuate Area MajorSpill->Evacuate Absorb Absorb with Inert Material AlertPersonnel->Absorb CollectWaste Collect as Hazardous Waste Absorb->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate CallEHS Call EHS/Emergency Response Evacuate->CallEHS PreventDrain Prevent Entry into Drains CallEHS->PreventDrain Isolate Isolate the Area PreventDrain->Isolate

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal Plan

Due to its nitroaromatic structure, 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[16] Do not mix with non-halogenated solvents or other waste streams to avoid incompatible chemical reactions and to simplify disposal.[16][17]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid".[17][18] All constituents and their approximate percentages should be listed.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, preferably in secondary containment, away from heat and sources of ignition.[9][18]

  • Disposal Method : The recommended disposal method for nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[16] Contact your institution's EHS department to arrange for pickup and disposal.[16] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[17][19]

By adhering to these stringent safety protocols, researchers can effectively manage the risks associated with handling 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, ensuring a safe and productive laboratory environment.

References

  • Vertex AI Search. (2023, November 15).
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
  • Benchchem.
  • ChemicalBook. (2026, January 3).
  • Ju, K.-S., & Parales, R. E. (n.d.).
  • Pohrt, A., et al. (2003, July 15). Exposure to nitroaromatic explosives and health effects during disposal of military waste.
  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management.
  • Metasci. Safety Data Sheet Benzoic acid 1.
  • Santa Cruz Biotechnology. Benzyl phenyl ether.
  • NOAA. 1,1-dichloro-1-nitroethane - Report | CAMEO Chemicals.
  • Durham Tech. (2018, January 17). Benzoic Acid cas65-85-0 SDS.
  • Carl ROTH.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzoic acid.
  • Sigma-Aldrich. (2025, November 6).
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • TCI.
  • OAKTrust.
  • CDH Fine Chemical.
  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Chemical Research in Toxicology. (2000, July 20).
  • NJ.gov. Hazardous Substance Fact Sheet - Nitroethane.
  • Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
  • ResearchGate.
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. SAFETY DATA SHEET - 3,4,5-Tris(benzyloxy)benzoic Acid.
  • Angene Chemical. (2024, June 22).
  • American Chemical Society.
  • Fisher Scientific. (2011, July 25).
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.